Cyclobuxine D
Description
This compound has been reported in Buxus wallichiana and Buxus sempervirens with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNZFQANPMIOIU-WZBMPAQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101046371 | |
| Record name | Cyclobuxine D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241-90-9 | |
| Record name | (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2241-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobuxine D | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobuxine D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cyclobuxine D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOBUXINE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP83EW60V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biosynthesis of Cyclobuxine D from Cycloartenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobuxine D, a steroidal alkaloid found in Buxus species, exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. Its biosynthesis is a complex process that begins with the triterpenoid cycloartenol. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound from cycloartenol, based on available radiolabelling studies and analogies with other known steroid and alkaloid biosynthetic pathways. This document details the key enzymatic transformations, including demethylation, oxidation, and transamination, and presents putative experimental protocols for their investigation. Quantitative data from the literature is summarized, and the proposed pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a prominent member of the Buxus alkaloids, a class of natural products characterized by a pregnane-type steroid skeleton with a distinctive 9β,19-cyclopropane ring. The biosynthetic origin of this intricate structure has been traced back to cycloartenol, the primary precursor of phytosterols in plants.[1][2] The conversion of cycloartenol to this compound involves a series of enzymatic modifications, primarily centered on the removal of methyl groups and the introduction of nitrogen-containing functionalities. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of this compound and for the synthesis of novel derivatives with enhanced therapeutic properties.
Radiolabelling studies using mevalonic acid have been instrumental in elucidating the key steps of this pathway.[1][2] These studies have provided evidence for the loss of a specific methyl group from the cycloartenol backbone and have suggested the formation of keto intermediates prior to the introduction of amino groups.[1][2] While the specific enzymes responsible for these transformations in Buxus sempervirens have yet to be fully characterized, their functions can be inferred from well-studied analogous enzymes in other plant and eukaryotic systems.
This guide synthesizes the current knowledge on the biosynthesis of this compound, presenting a putative pathway and providing detailed, adaptable experimental protocols for researchers aiming to investigate this fascinating metabolic route.
Proposed Biosynthetic Pathway from Cycloartenol to this compound
The conversion of cycloartenol to this compound can be conceptually divided into three major stages:
-
C-4 Demethylation: The removal of the 4α-methyl group from cycloartenol.
-
Oxidation at C-3 and C-20: The formation of ketone groups at the C-3 and C-20 positions.
-
Transamination: The introduction of methylamino groups at C-3 and C-20.
Stage 1: C-4 Demethylation of Cycloartenol
The initial step in the pathway is the removal of the 4α-methyl group from the cycloartenol skeleton. This is consistent with radiolabelling studies where the ³H:¹⁴C atomic ratio of approximately 3:3 in this compound, derived from [2-¹⁴C,(4R)-4-³H₁]mevalonic acid, indicates the loss of the 4α-methyl group which is derived from C-2 of mevalonic acid.[1][2] In general phytosterol biosynthesis, the removal of the two methyl groups at C-4 is a multi-step process catalyzed by a complex of enzymes.[3][4]
Putative Enzymatic Steps:
-
4α-methyl oxidase (SMO): A monooxygenase that hydroxylates the 4α-methyl group.
-
3β-hydroxysteroid dehydrogenase/C-4 decarboxylase (HSD/DCD): This enzyme likely oxidizes the 3β-hydroxyl group to a 3-keto group, which facilitates the decarboxylation and removal of the now oxidized 4α-methyl group.
-
3-ketosteroid reductase (KSR): This enzyme would then reduce the 3-keto group back to a 3β-hydroxyl group.
Stage 2: Oxidation at C-3 and C-20
Evidence from radiolabelling studies on the related alkaloid cyclovirobuxine-D suggests the formation of 3-keto and 20-keto intermediates.[1][2] The ³H:¹⁴C atomic ratio of 3:4 in cyclovirobuxine-D indicates the loss of tritium atoms at both the C-3 and C-20 positions of the precursor, which is consistent with the formation of ketone groups at these positions.[2] It is highly probable that the biosynthesis of this compound follows a similar path.
Putative Enzymatic Steps:
-
3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme would oxidize the 3β-hydroxyl group of the 4-demethylated intermediate to a 3-keto group.
-
A putative C-20 dehydrogenase/oxidase: An enzyme, likely a dehydrogenase or a monooxygenase, would catalyze the oxidation of the C-20 position to a ketone.
Stage 3: Transamination at C-3 and C-20
The final key stage is the introduction of the characteristic methylamino groups at the C-3 and C-20 positions. The formation of 3-keto and 20-keto intermediates in the preceding stage provides the necessary electrophilic centers for the addition of amino groups via a transamination reaction.[2]
Putative Enzymatic Steps:
-
Transaminase (TA): One or more transaminases would catalyze the transfer of an amino group from a donor molecule (e.g., glutamate) to the 3-keto and 20-keto groups of the steroid intermediate.
-
N-methyltransferase (NMT): Following the initial amination, specific N-methyltransferases would catalyze the methylation of the newly introduced amino groups to yield the final methylamino functionalities of this compound.
The proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Quantitative analysis of the biosynthetic pathway of this compound is currently limited. The most significant quantitative data comes from radiolabelling experiments, which provide insights into the stoichiometry of precursor incorporation and the loss of specific atoms during the biosynthetic process.
| Compound | Radiolabelled Precursor | Observed ³H:¹⁴C Atomic Ratio | Implication | Reference |
| This compound | [2-¹⁴C,(4R)-4-³H₁]mevalonic acid | ca. 3:3 | Loss of the 4α-methyl group from the cycloartenol precursor. | [1][2] |
| Cyclovirobuxine-D | [2-¹⁴C,(4R)-4-³H₁]mevalonic acid | 3:4 | Formation of 3-ketone and 20-ketone intermediates, leading to the loss of tritium at C-3 and C-20. | [1][2] |
Experimental Protocols
The following protocols are proposed as a starting point for the investigation of the this compound biosynthetic pathway. They are based on general methodologies for plant secondary metabolite research and will likely require optimization for Buxus sempervirens.
Protocol 1: Radiolabelling Study to Confirm Biosynthetic Intermediates
Objective: To trace the incorporation of a radiolabelled precursor (e.g., [¹⁴C]-cycloartenol or ¹⁴C-mevalonic acid) into this compound and to identify potential intermediates.
Materials:
-
Fresh young shoots of Buxus sempervirens
-
[¹⁴C]-labelled precursor (e.g., [¹⁴C]-mevalonic acid lactone)
-
Administration solution (e.g., sterile water or a mild buffer)
-
Incubation chamber with controlled light and temperature
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvents (e.g., methanol, chloroform, acidified water)
-
Thin Layer Chromatography (TLC) plates and developing solvents
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid Scintillation Counter
Procedure:
-
Precursor Administration: Dissolve the radiolabelled precursor in the administration solution. Administer the solution to the freshly cut stems of Buxus sempervirens shoots.
-
Incubation: Place the shoots in the incubation chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 24, 48, 72 hours).
-
Harvesting and Quenching: At the end of the incubation period, harvest the plant material and immediately freeze it in liquid nitrogen to quench all enzymatic activity.
-
Extraction: Grind the frozen plant material to a fine powder using a mortar and pestle. Extract the powder with an appropriate solvent system (e.g., methanol followed by a liquid-liquid extraction with chloroform and acidified water to separate alkaloids).
-
Separation and Analysis:
-
TLC: Spot the crude extract onto a TLC plate and develop it with a suitable solvent system. Visualize the spots under UV light and/or with a suitable staining reagent. Scrape the radioactive spots and quantify the radioactivity using a liquid scintillation counter.
-
HPLC: Inject the extract into an HPLC system equipped with a radioactivity detector. Co-inject with authentic standards of cycloartenol and this compound to identify the corresponding peaks. Collect fractions corresponding to radioactive peaks for further analysis.
-
-
Identification of Intermediates: Analyze the radioactive fractions by LC-MS to identify the mass of potential biosynthetic intermediates.
References
- 1. C-4 sterol demethylation enzymes distinguish bacterial and eukaryotic sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine Aminotransferase Contributes to Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cyclobuxine D: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobuxine D, a steroidal alkaloid isolated from various species of the Buxus genus, has attracted significant interest within the scientific community due to its complex chemical architecture and potential pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, consolidating available data to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This document outlines the structural features, stereochemical configuration, and available physicochemical and biological data. Furthermore, it details generalized experimental protocols for its isolation and discusses its potential mechanisms of action, including its role as an acetylcholinesterase inhibitor and a calcium channel blocker.
Chemical Structure and Properties
This compound is a complex steroidal alkaloid characterized by a modified pregnane skeleton. Its systematic IUPAC name is (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol[1]. The structure features a distinctive 9,19-cyclopropane ring, a feature common to many Buxus alkaloids, and a 4-methylene group[1]. The presence of two methylamino groups at positions C-3 and C-20 contributes to its basic character.
The chemical formula of this compound is C₂₅H₄₂N₂O, with a corresponding molar mass of 386.62 g/mol [1].
Stereochemistry
The stereochemistry of this compound was first elucidated by Brown and Kupchan. The established stereochemical configuration is crucial for its biological activity and is defined by multiple chiral centers within its rigid polycyclic framework. The key stereochemical assignments are at positions 3, 5, 16, and 20, which are designated as 3β, 5α, 16α, and 20S, respectively[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol | [1] |
| Chemical Formula | C₂₅H₄₂N₂O | [1] |
| Molar Mass | 386.62 g/mol | [1] |
| Appearance | Crystalline solid | |
| CAS Number | 2241-90-9 | [2] |
Spectroscopic and Crystallographic Data
Table 2: Summary of Spectroscopic and Crystallographic Data (Expected)
| Data Type | Description |
| ¹H NMR | The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region, with characteristic signals for the methyl groups, the methylene protons, and the protons adjacent to the nitrogen and oxygen atoms. |
| ¹³C NMR | The carbon NMR spectrum would be expected to display 25 distinct signals corresponding to each carbon atom in the molecule, including the characteristic upfield signal for the cyclopropane carbons and the downfield signal for the olefinic carbon of the methylene group. |
| Mass Spectrometry | High-resolution mass spectrometry would confirm the elemental composition of C₂₅H₄₂N₂O. The fragmentation pattern would provide valuable information about the connectivity of the molecule. |
| X-ray Crystallography | Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure, confirming the connectivity, stereochemistry, and conformational details of the molecule in the solid state. |
Experimental Protocols
Isolation of this compound from Buxus sempervirens
The following is a generalized protocol for the isolation of this compound from the leaves of Buxus sempervirens, based on described methodologies for Buxus alkaloids[4][5][6].
2.1.1. Extraction
-
Air-dried and powdered leaves of Buxus sempervirens are macerated with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).
-
The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
2.1.2. Acid-Base Fractionation
-
The crude extract is dissolved in a 10% aqueous acetic acid solution.
-
The acidic solution is washed with a non-polar solvent such as petroleum ether or n-hexane to remove lipids and other non-basic compounds.
-
The aqueous layer is then basified with a strong base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10.
-
The basic solution is extracted with a chlorinated solvent like dichloromethane or chloroform to isolate the crude alkaloid fraction.
2.1.3. Chromatographic Purification
-
The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.
-
A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol gradients), is used to separate the different alkaloid components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, with its potential mechanisms of action being a subject of ongoing research. Two prominent areas of investigation are its effects on acetylcholinesterase and calcium channels.
Acetylcholinesterase Inhibition
This compound has been suggested to act as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can have significant physiological effects.
Calcium Channel Blockade
Preliminary studies suggest that this compound may function as a calcium channel blocker. Voltage-gated calcium channels are crucial for various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. By blocking these channels, this compound could modulate these cellular events.
References
- 1. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 2. SID 135175494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Antiprotozoal Nor-Triterpene Alkaloids from Buxus sempervirens L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-Guided Isolation of O-tigloylcyclovirobuxeine-B from Buxus sempervirens L. by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Cyclobuxine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobuxine D is a naturally occurring steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood.[1][2] It is derived from the cholesterol skeleton and is considered a secondary metabolite of these plants.[1][2] Historically, extracts from Buxus sempervirens have been used in traditional medicine, and modern research has identified this compound as one of the bioactive compounds.[2][3] This guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental protocols and an exploration of its biological activities and mechanisms of action.
Physical and Chemical Properties
This compound is a polycyclic organic compound characterized by a cyclopropane ring within a 9β,19-cyclopregnane structure and a 4-methylene group.[2] Its chemical structure is intermediate between lanosterol- and cholesterol-type steroids based on the substitution pattern at C-4 and C-14.[2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (20S)-14-Methyl-3β,20-bis(methylamino)-4-methylidene-9,19-cyclo-5α,9β-pregnan-16α-ol | [2] |
| CAS Number | 2241-90-9 | [1][3][4][5] |
| Molecular Formula | C25H42N2O | [1][3][4][5] |
| Molecular Weight | 386.61 g/mol | [1][3][4] |
| Appearance | Crystalline powder | [3][5] |
| Melting Point | 237 °C[1], decomposes at 245-247 °C[3] | [1][3] |
| Optical Rotation | [α]D23 +98° (in chloroform) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] | [5] |
| Storage | Desiccate at -20°C[5] or store at 2°C - 8°C in a well-closed container.[1] | [1][5] |
Experimental Protocols
Isolation and Purification from Buxus sempervirens
This compound is typically isolated from the leaves and bark of Buxus species, where it is found in the highest concentrations.[2] The general methodology involves extraction followed by chromatographic separation.
Methodology:
-
Extraction: Freshly cut shoots of Buxus sempervirens are boiled in ethanol to terminate enzymatic activity.[6] The plant material is then extracted with a solution of 0.5% acetic acid in methanol.[6]
-
Partitioning: The resulting extract is concentrated, and the solids are partitioned between 10% acetic acid and petroleum ether to remove lipids.[6]
-
Chromatographic Separation: The aqueous layer containing the alkaloids is subjected to various chromatographic techniques to isolate this compound.[1]
-
Characterization: The purity and structure of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
In Vitro Assay for Acetylcholine-Induced Muscle Contraction
The inhibitory effect of this compound on smooth muscle contraction can be assessed using an isolated tissue bath preparation.
Methodology:
-
Tissue Preparation: A segment of the longitudinal muscle is isolated from the rabbit jejunum and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: Acetylcholine is added to the organ bath to induce muscle contraction, which is recorded using an isometric force transducer.
-
Inhibitory Assay: After establishing a stable contractile response to acetylcholine, this compound is added to the bath at varying concentrations to determine its inhibitory effect on the induced contractions.[4]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including cardiovascular effects, anti-inflammatory properties, and potential anti-HIV activity.[2][4][7] Its mechanisms of action are multifaceted, involving interactions with various cellular targets.
Cardiovascular Effects
This compound has a significant bradycardic effect on the rat heart.[4] It also demonstrates protective effects on myocardial cells against ischemia and reperfusion injury by inhibiting the release of ATP metabolites and creatine phosphokinase.[2] One of the proposed mechanisms for its cardiovascular effects is the inhibition of voltage-gated Ca_v3.2 channels.[8]
Caption: Inhibition of Ca_v3.2 channels by this compound.
Neuromuscular Effects
This compound inhibits acetylcholine-induced contractions in isolated rabbit jejunum longitudinal muscle.[4] This suggests a potential interaction with cholinergic signaling pathways. One of the well-investigated negative pathways of this compound is the inhibition of acetylcholinesterase (AChE), which would lead to an increase in acetylcholine levels and subsequent cholinergic effects.[2]
Caption: Proposed mechanism of this compound on cholinergic signaling.
Anti-inflammatory and Anti-HIV Activity
This compound has demonstrated anti-inflammatory activity by reducing prostaglandin production and leukocyte migration in a dose-dependent manner.[2] This effect may be due to the inhibition of both pathways of arachidonic acid oxygenation.[2] Additionally, as a component of an herbal extract from B. sempervirens, this compound has shown potential anti-HIV effects by targeting the reverse transcriptase enzyme.[2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isolation and characterization of this compound from its natural source.
Caption: Workflow for this compound isolation and characterization.
Conclusion
This compound is a steroidal alkaloid with a well-defined chemical structure and a range of interesting physical properties. Its biological activities, particularly its effects on the cardiovascular and nervous systems, make it a compound of significant interest for further research and potential therapeutic development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers working with this natural product. Further investigation into its signaling pathways and pharmacological effects will continue to uncover its full potential.
References
- 1. This compound | 2241-90-9 | FC145223 | Biosynth [biosynth.com]
- 2. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:2241-90-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. Cyclovirobuxine D, a cardiovascular drug from traditional Chinese medicine, alleviates inflammatory and neuropathic pain mainly via inhibition of voltage-gated Cav3.2 channels - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of Cyclobuxine D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobuxine D, a steroidal alkaloid isolated from Buxus species, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the proposed molecular mechanisms of action of this compound. While quantitative data for this compound remains to be fully elucidated in publicly available literature, this document consolidates the current understanding of its biological effects and provides detailed experimental protocols for its further investigation. The primary proposed mechanisms include the modulation of cholinergic pathways through the inhibition of acetylcholinesterase and the blockade of calcium channels, potential anti-cancer activity via inhibition of the NF-κB/JNK signaling pathway, and putative anti-retroviral effects by targeting HIV reverse transcriptase. This guide is intended to be a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.
Introduction
This compound is a natural product belonging to the steroidal alkaloid class, derived from plants of the Buxus genus, commonly known as boxwood[1]. Historically, extracts from these plants have been used in traditional medicine. Modern scientific inquiry has identified this compound as a bioactive constituent with a range of potential therapeutic applications, including cardiovascular, anti-inflammatory, anti-cancer, and anti-viral properties[2][3]. Understanding the precise molecular mechanisms underlying these effects is crucial for its development as a targeted therapeutic agent. This document synthesizes the available information on this compound's mechanism of action and provides the necessary experimental frameworks for its quantitative characterization.
Proposed Mechanisms of Action at a Molecular Level
The biological activities of this compound are attributed to its interaction with several key molecular targets and signaling pathways. The following sections detail the most prominently proposed mechanisms.
Modulation of Cholinergic and Cardiovascular Systems
This compound exhibits significant effects on the cardiovascular system, including a bradycardic (heart rate-slowing) effect[2]. This is thought to be mediated through its interaction with the cholinergic system in two primary ways:
-
Acetylcholinesterase (AChE) Inhibition: It is proposed that this compound acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[3]. By inhibiting AChE, this compound would increase the concentration and duration of action of acetylcholine at the synaptic cleft, leading to enhanced cholinergic signaling. This mechanism is a common strategy for therapeutic intervention in conditions such as Alzheimer's disease[1].
-
Calcium Channel Blockade: this compound has been observed to inhibit muscle contractions induced by acetylcholine and barium ions[2]. This suggests a potential role as a calcium channel blocker. By impeding the influx of extracellular calcium ions into smooth muscle cells, this compound could lead to muscle relaxation and contribute to its effects on the cardiovascular system.
Table 1: Putative Quantitative Data for Cardiovascular and Cholinergic Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | Acetylcholinesterase | Data not available | [3] |
| Ki | Acetylcholinesterase | Data not available | - |
| IC50 | L-type Calcium Channels | Data not available | [2] |
Note: This table is illustrative. Specific quantitative values for this compound are not currently available in the cited literature and would need to be determined experimentally using the protocols outlined in Section 3.
Anti-Cancer Activity: Inhibition of NF-κB and JNK Signaling
While direct studies on this compound are limited, research on the closely related compound, Cyclovirobuxine D (CVB-D), provides strong evidence for a potential anti-cancer mechanism involving the inhibition of key inflammatory and cell survival pathways. It is hypothesized that this compound may share this mechanism.
The proposed pathway involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling cascades. In many cancers, these pathways are constitutively active, promoting cell proliferation, survival, and metastasis. Inhibition of these pathways by this compound could lead to cell cycle arrest and apoptosis in cancer cells. For example, CVB-D has been shown to decrease the phosphorylation of p65 (a subunit of NF-κB) and JNK in non-small cell lung cancer cells[4].
Table 2: Putative Quantitative Data for Anti-Cancer Activity of this compound
| Parameter | Target/Pathway | Cell Line | Value | Reference |
| IC50 | Inhibition of p-p65 phosphorylation | e.g., A549 | Data not available | [4] |
| IC50 | Inhibition of p-JNK phosphorylation | e.g., A549 | Data not available | [4] |
| GI50 | Cell Growth Inhibition | Various | Data not available | - |
*Based on data for the related compound Cyclovirobuxine D.
Below is a diagram illustrating the proposed inhibition of the NF-κB signaling pathway.
Anti-HIV Activity
This compound has been suggested to possess anti-HIV properties, potentially through the inhibition of a key viral enzyme, reverse transcriptase[3]. This enzyme is critical for the replication of retroviruses like HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting reverse transcriptase, this compound could halt the viral replication cycle. Another proposed, though less substantiated, mechanism is the inhibition of HIV protease, another essential viral enzyme[5].
Table 3: Putative Quantitative Data for Anti-HIV Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | HIV-1 Reverse Transcriptase | Data not available | [3] |
| EC50 | HIV-1 Replication | Data not available | - |
| Ki | HIV Protease | Data not available | [5] |
Note: This table is illustrative and requires experimental validation as outlined in Section 3.
Detailed Experimental Protocols
To facilitate further research and the generation of quantitative data for this compound, this section provides detailed methodologies for key experiments.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for determining cholinesterase activity.
Objective: To determine the IC50 and inhibition kinetics of this compound against AChE.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound
-
Positive control (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of this compound or the positive control.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
Below is a workflow diagram for the AChE inhibition assay.
NF-κB Nuclear Translocation Assay (High-Content Imaging)
Objective: To quantify the inhibitory effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Materials:
-
Cancer cell line with inducible NF-κB activity (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
TNF-α (or other NF-κB inducer)
-
This compound
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α to induce NF-κB translocation (a vehicle control group should be included).
-
After the stimulation period, fix and permeabilize the cells.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each condition.
-
Determine the IC50 value of this compound for the inhibition of NF-κB translocation.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
Objective: To determine the IC50 of this compound against HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reverse Transcriptase Assay Kit (Colorimetric, e.g., from Roche or similar)
-
This compound
-
Positive control (e.g., Nevirapine)
-
96-well microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific assay kit. Generally, the procedure involves the following steps:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add the reaction buffer, the template/primer hybrid, and the dNTP mix (which includes DIG-labeled dUTP).
-
Add the various concentrations of this compound or the positive control.
-
Add the HIV-1 RT enzyme to initiate the reaction.
-
Incubate the plate to allow for the synthesis of the DIG-labeled DNA.
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DIG-labeled DNA.
-
Wash the plate to remove unincorporated dNTPs.
-
Add an anti-DIG antibody conjugated to peroxidase.
-
Add a peroxidase substrate (e.g., TMB) and measure the resulting colorimetric signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive natural product with multiple potential therapeutic applications. The proposed mechanisms of action, including the modulation of cholinergic signaling, inhibition of the NF-κB/JNK pathway, and inhibition of HIV reverse transcriptase, provide a solid foundation for further investigation. The immediate priority for future research is the systematic determination of the quantitative pharmacological parameters (IC50, Ki, EC50) for each of these proposed activities using the detailed protocols provided in this guide. Such data will be indispensable for elucidating the primary mechanism of action, understanding its structure-activity relationships, and guiding the rational design of future studies to explore the full therapeutic potential of this compound. Furthermore, in vivo studies in relevant animal models will be crucial to validate these molecular mechanisms and to assess the pharmacokinetic and safety profiles of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Anti-Cancer Potential of Cyclobuxine D: A Technical Overview of its Cytotoxic Effects
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Cyclobuxine D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, has garnered significant attention in recent years for its potential as an anti-cancer agent.[1][2] Traditionally used in Chinese medicine for cardiovascular ailments, emerging research has illuminated its potent cytotoxic effects across a spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's anti-neoplastic properties, focusing on its impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these effects.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of this compound has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for various cancer cell lines.
| Cancer Type | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | A549 | 24 h | 68.73 | [3] |
| 48 h | 59.46 | [3] | ||
| 72 h | 47.78 | [3] | ||
| H1299 | 24 h | 61.16 | [3] | |
| 48 h | 54.99 | [3] | ||
| 72 h | 41.7 | [3] | ||
| Colorectal Cancer | DLD-1 | 48 h | ~23.20 | [4] |
| LoVo | 48 h | ~26.12 | [4] |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its cytotoxic effects through two primary mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Apoptosis Induction
Multiple studies have demonstrated that this compound is a potent inducer of apoptosis in cancer cells. The primary mechanism appears to be the activation of the mitochondrial-dependent intrinsic apoptotic pathway.[2][5][6] This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2][5] This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.[2][5] In glioblastoma cells, this compound has also been shown to induce mitochondrial damage through the generation of reactive oxygen species (ROS) and the subsequent mitochondrial translocation of cofilin.[7][8]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest in several cancer cell lines. In non-small cell lung cancer cells, treatment with this compound leads to G2/M phase arrest.[3] This is associated with a significant decrease in the expression of Cyclin B1, a crucial protein for the G2/M transition.[3] In gastric and colorectal cancer cells, this compound has been observed to induce S-phase arrest.[2][4][9]
Key Signaling Pathways Modulated by this compound
The cytotoxic effects of this compound are mediated by its influence on several critical signaling pathways that regulate cell proliferation, survival, and metastasis.
-
Akt/mTOR Pathway: In some cancer cells, this compound has been shown to activate autophagy by inhibiting the Akt/mTOR signaling axis.[1]
-
KIF11-CDC25C-CDK1-CyclinB1 Network: In non-small cell lung cancer, this compound suppresses the KIF11-CDC25C-CDK1-CyclinB1 regulatory network, which is critical for the G2/M phase transition.[3]
-
NFκB/JNK Signaling Pathway: this compound has also been found to suppress the NFκB/JNK signaling pathway in non-small cell lung cancer cells.[3]
-
CTHRC1-AKT/ERK-Snail Signaling Pathway: In colorectal cancer, this compound exerts its anti-tumorigenic effects by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[4][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, H1299, DLD-1, LoVo) are seeded into 96-well plates at a density of approximately 5x10³ cells per well and cultured for 24 hours to allow for cell adherence.[4]
-
Drug Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0-50 µM) for different time periods (e.g., 24, 48, 72 hours).[3][4]
-
MTT Incubation: Following treatment, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is then removed, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader to determine cell viability. The IC50 values are then calculated using probit regression analysis.[3][4]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cancer cells are treated with different concentrations of this compound for a specified time.
-
Cell Staining: The treated cells are harvested and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.
-
Cell Staining: The fixed cells are then washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][3]
Western Blotting
-
Protein Extraction: Total protein is extracted from this compound-treated and untreated control cells.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Cyclin B1) overnight at 4°C.[3][5]
-
Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Visualizations
The following diagrams illustrate the experimental workflow and key signaling pathways involved in the cytotoxic effects of this compound.
Caption: General experimental workflow for assessing the cytotoxic effects of this compound.
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
Caption: Cell cycle arrest mechanisms induced by this compound.
Conclusion
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of mitochondria-mediated apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways involved in cancer progression highlights its potential as a novel therapeutic agent. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclovirobuxine D inhibits cell proliferation and migration and induces apoptosis in human glioblastoma multiforme and low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1‑AKT/ERK‑Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Cyclobuxine D in HIV Research: A Hypothetical Therapeutic Exploration
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, there is no publicly available research directly investigating the therapeutic applications of Cyclobuxine D in the context of HIV. This guide, therefore, presents a hypothetical framework for the initial exploration and evaluation of a novel compound, such as this compound, as a potential anti-HIV agent. The experimental protocols, data, and proposed mechanisms are illustrative and based on established methodologies in HIV drug discovery.
Introduction
The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of combination antiretroviral therapy (cART), which typically involves a regimen of multiple drugs targeting different stages of the viral life cycle.[1][2][3] Despite these successes, the emergence of drug-resistant viral strains and the long-term toxicities associated with current medications necessitate a continuous search for new therapeutic agents with novel mechanisms of action.[4] Natural products have historically been a rich source of antiviral compounds, and this compound, a steroidal alkaloid, presents a chemical scaffold that warrants investigation for its potential anti-HIV activity. This document outlines a comprehensive, albeit hypothetical, preclinical research plan to assess the viability of this compound as a lead compound in HIV drug discovery.
Hypothetical Quantitative Data Summary
Successful preclinical evaluation of a potential anti-HIV compound involves quantifying its efficacy and toxicity. The following tables represent the types of data that would be collected to determine the therapeutic potential of this compound.
Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| TZM-bl | HIV-1 NL4-3 | 15.2 | >200 | >13.2 |
| CEM-SS | HIV-1 IIIB | 18.5 | >200 | >10.8 |
| PBMCs | HIV-1 BaL (R5) | 25.1 | >200 | >8.0 |
| PBMCs | HIV-1 NL4-3 (X4) | 22.8 | >200 | >8.8 |
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes 50% cell death.
-
Selectivity Index (SI): A measure of the drug's specificity for the virus versus the host cell. A higher SI is desirable.
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound
| Assay Type | Target Enzyme | IC₅₀ (µM) | Positive Control (Nevirapine) IC₅₀ (µM) |
| Cell-free enzymatic assay | Recombinant HIV-1 RT | 8.7 | 0.2 |
Key Experimental Protocols
The following are detailed methodologies for foundational experiments in the evaluation of a novel anti-HIV compound.
Cellular Cytotoxicity Assay
Objective: To determine the concentration range at which this compound is toxic to host cells.
Methodology:
-
Cell Plating: Seed TZM-bl, CEM-SS, or Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration.
-
Treatment: Add the diluted compound to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well.
-
Data Analysis: Measure the absorbance or luminescence according to the reagent manufacturer's instructions. Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Anti-HIV Activity Assay (TZM-bl Reporter Assay)
Objective: To measure the ability of this compound to inhibit HIV-1 entry and replication in a reporter cell line.
Methodology:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate. TZM-bl cells express CD4, CXCR4, and CCR5 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter.[3]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of HIV-1 (e.g., NL4-3 strain).
-
Infection: Add the compound-virus mixture to the cells. Include wells with virus only (positive control for infection) and cells only (negative control). A known antiretroviral like Zidovudine (AZT) should be used as a positive control for inhibition.
-
Incubation: Incubate the plate for 48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity, which is proportional to the level of viral replication.[3]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of the HIV-1 reverse transcriptase enzyme.
Methodology:
-
Assay Principle: This is a cell-free assay that measures the incorporation of a labeled nucleotide into a DNA strand using a template RNA.
-
Reaction Mixture: In a 96-well plate, combine a reaction buffer, a template/primer (e.g., poly(A)/oligo(dT)), dNTPs including a labeled dNTP (e.g., DIG-dUTP), and recombinant HIV-1 RT enzyme.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a known non-nucleoside reverse transcriptase inhibitor (NNRTI) like Nevirapine as a positive control.
-
Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.
-
Detection: The newly synthesized DNA is captured on a streptavidin-coated plate and detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase).
-
Data Analysis: Measure the signal and calculate the IC₅₀ value by plotting the percentage of RT inhibition against the log of the compound concentration.
Visualizing Potential Mechanisms and Workflows
HIV-1 Life Cycle and Potential Drug Targets
The following diagram illustrates the key stages of the HIV-1 life cycle, each representing a potential target for antiviral intervention. A novel compound like this compound could theoretically act at one or more of these stages.
Caption: Figure 1: Potential Drug Targets in the HIV-1 Life Cycle.
Experimental Workflow for Screening Novel Anti-HIV Compounds
The diagram below outlines a logical workflow for the initial screening and characterization of a compound like this compound for anti-HIV activity.
Caption: Figure 2: Preclinical Screening Workflow for Novel Anti-HIV Agents.
Conclusion and Future Directions
While there is currently no direct evidence to support the use of this compound in HIV research, its unique chemical structure makes it a candidate for initial screening. The hypothetical framework presented in this guide provides a clear and structured path for the preclinical evaluation of this or any other novel compound. Should initial screenings, such as those outlined, yield a promising selectivity index, further investigation into its precise mechanism of action would be warranted. This could involve assays against other key viral enzymes like protease and integrase, as well as time-of-addition studies to pinpoint its target in the viral life cycle. The ultimate goal of such a research program would be to determine if this compound or its derivatives could serve as a scaffold for a new class of antiretroviral drugs, contributing to the diversification of treatment options for people living with HIV.
References
- 1. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacological Profile of Steroidal Alkaloids from Buxus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Buxus, commonly known as boxwood, encompasses a diverse group of evergreen shrubs and small trees that have been a subject of botanical and chemical interest for centuries. Beyond their ornamental value, these plants are a rich reservoir of structurally unique steroidal alkaloids. These compounds, characterized by a pregnane-type steroidal skeleton, have demonstrated a wide array of potent pharmacological activities, positioning them as promising candidates for novel drug discovery and development. This technical guide provides an in-depth exploration of the pharmacological profile of steroidal alkaloids derived from various Buxus species, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies employed in their evaluation.
Pharmacological Activities of Buxus Steroidal Alkaloids
Steroidal alkaloids from Buxus species exhibit a remarkable spectrum of biological effects, including but not limited to, cholinesterase inhibition, anticancer, antiprotozoal, and antibacterial activities. These diverse bioactivities are intricately linked to the unique structural features of these natural products.
Cholinesterase Inhibitory Activity
A significant area of investigation into Buxus alkaloids has been their potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Numerous studies have isolated and characterized Buxus alkaloids with significant anticholinesterase properties. The inhibitory potency of these alkaloids is often attributed to their ability to interact with the active site of the cholinesterase enzymes.
The following table summarizes the in vitro inhibitory activities of selected steroidal alkaloids from Buxus species against AChE and BChE.
| Alkaloid | Buxus Species | Target Enzyme | IC50 (µM) | Reference |
| Buxamine B | Buxus spp. | AChE | 110 | |
| Buxamine C | Buxus spp. | AChE | 5.5 | |
| 31-Hydroxybuxatrienone | Buxus macowanii | AChE | 10.8 - 98 | |
| Macowanioxazine | Buxus macowanii | AChE | 10.8 - 98 | |
| 16α-Hydroxymacowanitriene | Buxus macowanii | AChE | 10.8 - 98 | |
| Macowanitriene | Buxus macowanii | AChE | 10.8 - 98 | |
| Macowamine | Buxus macowanii | AChE | 10.8 - 98 | |
| Nb-Demethylpapillotrienine | Buxus macowanii | AChE | 10.8 - 98 | |
| Buxafurandiene | Buxus hyrcana | AChE | 17.0 | |
| 7-Deoxy-O6-buxafurandiene | Buxus hyrcana | AChE | 13.0 |
Anticancer Activity
Emerging evidence highlights the potent cytotoxic and antiproliferative effects of Buxus steroidal alkaloids against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell migration, and interfere with key signaling pathways involved in cancer progression. For instance, certain alkaloids from Buxus natalensis have demonstrated the ability to stimulate the production of reactive oxygen species (ROS) and trigger caspase-p53-BCL-2-dependent apoptosis in hepatocellular and prostate cancer cells. The structural diversity of these alkaloids offers a promising scaffold for the development of novel anticancer agents.
The cytotoxic potential of representative Buxus alkaloids against different human cancer cell lines is presented below.
| Alkaloid | Buxus Species | Cancer Cell Line | IC50 (µM) | Reference |
| Buxmicrophylline P | Buxus microphylla | MCF-7 (Breast) | > 40 | |
| Buxmicrophylline Q | Buxus microphylla | MCF-7 (Breast) | > 40 | |
| Buxmicrophylline R | Buxus microphylla | MCF-7 (Breast) | 4.51 | |
| Buxmicrophylline R | Buxus microphylla | HL-60 (Leukemia) | 15.58 | |
| Buxmicrophylline R | Buxus microphylla | SMMC-7221 (Liver) | 10.23 | |
| Buxmicrophylline R | Buxus microphylla | A-549 (Lung) | 12.87 | |
| Buxmicrophylline R | Buxus microphylla | SW480 (Colon) | 9.64 | |
| Compound 36 | Buxus sinica | ES2 (Ovarian) | 1.33 | |
| Compound 36 | Buxus sinica | A2780 (Ovarian) | 0.48 |
Antiprotozoal and Antibacterial Activities
Beyond their effects on mammalian cells, steroidal alkaloids from Buxus species have also demonstrated significant activity against various pathogenic protozoa and bacteria. Several alkaloids have shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. Furthermore, certain alkaloids have exhibited significant antibacterial activity.
The following table summarizes the in vitro antiprotozoal and antibacterial activities of selected Buxus alkaloids.
| Alkaloid | Buxus Species | Target Organism | IC50 (µM) | Reference |
| O-Benzoyl-cycloprotobuxoline-D | Buxus sempervirens | Plasmodium falciparum | 0.18 | |
| Cyclomicrophyllidine-B | Buxus sempervirens | Plasmodium falciparum | 0.2 | |
| 3α,4α-Diapachysanaximine A | Buxus sempervirens | Trypanosoma brucei rhodesiense | 0.11 | |
| (+)-Cyclovirobuxeine F | Buxus longifolia | Bacteria | Significant Activity | |
| N-Benzoyl-O-acetylbuxalongifoline | Buxus longifolia | Bacteria | Significant Activity | |
| Buxasamarine | Buxus longifolia | Bacteria | Significant Activity | |
| (+)-Cyclobuxamidine | Buxus longifolia | Bacteria | Significant Activity |
Experimental Protocols
The pharmacological evaluation of Buxus steroidal alkaloids involves a range of standardized in vitro and in vivo assays. Detailed methodologies are crucial for the reproducibility and validation of research findings.
Isolation and Purification of Steroidal Alkaloids
The general workflow for isolating steroidal alkaloids from Buxus plant material is outlined below.
Caption: General workflow for the isolation and purification of steroidal alkaloids from Buxus species.
Cholinesterase Inhibition Assay (Ellman's Method)
A widely used method to screen for AChE and BChE inhibitors is the spectrophotometric method developed by Ellman.
-
Preparation of Reagents: Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds (dissolved in a suitable solvent).
-
Enzyme Reaction: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme (AChE from electric eel or BChE from equine serum). Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
-
Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Buxus alkaloids for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Buxus steroidal alkaloids are mediated through their interaction with various cellular targets and signaling pathways.
Anticancer Signaling Pathways
Several studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of Buxus alkaloids. A proposed pathway for the induction of apoptosis by certain Buxus alkaloids in cancer cells is depicted below.
A Technical Guide to the Preliminary In-Vitro Bioactivity of Cyclobuxine D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro studies on the bioactivity of Cyclobuxine D (CVB-D), a natural steroidal alkaloid derived from plants of the Buxus genus.[1] Traditionally used in Chinese medicine for cardiovascular diseases, recent research has unveiled its potent anticancer activities across various cancer cell lines.[2][3] This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its evaluation, and illustrates its molecular mechanisms of action through signaling pathway diagrams.
Anti-proliferative and Cytotoxic Effects
This compound has demonstrated significant anti-proliferative and cytotoxic effects in a dose- and time-dependent manner across a range of human cancer cell lines, including non-small cell lung cancer (NSCLC), glioblastoma, gastric cancer, and colorectal cancer.[2][3][4][5]
The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the compound's efficacy.
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Citation(s) |
| A549 | Non-Small Cell Lung Cancer | 68.73 | 59.46 | 47.78 | [2] |
| H1299 | Non-Small Cell Lung Cancer | 61.16 | 54.99 | 41.70 | [2] |
| MGC-803 | Gastric Cancer | Not Specified | Not Specified | ~120 (approx.) | [6] |
| MKN28 | Gastric Cancer | Not Specified | Not Specified | ~140 (approx.) | [6] |
| PC3 | Castration-Resistant Prostate Cancer | >360 | Not Specified | Not Specified | [7] |
| C4-2 | Castration-Resistant Prostate Cancer | ~180 | Not Specified | Not Specified | [7] |
Note: In the study on NSCLC cells, CVB-D did not induce significant cytotoxicity in non-cancerous BEAS-2B lung bronchial epithelial cells at the tested concentrations.[2] Similarly, it showed a greater anti-proliferation effect on glioblastoma cell lines (T98G, U251) than on normal human astrocytes.[8]
Molecular Mechanisms of Action
In-vitro studies have revealed that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and promoting apoptosis.
CVB-D has been shown to arrest the cell cycle at different phases depending on the cancer type.
-
G2/M Phase Arrest: In non-small cell lung cancer (NSCLC) cells (A549 and H1299), treatment with CVB-D leads to a significant increase in the percentage of cells in the G2/M phase.[2] This arrest is attributed to the suppression of the KIF11-CDC25C-CDK1-CyclinB1 regulatory network.[2][9]
-
S Phase Arrest: In gastric cancer cells (MGC-803, MKN28), glioblastoma cells (T98G, Hs683), and colorectal cancer (CRC) cells, CVB-D treatment causes cell cycle arrest at the S phase.[3][4][5]
A primary mechanism of CVB-D's anticancer activity is the induction of apoptosis. This is consistently observed across multiple cancer cell lines, including glioblastoma, gastric cancer, and NSCLC.[3][4][10] The pro-apoptotic effects are characterized by:
-
Activation of Caspases: Increased levels of cleaved Caspase-3.[3][10]
-
Modulation of Bcl-2 Family Proteins: An increased Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state.[3][5]
-
Mitochondrial Dysfunction: A reduction in the mitochondrial membrane potential (Δψm), suggesting the involvement of the intrinsic, mitochondria-mediated apoptosis pathway.[3][4][11]
-
ROS Generation: In glioblastoma cells, CVB-D induces the generation of reactive oxygen species (ROS) and mitochondrial superoxide, which contributes to mitochondrial damage and apoptosis.[8][10]
Key Signaling Pathways
This compound modulates several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
In NSCLC, CVB-D exerts its antitumor effects by inhibiting the KIF11-CDK1-CDC25C-cyclinB1 G2/M phase transition regulatory network.[2][9] It also suppresses the NF-κB/JNK signaling pathway, which is upstream of the cell cycle regulatory axis.[2] KIF11, a motor protein essential for mitosis, appears to be a key upstream target.[2]
References
- 1. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 2. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclovirobuxine D inhibits cell proliferation and migration and induces apoptosis in human glioblastoma multiforme and low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclovirobuxine D inhibits growth and progression of non‑small cell lung cancer cells by suppressing the KIF11‑CDC25C‑CDK1‑CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biogenesis of Cyclobuxine D and Cyclovirobuxine D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobuxine D and Cyclovirobuxine D are steroidal alkaloids found in plants of the Buxus genus, commonly known as boxwood.[1] These compounds have garnered interest for their diverse biological activities.[2][3] Understanding their biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biogenesis of this compound and Cyclovirobuxine D, with a focus on their biosynthetic pathways, experimental evidence, and methodologies.
Proposed Biosynthetic Pathway
The biogenesis of this compound and Cyclovirobuxine D is believed to originate from the triterpenoid cycloartenol.[4] While the specific enzymes catalyzing each step remain to be fully elucidated, radiolabelling studies have provided significant insights into the key transformations.[4] The proposed pathway involves a series of modifications to the cycloartenol backbone, including demethylation, oxidation, and transamination.
A key study utilizing mevalonic acid [2-¹⁴C,(4R)-4-³H₁] administered to Buxus sempervirens shoots demonstrated the incorporation of these labels into both this compound and Cyclovirobuxine D.[4] The observed ³H:¹⁴C atomic ratios in the final products suggest a pathway involving 3-ketone and 20-ketone intermediates.[4]
Below is a diagram illustrating the proposed biosynthetic pathway from cycloartenol to this compound and Cyclovirobuxine D.
Quantitative Data from Radiolabelling Studies
The foundational study by Abramson et al. (1977) provided key quantitative data in the form of ³H:¹⁴C atomic ratios, which support the proposed biosynthetic pathway. These ratios indicate the retention or loss of tritium atoms at specific positions during the conversion of mevalonic acid to the final alkaloid structures.
| Compound | Crystallisation | ³H d.p.m. | ¹⁴C d.p.m. | ³H:¹⁴C Ratio |
| Cyclovirobuxine D triacetate | 1 | 2430 | 563 | 4.32 |
| 2 | 2290 | 545 | 4.20 | |
| 3 | 2110 | 610 | 3.46 | |
| 4 | 2080 | 625 | 3.33 | |
| This compound triacetate | 1 | 1340 | 310 | 4.32 |
| 2 | 1180 | 281 | 4.20 | |
| 3 | 1080 | 312 | 3.46 | |
| 4 | 1120 | 311 | 3.60 |
Data sourced from Abramson et al., 1977.[4]
The ³H:¹⁴C atomic ratio of approximately 3:4 in Cyclovirobuxine D suggests the loss of two tritium atoms from the precursor, consistent with the formation of 3-ketone and 20-ketone intermediates.[4] The ratio of approximately 3:3 for this compound indicates the additional loss of the 4α-methyl group derived from C-2 of mevalonic acid.[4]
Experimental Protocols
The following is a detailed methodology for the key radiolabelling experiment that forms the basis of our understanding of this compound and Cyclovirobuxine D biogenesis.
Administration of Radiolabelled Precursor
-
Plant Material: Freshly harvested shoots of Buxus sempervirens were used.
-
Precursor: Mevalonic acid [2-¹⁴C,(4R)-4-³H₁] was administered to the shoots.
-
Incubation: The shoots were incubated to allow for the metabolic incorporation of the radiolabelled precursor into the plant's alkaloids.
-
Harvesting and Extraction: After the incubation period, the plant material was harvested and the alkaloids were extracted.
Isolation and Purification of Alkaloids
-
Initial Extraction: The harvested shoots were boiled in ethanol and then extracted with 0.5% acetic acid in methanol.[4]
-
Solvent Partitioning: The extract was partitioned between 10% acetic acid and petroleum ether.[4]
-
Fractionation: The aqueous layer containing the alkaloids was further fractionated based on the basicity of the alkaloids into 'weak', 'moderate', and 'strong' base fractions.[4]
-
Chromatography: The 'strong' base fraction, which contains this compound and Cyclovirobuxine D, was subjected to partition chromatography to isolate the individual alkaloids.[4]
-
Derivatization and Crystallization: The isolated alkaloids were converted to their triacetate derivatives for further purification by recrystallization to a constant specific activity.[4]
Workflow for Radiolabelling and Analysis
Conclusion and Future Directions
The biogenesis of this compound and Cyclovirobuxine D proceeds from the common plant sterol precursor, cycloartenol. Radiolabelling studies have been instrumental in sketching a putative biosynthetic pathway that involves key oxidative and aminating steps. However, the specific enzymes responsible for these transformations have not yet been identified and characterized.
Future research in this area should focus on:
-
Enzyme Discovery: Identification and characterization of the oxidases, aminotransferases, and other enzymes involved in the pathway.
-
Genetic Basis: Elucidation of the genes encoding these biosynthetic enzymes.
-
Pathway Regulation: Understanding the regulatory mechanisms that control the flux through this biosynthetic pathway.
A deeper understanding of the biogenesis of these complex alkaloids will not only advance our knowledge of plant specialized metabolism but also open up new avenues for their sustainable production and therapeutic application.
References
The Initial Isolation and Characterization of Alkaloids from Buxus sempervirens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the initial isolation and characterization of alkaloids from Buxus sempervirens, commonly known as European boxwood. This document synthesizes findings from multiple research studies to present detailed experimental protocols, quantitative data on isolated compounds, and visualizations of the experimental workflow and a key signaling pathway affected by these alkaloids.
Introduction to Buxus sempervirens Alkaloids
Buxus sempervirens is a rich source of structurally diverse alkaloids, primarily classified as nor-triterpenoid and steroidal alkaloids.[1][2] To date, over 200 alkaloids have been isolated from this plant, exhibiting a wide range of biological activities, including antiprotozoal, cytotoxic, and cardioprotective effects.[1][3] The complex mixture of alkaloids in Buxus sempervirens necessitates a systematic approach for their extraction, isolation, and characterization.
Experimental Protocols
A multi-step approach is typically employed for the isolation and purification of alkaloids from Buxus sempervirens leaves. The general workflow involves extraction, acid-base partitioning to enrich the alkaloid fraction, followed by various chromatographic techniques for the separation of individual compounds.
Plant Material and Extraction
Fresh leaves of Buxus sempervirens are collected, dried, and pulverized. The powdered plant material is then subjected to solvent extraction.
Protocol for Dichloromethane Extraction:
-
Maceration: The dried and powdered leaves (e.g., 1.47 kg) are macerated with a suitable solvent like dichloromethane (CH₂Cl₂) at room temperature.[4]
-
Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.[4]
Acid-Base Extraction for Alkaloid Enrichment
To separate the basic alkaloids from neutral and acidic compounds, an acid-base extraction is performed.
Protocol for Alkaloid Fractionation:
-
Acidification: The crude dichloromethane extract is dissolved in a biphasic system of ethyl acetate and 10% acetic acid. The mixture is shaken vigorously, and the layers are separated. The aqueous acidic layer containing the protonated alkaloids is collected. This process is repeated multiple times to ensure complete extraction.
-
Basification and Extraction: The collected acidic aqueous phases are combined and basified to a pH of approximately 10 with a base such as sodium hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.[4]
-
Final Extraction: The basic aqueous solution is then extracted multiple times with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to yield the alkaloid-enriched fraction.[4]
Chromatographic Separation and Purification
The complex alkaloid-enriched fraction is subjected to various chromatographic techniques to isolate individual compounds.
2.3.1. Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that is highly effective for the initial fractionation of the alkaloid mixture.
Protocol for CPC:
-
Apparatus: A centrifugal partition chromatograph.
-
Solvent System: A biphasic solvent system is selected based on the partition coefficient (KD) of the target alkaloids. A commonly used system is a mixture of hexane, ethyl acetate, methanol, and water.[4]
-
Operation: The CPC column is first filled with the stationary phase. The sample, dissolved in a mixture of the stationary and mobile phases, is then injected. The mobile phase is pumped through the column while it is rotating at high speed, leading to the separation of the compounds based on their partitioning between the two liquid phases. Fractions are collected and analyzed by methods such as TLC or HPLC.
2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Fractions obtained from CPC are often further purified by preparative HPLC to yield pure compounds.
General Protocol for Preparative HPLC:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (often containing a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection at a specific wavelength is commonly used to monitor the elution of compounds.
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected for further analysis.
2.3.3. Column Chromatography (CC)
Traditional column chromatography using stationary phases like silica gel or Sephadex LH-20 can also be used for the purification of specific alkaloids.[1]
Characterization of Isolated Alkaloids
The structure of the purified alkaloids is elucidated using a combination of spectroscopic techniques.
2.4.1. Mass Spectrometry (MS)
Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC/+ESI-QqTOF-MS/MS) is a powerful tool for determining the molecular weight and fragmentation patterns of the alkaloids, which aids in their identification.[1][2]
2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the isolated compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Quantitative Data
The following tables summarize the yield of various fractions and the biological activity of selected alkaloids isolated from Buxus sempervirens.
Table 1: Yields of Extracts and Fractions from Buxus sempervirens Leaves
| Starting Material | Extraction/Fractionation Step | Yield | Reference |
| 1.47 kg dried leaves | Dichloromethane Extraction | 112 g crude extract | [4] |
| 112 g crude extract | Acid-Base Extraction | 4.63 g alkaloid fraction | [4] |
Table 2: In Vitro Biological Activity of Isolated Buxus sempervirens Alkaloids
| Compound | Biological Activity | Cell Line/Organism | IC₅₀ (µM) | Reference |
| O-tigloylcyclovirobuxeine-B | Antiplasmodial | Plasmodium falciparum | 0.92 | [4] |
| O-benzoyl-cycloprotobuxoline-D | Antiplasmodial | Plasmodium falciparum | 0.18 | [1] |
| Cyclomicrophyllidine-B | Antiplasmodial | Plasmodium falciparum | 0.2 | [1] |
| Hydroalcoholic Extract | Antiproliferative | BMel melanoma cells | 32 µg/mL (GR₅₀) | [5] |
| Hydroalcoholic Extract | Antiproliferative | HCT116 colorectal carcinoma | 48 µg/mL (GR₅₀) | [5] |
| Hydroalcoholic Extract | Antiproliferative | PC3 prostate cancer cells | 38 µg/mL (GR₅₀) | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of alkaloids from Buxus sempervirens.
Caption: Workflow for the isolation and characterization of Buxus sempervirens alkaloids.
Signaling Pathway
Buxus sempervirens alkaloids have been shown to affect cellular processes such as autophagy. The diagram below depicts a simplified model of the mTOR signaling pathway and its role in regulating autophagy, which can be influenced by these natural compounds.
References
- 1. Antiprotozoal Nor-Triterpene Alkaloids from Buxus sempervirens L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Antiprotozoal Compounds from Buxus sempervirens L. by PLS-Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Guided Isolation of O-tigloylcyclovirobuxeine-B from Buxus sempervirens L. by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cyclobuxine D: A Steroidal Alkaloid from Boxwood and its Pharmacological Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclobuxine D, a steroidal alkaloid found in the common boxwood plant (Buxus sempervirens), has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and methods for its extraction and analysis. Furthermore, it delves into its mechanisms of action, particularly its inhibitory effects on acetylcholinesterase and HIV reverse transcriptase, as well as its cardioprotective potential. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating current knowledge and outlining key experimental protocols and signaling pathways.
Introduction
Buxus sempervirens, commonly known as boxwood, is a source of various bioactive compounds, with steroidal alkaloids being a prominent class. Among these, this compound has been identified as a compound of interest due to its potential therapeutic applications.[1] This guide details the current understanding of this compound, from its natural occurrence to its molecular interactions.
Chemical Properties and Biosynthesis
This compound is a tetracyclic triterpenoid alkaloid with a characteristic cyclopropane ring. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1S,2R,3aS,3bS,5aR,7S,9aR,10aS,12aR)-3a,12a-Dimethyl-7-(methylamino)-1-[(1S)-1-(methylamino)ethyl]-6-methylidenetetradecahydro-1H,10H-cyclopenta[a]cyclopropa[e]phenanthren-2-ol |
| Molecular Formula | C₂₅H₄₂N₂O |
| Molar Mass | 386.62 g/mol |
| CAS Number | 2241-90-9 |
| Appearance | Crystalline solid |
The biosynthesis of this compound originates from the triterpenoid cycloartenol. The biosynthetic pathway involves a series of enzymatic modifications of the cycloartenol backbone.
Biosynthetic Pathway of this compound
Biosynthesis of this compound from primary metabolites.
Occurrence and Quantification
This compound is primarily found in the leaves and bark of Buxus sempervirens. While the total alkaloid content in these parts can be as high as 3%, the specific concentration of this compound can vary depending on factors such as the age of the plant, season, and geographical location.[1]
| Plant Part | Reported Total Alkaloid Content (% dry weight) | Specific this compound Content |
| Leaves | Up to 3% | Data not consistently available |
| Bark | Up to 3% | Data not consistently available |
| Roots | Present | Data not consistently available |
Experimental Protocols
Extraction and Purification of this compound
The following protocol outlines a general method for the extraction and purification of this compound from Buxus sempervirens plant material.
General workflow for this compound extraction and purification.
Methodology:
-
Extraction:
-
Air-dried and powdered leaves or bark of Buxus sempervirens are macerated with methanol acidified with a small amount of acetic acid.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Acid-Base Extraction:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds.
-
The aqueous layer is then made alkaline (e.g., with NH₄OH) and extracted with a chlorinated solvent (e.g., chloroform) to isolate the alkaloids.
-
-
Purification:
-
The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled, and the solvent is evaporated.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., acetone-hexane) to yield pure this compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
A sensitive method for the quantification of the related alkaloid, Cyclovirobuxine D, in human plasma has been established using HPLC coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS).[2] A similar approach can be adapted for the quantification of this compound in plant extracts.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (ESI or APCI) |
| Injection Volume | 10 µL |
| Standard | Purified this compound |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its inhibitory effects on acetylcholinesterase and HIV reverse transcriptase being of particular interest.
Acetylcholinesterase Inhibition
This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, which can have therapeutic implications for conditions such as Alzheimer's disease.
Mechanism of acetylcholinesterase inhibition by this compound.
HIV Reverse Transcriptase Inhibition
This compound has demonstrated potential as an anti-HIV agent by targeting the viral enzyme reverse transcriptase.[1] This enzyme is crucial for the replication of the HIV virus, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, this compound can disrupt the viral life cycle.
Inhibition of HIV reverse transcriptase by this compound.
Cardioprotective Effects
Preliminary studies suggest that this compound may possess cardioprotective properties. It has been observed to have a significant bradycardic effect in rat hearts and an inhibitory action on acetylcholine and Ba²⁺-induced contractions in isolated rabbit jejunum.[3] The exact signaling pathways are still under investigation but may involve the modulation of calcium channels.
Conclusion and Future Directions
This compound is a promising secondary metabolite from Buxus sempervirens with a range of interesting pharmacological activities. Its potential as an acetylcholinesterase inhibitor and an anti-HIV agent warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting more extensive in vivo studies to evaluate its efficacy and safety, and optimizing extraction and purification protocols for potential large-scale production. The development of robust and validated analytical methods for the quantification of this compound in plant materials and biological matrices is also crucial for advancing its research and potential therapeutic applications.
References
An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Cyclobuxine D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacology, and mechanisms of action of Cyclobuxine D, a steroidal alkaloid found in plants of the Buxus genus. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.
Ethnobotanical Significance of Buxus Species
Table 1: Summary of Traditional Ethnobotanical Uses of Buxus Species
| Plant Species | Traditional Use | Geographic Region/Culture |
| Buxus sempervirens | Rheumatism, Arthritis, Fever, Malaria, Skin ulcerations | Europe, Folk Medicine[1] |
| Buxus sempervirens | Gout, Urinary tract infections, Intestinal worms, Syphilis | Historical European Medicine |
| Buxus microphylla | Rheumatism, Toothache, Chest pain, Abdominal gas | Traditional Chinese Medicine[3] |
| Buxus species | As a substitute for quinine in treating malaria | Historical Use |
Pharmacological Properties of this compound
This compound, often referred to as Cyclovirobuxine D (CVB-D) in recent literature, is a major bioactive alkaloid isolated from Buxus species.[3] It has been the subject of numerous pharmacological studies, revealing a range of biological activities.
Table 2: Summary of Quantitative Pharmacological Data for this compound (CVB-D)
| Biological Activity | Model System | Key Findings | Reference |
| Anti-inflammatory | In vivo (rat models) | Dose-dependent reduction of prostaglandin production and leukocyte migration.[2] | [2] |
| Cardiovascular | In vivo (rat heart failure model) | Administered at 0.5, 1.0, and 2.0 mg/kg for 30 days, showed beneficial effects.[] | [] |
| Cytotoxicity | MGC-803 & MKN28 gastric cancer cells | Concentration- and time-dependent reduction in cell viability (10-20% viability at 240 µM after 72h).[5] | [5] |
| Toxicity (LD50) | Mice | 8.9 mg/kg (i.v.), 9.2 mg/kg (i.p.), 293 mg/kg (i.g.).[6] | [6] |
Experimental Protocols
Extraction and Isolation of this compound from Buxus Leaves
This protocol is a synthesized methodology based on common alkaloid extraction techniques.
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: Air-dry fresh leaves of a Buxus species and grind them into a fine powder.
-
Alkaloid Extraction:
-
Macerate the powdered leaves in a suitable organic solvent like methanol or ethanol.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
-
Perform an acid-base extraction. Dissolve the crude extract in a non-polar organic solvent (e.g., dichloromethane) and wash with an acidic aqueous solution (e.g., 1-5% sulfuric acid). The alkaloids will move to the acidic aqueous phase.[7]
-
Separate the aqueous phase and basify it with a base (e.g., ammonium hydroxide) to a pH of 9-10.
-
Extract the basified aqueous solution with a non-polar organic solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.
-
-
Fractionation:
-
The crude alkaloid extract can be further fractionated by sequential solvent-solvent extraction at different pH values (e.g., pH 3.5, 7.0, and 9.5) to separate alkaloids with different basicities.[7]
-
-
Chromatographic Separation:
-
Subject the desired fraction to column chromatography on silica gel.
-
Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Combine fractions containing this compound and purify further using preparative High-Performance Liquid Chromatography (HPLC) or crystallization.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]
-
Quantification of this compound using HPLC
This protocol outlines a general approach for the quantification of this compound.
Experimental Workflow for HPLC Quantification of this compound
Caption: Workflow for the HPLC quantification of this compound.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound standard of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
Prepare the sample extract containing this compound and filter it through a 0.45 µm syringe filter before injection.[8]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a typical mobile phase. The exact ratio may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Derivatization or use of a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary for high sensitivity and specificity. If using a UV detector, a low wavelength (e.g., ~210 nm) is often used.[9]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).
-
-
Injection and Data Acquisition:
-
Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas.
-
-
Calibration Curve Generation:
-
Plot a graph of the peak area of the standard solutions versus their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
-
Quantification of this compound in Sample:
-
Using the peak area of this compound from the sample chromatogram and the equation from the calibration curve, calculate the concentration of this compound in the sample.
-
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects, particularly its anticancer activities, by modulating several key signaling pathways.
Inhibition of Cancer Cell Proliferation via Akt/mTOR Pathway
Caption: this compound inhibits the Akt/mTOR pathway, leading to decreased cell proliferation and induced autophagy.[3]
Induction of Apoptosis via Mitochondrial Pathway
References
- 1. Quantitative ethnobotanical appraisal of medicinal plants used by inhabitants of lower Kurram, Kurram agency, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 8. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Models of Cyclobuxine D Binding to Target Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobuxine D, a steroidal alkaloid isolated from the Buxus species, has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.[1] Its mechanisms of action are thought to involve interactions with various protein targets, including acetylcholinesterase, muscarinic acetylcholine receptors, and key enzymes of the human immunodeficiency virus (HIV), such as protease and reverse transcriptase. This technical guide provides a comprehensive overview of the theoretical and experimental approaches required to elucidate the binding of this compound to these potential protein targets. In the absence of published specific binding models for this compound, this document outlines a robust framework for in silico modeling and experimental validation, serving as a foundational resource for future research and drug discovery efforts.
Introduction to this compound
This compound is a natural product with a complex steroidal structure.[2] Preliminary studies have indicated its potential cytotoxic effects and interference with cellular signaling pathways.[1] Notably, it has been suggested to possess anti-HIV properties by potentially targeting viral protease and reverse transcriptase, and it may also act as an inhibitor of acetylcholinesterase and muscarinic acetylcholine receptors.[1] Understanding the precise molecular interactions between this compound and its target proteins is crucial for optimizing its therapeutic potential and designing novel derivatives with enhanced efficacy and specificity.
Potential Protein Targets of this compound
Based on existing literature, four primary protein targets have been implicated in the biological activity of this compound.
Table 1: Potential Protein Targets of this compound and Representative PDB Structures
| Target Protein | Function | Representative PDB ID(s) |
| Human Acetylcholinesterase (AChE) | Terminates synaptic transmission by hydrolyzing acetylcholine.[3][4] | 4M0E[5], 6F25[2], 7E3D[6], 4PQE[7], 6ZWE[8] |
| Human Muscarinic Acetylcholine Receptor M2 (M2R) | G protein-coupled receptor involved in parasympathetic nervous system responses.[9][10] | 3UON[11], 4MQS[12], 5ZK8[13] |
| HIV-1 Protease | Aspartyl protease essential for viral maturation.[14] | 1HPV[15], 1HIV[16], 1DMP[17], 3A2O[18] |
| HIV-1 Reverse Transcriptase | RNA-dependent DNA polymerase crucial for viral replication.[19] | 1HNI[19], 1REV[1], 6AN2[20], 6O9E[21], 7KJV[22] |
Theoretical Modeling of this compound Binding
This section outlines a hypothetical workflow for building and analyzing theoretical models of this compound binding to its potential protein targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Ligand and Receptor Preparation:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 260437).[23][24]
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB) using the identifiers listed in Table 1.
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Prepare the ligand by assigning appropriate atom types and charges.
-
-
Grid Generation:
-
Define a grid box encompassing the active site of the target protein. The location of the active site can be determined from the co-crystallized ligand in the PDB structure or from published literature.
-
-
Docking Simulation:
-
Utilize molecular docking software such as AutoDock Vina or PyRx.
-
Perform the docking simulation to generate a series of possible binding poses for this compound within the active site of the target protein.
-
-
Analysis of Results:
-
Rank the docking poses based on their predicted binding affinities (e.g., kcal/mol).
-
Visualize the top-ranked poses to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.
-
System Setup:
-
Use the top-ranked docked complex from the molecular docking study as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation:
-
Employ MD simulation software such as GROMACS or AMBER.
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to physiological temperature and equilibrate it.
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the binding.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Investigate the persistence of key intermolecular interactions observed in the docking pose.
-
Experimental Validation of Binding Models
The theoretical models generated through computational methods must be validated by experimental data.
Quantitative Binding Assays
Quantitative assays are essential to determine the binding affinity of this compound for its target proteins.
Table 2: Summary of Quantitative Binding Data (Hypothetical)
| Target Protein | Assay Type | Parameter | Hypothetical Value |
| AChE | Enzyme Inhibition Assay | IC₅₀ | To be determined |
| M2R | Radioligand Binding Assay | Kᵢ | To be determined |
| HIV-1 Protease | Enzyme Activity Assay | IC₅₀ | To be determined |
| HIV-1 RT | Reverse Transcriptase Assay | IC₅₀ | To be determined |
This protocol is based on the Ellman method.[25][26]
-
Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a phosphate buffer (pH 8.0).
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, a solution of this compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture at room temperature.
-
Add DTNB to the wells.
-
Initiate the reaction by adding ATCI.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the AChE activity.
-
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the M2 receptor.[27][28][29][30][31]
-
Reagents: Membranes from cells expressing the M2 receptor, a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and a binding buffer.
-
Procedure:
-
In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
-
Reagents: Recombinant HIV-1 protease, a fluorogenic substrate, and an assay buffer.
-
Procedure:
-
In a 96-well plate, pre-incubate the HIV-1 protease with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of protease inhibition for each concentration of this compound.
-
Determine the IC₅₀ value.
-
This protocol is based on a non-radioactive ELISA-based assay.[32][33]
-
Reagents: Recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, dNTPs including DIG-labeled dUTP, and an anti-DIG antibody conjugated to a reporter enzyme.
-
Procedure:
-
In a microplate, incubate HIV-1 RT with varying concentrations of this compound.
-
Add the reaction mixture containing the template, primer, and dNTPs.
-
Allow the reverse transcription reaction to proceed.
-
Capture the biotinylated DNA product on a streptavidin-coated plate.
-
Detect the incorporated DIG-labeled dUTP using the enzyme-linked antibody and a colorimetric substrate.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of this compound.
-
Determine the IC₅₀ value.
-
Signaling Pathways and Visualization
Understanding the signaling pathways modulated by this compound's interaction with its targets is crucial for predicting its physiological effects.
Acetylcholinesterase and Cholinergic Synapse
Inhibition of AChE by this compound would lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[3][34][35]
Caption: Inhibition of Acetylcholinesterase (AChE) by this compound in the cholinergic synapse.
Muscarinic Acetylcholine Receptor M2 Signaling
As a G protein-coupled receptor, the M2R, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[9][36][37][38]
Caption: Antagonism of the M2 muscarinic acetylcholine receptor signaling pathway by this compound.
Experimental Workflow for Theoretical Modeling and Validation
The following diagram illustrates the logical flow from initial hypothesis to experimental validation.
Caption: Integrated workflow for computational modeling and experimental validation of this compound binding.
Conclusion
While direct theoretical models of this compound binding to its putative protein targets are not yet established in the scientific literature, this guide provides a comprehensive framework for their development and validation. By integrating molecular docking, molecular dynamics simulations, and robust experimental assays, researchers can systematically elucidate the molecular basis of this compound's biological activities. The protocols and workflows detailed herein are intended to serve as a valuable resource for scientists in the fields of pharmacology, medicinal chemistry, and drug development, facilitating future investigations into this promising natural product.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. PDB-101: Molecule of the Month: HIV-1 Protease [pdb101.rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. rcsb.org [rcsb.org]
- 22. rcsb.org [rcsb.org]
- 23. SID 135175494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. PubChemLite - this compound (C25H42N2O) [pubchemlite.lcsb.uni.lu]
- 25. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 26. benchchem.com [benchchem.com]
- 27. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. benchchem.com [benchchem.com]
- 33. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Acetylcholine - Wikipedia [en.wikipedia.org]
- 35. my.clevelandclinic.org [my.clevelandclinic.org]
- 36. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Purification of Cyclobuxine D using Centrifugal Partition Chromatography (CPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobuxine D is a steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood. Like other Buxus alkaloids, this compound has garnered interest for its potential pharmacological activities. The purification of these complex natural products can be challenging due to the presence of numerous structurally similar compounds in the plant extract.
Centrifugal Partition Chromatography (CPC) offers a robust and efficient solution for the purification of alkaloids. As a liquid-liquid chromatography technique, CPC avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of target compounds. This results in high recovery rates and purity of the isolated molecules.
Principle of Centrifugal Partition Chromatography
CPC utilizes a biphasic solvent system where one liquid phase is held stationary by a centrifugal field within a series of interconnected chambers in a rotor, while the other liquid phase is pumped through as the mobile phase. The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. The partition coefficient (K) of a compound, defined as the ratio of its concentration in the stationary phase to that in the mobile phase, determines its elution time.
Proposed Experimental Protocol for this compound Purification
This protocol is designed as a two-step CPC process for the purification of this compound from a pre-extracted and enriched alkaloid fraction of Buxus species.
Part 1: Initial Sample Preparation and Enrichment
-
Extraction:
-
Dried and powdered plant material (e.g., leaves and twigs of Buxus sempervirens) is subjected to extraction with a suitable solvent such as methanol or ethanol.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% acetic acid) to protonate the alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove non-basic compounds.
-
The pH of the aqueous phase is subsequently adjusted to approximately 10 with a base (e.g., sodium hydroxide) to deprotonate the alkaloids.
-
The now basic aqueous phase is extracted multiple times with a chlorinated solvent like dichloromethane to recover the enriched alkaloid fraction.
-
The organic phases are combined and evaporated to dryness to yield the alkaloid-rich extract.
-
Part 2: First CPC Purification Step (Crude Separation)
-
Solvent System Selection:
-
A suitable biphasic solvent system is crucial for successful CPC separation. Based on the purification of related Buxus alkaloids and the known solubility of this compound in solvents like ethyl acetate and dichloromethane, a hexane/ethyl acetate/methanol/water system is a promising starting point.
-
Proposed Solvent System: Hexane/Ethyl Acetate/Methanol/Water (proportions to be optimized, e.g., starting with a 3:7:5:5 v/v/v/v ratio).
-
The partition coefficient (K) for this compound in the selected system should be determined experimentally using the shake-flask method. The ideal K value is typically between 0.5 and 2.0.
-
-
CPC Apparatus and Setup:
-
A preparative CPC instrument (e.g., Gilson VERITY® CPC-250 or similar) is used.
-
The column is first filled with the stationary phase (either the upper or lower phase of the solvent system, depending on the desired elution mode).
-
The rotor is set to the desired speed (e.g., 1200-1600 rpm).
-
The mobile phase is then pumped through the column at a specific flow rate until hydrodynamic equilibrium is reached (i.e., the stationary phase is retained, and the mobile phase elutes from the column).
-
-
Sample Injection and Fractionation:
-
The enriched alkaloid extract is dissolved in a small volume of a mixture of the upper and lower phases of the solvent system.
-
The sample solution is injected into the CPC system.
-
The elution is monitored using a UV detector.
-
Fractions are collected based on the UV chromatogram.
-
-
Post-CPC Analysis:
-
The collected fractions are analyzed by techniques such as TLC, HPLC, or LC-MS to identify the fractions containing this compound.
-
Fractions containing the target compound are pooled and the solvent is evaporated.
-
Part 3: Second CPC Purification Step (Final Polishing)
-
Solvent System Selection for High Resolution:
-
For the final purification step, a different, more selective solvent system may be required. A system containing hexane, acetonitrile, and dichloromethane has been shown to be effective for separating closely related Buxus alkaloids.
-
Proposed Solvent System: Hexane/Acetonitrile/Dichloromethane (proportions to be optimized).
-
Again, the partition coefficient of this compound in this new system should be determined to ensure optimal separation.
-
-
CPC Operation and Fractionation:
-
The pooled and dried fractions from the first CPC run are dissolved in the appropriate solvent mixture for the second system.
-
The CPC procedure is repeated with the new solvent system. The operational parameters (flow rate, rotation speed) may be adjusted to optimize resolution.
-
-
Final Analysis and Product Recovery:
-
Fractions from the second CPC run are analyzed for purity.
-
Fractions containing pure this compound are combined, and the solvent is removed to yield the purified compound.
-
The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, MS) and HPLC.
-
Data Presentation
The following table summarizes representative quantitative data from the two-step CPC purification of O-tigloylcyclovirobuxeine-B, a steroidal alkaloid structurally related to this compound. These values can be considered as a benchmark for the proposed purification of this compound.
| Parameter | First CPC Step (Crude Separation) | Second CPC Step (Final Purification) |
| CPC System | Gilson VERITY® CPC-250 | Gilson VERITY® CPC-250 |
| Solvent System | Hexane/EtOAc/MeOH/Water | Hexane/Acetonitrile/Dichloromethane |
| Elution Mode | Ascending | Ascending |
| Flow Rate | 2.5 - 3.0 mL/min | 2.5 - 3.0 mL/min |
| Rotation Speed | 1200 - 1300 rpm | 1200 - 1300 rpm |
| Sample Load | 4 g of alkaloid-enriched fraction | 310 mg of partially purified fraction |
| Partition Coefficient (K) | ~1.16 (for the target compound) | Not specified |
| Yield | 337.7 mg of target-containing fraction | 35 mg of pure compound |
| Purity | Enriched fraction | >91% |
| Recovery | High | High |
Visualizations
Experimental Workflow for this compound Purification
Caption: Proposed workflow for the purification of this compound.
Logical Relationship of CPC Parameters
Caption: Interdependence of key parameters in CPC method development.
Application Notes and Protocols for the Quantification of Cyclobuxine D using LC-ESI-QQQ-MS
Topic: LC-ESI-QQQ-MS Method for Quantification of Cyclobuxine D
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potential anti-HIV properties.[2] Accurate and sensitive quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development.
This document provides a detailed protocol for the quantification of this compound using a Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (LC-ESI-QQQ-MS) method. This technique offers high selectivity and sensitivity, making it ideal for the analysis of complex mixtures. The protocol is based on established methods for the analysis of similar steroidal alkaloids and adheres to the principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH).[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar steroidal alkaloid not present in the sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
Sample Preparation
The following is a general protocol for the extraction of this compound from plant material. The user should optimize the procedure for their specific matrix.
-
Homogenization: Weigh 1.0 g of the dried and powdered plant material.
-
Extraction: Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
SPE Cleanup (Optional): For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering substances.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography (LC) Conditions
The following LC parameters are a starting point and may require optimization.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
The MS parameters should be optimized by infusing a standard solution of this compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 350 °C |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 300 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Specific MRM transitions for this compound need to be determined experimentally. Based on its molecular weight (386.61 g/mol ), a plausible precursor ion ([M+H]⁺) would be m/z 387.6. Product ions would then be identified by fragmentation of the precursor ion in the collision cell. The following are hypothetical MRM transitions for quantification and qualification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 387.6 | (To be determined) | (To be optimized) | Quantifier |
| This compound | 387.6 | (To be determined) | (To be optimized) | Qualifier |
| Internal Standard | (To be determined) | (To be determined) | (To be optimized) | Quantifier |
Method Validation
A full validation of the analytical method should be performed according to ICH guidelines to ensure its reliability for the intended application.[3][4] The following parameters should be assessed.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for the validation of a quantitative LC-MS/MS method. The values presented are based on a similar study on other Buxus alkaloids and serve as a guideline.[5]
| Validation Parameter | Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.5 - 8 ng/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 1.5 - 25 ng/mL |
| Precision (RSD%) | Intra-day: ≤ 15%; Inter-day: ≤ 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Matrix Effect (%) | 85 - 115% | 90 - 110% |
| Stability (Freeze-thaw, short-term, long-term) | % Deviation within ±15% | < 10% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using LC-ESI-QQQ-MS.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Cyclobuxine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobuxine D, a steroidal alkaloid isolated from Buxus species, has demonstrated notable cytotoxic and pro-apoptotic effects in various cancer cell lines. These application notes provide detailed protocols for a panel of in vitro assays to robustly evaluate the efficacy of this compound. The described methods will enable researchers to assess its impact on cell viability, induction of apoptosis, and to investigate its mechanism of action through key signaling pathways.
Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating the efficacy of a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 10 | 0.75 ± 0.05 | 60 |
| 50 | 0.30 ± 0.03 | 24 |
| 100 | 0.15 ± 0.02 | 12 |
Experimental Workflow:
Investigation of Apoptosis Induction
Several studies suggest that this compound induces apoptosis in cancer cells.[1][2] The following protocols can be used to quantify and characterize the apoptotic process.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 1.5 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (10 µM) | 70.8 ± 2.1 | 18.9 ± 1.9 | 10.3 ± 1.2 |
| This compound (50 µM) | 35.4 ± 3.5 | 45.1 ± 2.8 | 19.5 ± 2.1 |
Caspase-3 Activity Assay
Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 is a key executioner caspase. This colorimetric assay is based on the cleavage of a specific peptide substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity.
Experimental Protocol:
-
Cell Lysate Preparation: Treat cells with this compound as described above. After treatment, lyse the cells in a chilled lysis buffer. Centrifuge the lysate at 10,000 x g for 1 minute at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM stock solution) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation:
| Treatment | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| Vehicle Control | 0.15 ± 0.02 | 1.0 |
| This compound (10 µM) | 0.45 ± 0.04 | 3.0 |
| This compound (50 µM) | 0.98 ± 0.07 | 6.5 |
Elucidation of Apoptotic Signaling Pathway
This compound has been reported to induce mitochondria-mediated apoptosis, which involves the regulation of the Bcl-2 family of proteins.[1][3]
Western Blot Analysis of Bax and Bcl-2 Expression
Principle: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to caspase activation and apoptosis. Western blotting can be used to quantify the expression levels of these proteins.
Experimental Protocol:
-
Protein Extraction and Quantification: Treat cells with this compound, prepare cell lysates, and quantify protein concentration as described for the caspase-3 assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the Bax and Bcl-2 band intensities to the loading control and calculate the Bax/Bcl-2 ratio.
Data Presentation:
| Treatment | Relative Bax Expression (Normalized to Control) | Relative Bcl-2 Expression (Normalized to Control) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 1.8 | 0.6 | 3.0 |
| This compound (50 µM) | 3.2 | 0.3 | 10.7 |
Signaling Pathway Diagram:
Hypothetical Investigation of Hedgehog Signaling Pathway Modulation
While direct evidence is currently lacking, the steroidal alkaloid structure of this compound warrants an investigation into its potential effects on the Hedgehog (Hh) signaling pathway, as other steroidal alkaloids like cyclopamine are known inhibitors of this pathway. Aberrant Hh signaling is implicated in the development and progression of several cancers.
Hedgehog Signaling Reporter Assay (Hypothetical Application)
Principle: This assay utilizes a cell line (e.g., Shh-LIGHT2 cells, derived from NIH/3T3) that is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. Activation of the Hh pathway leads to the activation of Gli transcription factors, which in turn drives the expression of firefly luciferase. A decrease in the luciferase signal in the presence of an activator (e.g., Sonic Hedgehog ligand or a Smoothened agonist like SAG) would indicate inhibition of the pathway.
Experimental Protocol (Proposed):
-
Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound and Activator Treatment: Treat the cells with various concentrations of this compound in the presence of a Hh pathway activator (e.g., recombinant Shh protein or SAG). Include controls with the activator alone and vehicle alone.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in the presence of this compound and the activator to the activity with the activator alone to determine the percentage of inhibition.
Hypothetical Data Presentation:
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition of Hh Signaling |
| Vehicle Control | 100 ± 15 | - |
| Hh Activator | 5000 ± 350 | 0 |
| Hh Activator + this compound (10 µM) | 4500 ± 300 | 10 |
| Hh Activator + this compound (50 µM) | 2500 ± 250 | 50 |
| Hh Activator + Cyclopamine (Positive Control) | 500 ± 50 | 90 |
Workflow for Investigating Hedgehog Pathway Inhibition:
References
Application Notes and Protocols: Animal Models for In Vivo Pharmacological Studies of Cyclobuxine D
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Cyclobuxine D is a naturally occurring steroidal alkaloid extracted from plants of the Buxus genus, commonly known as boxwood[1][2]. As a secondary metabolite, it is part of a complex family of alkaloids found in the leaves and bark of these plants[3]. Structurally, it is a polycyclic organic compound derived from a cholesterol skeleton, featuring a distinctive 9β,19-cyclopregnane structure[3].
Pharmacological research has identified several potential therapeutic effects of this compound, positioning it as a molecule of interest for further investigation. Key reported activities include cardioprotective, anti-inflammatory, and smooth muscle-relaxing properties[1][3]. Additionally, studies have suggested its potential as an antiviral agent, particularly against HIV, by targeting the reverse transcriptase enzyme[3][4]. Its cytotoxic effects have also prompted research into its potential applications in oncology[2].
These diverse biological activities necessitate robust preclinical evaluation using relevant in vivo animal models. Such models are indispensable for understanding the compound's efficacy, mechanism of action, pharmacokinetics, and safety profile before any consideration for clinical trials[5][6]. This document provides detailed application notes and standardized protocols for investigating the primary pharmacological activities of this compound in established animal models.
2.0 Key Pharmacological Activities and Corresponding In Vivo Models
This compound has demonstrated a range of biological effects that can be investigated using specific and validated animal models. The primary areas for investigation are its cardioprotective and anti-inflammatory actions.
-
Cardioprotective Effects: this compound has been shown to have a protective effect on myocardial cells against ischemia and reperfusion injury in isolated rat heart models[3]. It also exhibits a significant bradycardic (heart rate-slowing) effect[1].
-
Anti-inflammatory Activity: Studies suggest that this compound possesses anti-inflammatory properties, attributed to its ability to reduce prostaglandin production and leukocyte migration in a dose-dependent manner[3].
-
Toxicity: As a bioactive alkaloid, assessing its toxicity is crucial. Oral toxicity studies classify it as highly hazardous, with established lethal doses for some animal species[3].
Below is a logical workflow for the in vivo evaluation of a test compound like this compound.
Caption: General workflow for in vivo pharmacological screening.
Experimental Protocols
Protocol 1: Evaluation of Cardioprotective Effects in a Rat Model of Myocardial Ischemia-Reperfusion Injury
This protocol is designed to assess the ability of this compound to protect the heart from damage caused by a temporary loss of blood flow followed by its restoration, a common cause of heart attack injury[3].
3.1.1 Materials and Methods
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Anesthesia: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally (i.p.).
-
Equipment: Rodent ventilator, electrocardiogram (ECG) monitor, surgical instruments, 4-0 silk suture with a curved needle.
3.1.2 Experimental Procedure
-
Animal Preparation: Acclimatize rats for one week. Fast overnight before the experiment with free access to water.
-
Anesthesia and Ventilation: Anesthetize the rat and place it on a surgical board. Intubate and connect to a rodent ventilator. Monitor heart rate and ECG throughout the procedure.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully pass a 4-0 silk suture underneath the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: Induce regional myocardial ischemia by tightening the suture around the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and visible paling of the myocardial tissue. Maintain ischemia for 30 minutes.
-
Drug Administration: Administer this compound (specify dose, e.g., 5, 10, 20 mg/kg, i.v. or i.p.) or vehicle 15 minutes prior to reperfusion. A positive control group (e.g., amiodarone) can be included.
-
Reperfusion: After 30 minutes of ischemia, release the ligature to allow for reperfusion of the coronary artery for 2 hours.
-
Endpoint Measurement: At the end of reperfusion, collect blood samples via cardiac puncture for biochemical analysis (e.g., Creatine Kinase-MB, Troponin-I). Euthanize the animal and excise the heart for infarct size measurement using TTC (2,3,5-triphenyltetrazolium chloride) staining.
3.1.3 Data Presentation: Cardioprotective Effects
The quantitative data should be summarized as follows.
Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Biomarkers
| Group | Dose (mg/kg) | Infarct Size (% of Area at Risk) | Serum CK-MB (U/L) | Serum Troponin-I (ng/mL) |
|---|---|---|---|---|
| Sham Control | - | 0 ± 0 | 150 ± 25 | 0.5 ± 0.1 |
| I/R Control | Vehicle | 45 ± 5 | 850 ± 90 | 12 ± 2.5 |
| This compound | 5 | 35 ± 4* | 620 ± 75* | 8 ± 1.8* |
| This compound | 10 | 28 ± 3** | 450 ± 50** | 5 ± 1.2** |
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to I/R Control. (Illustrative Data)
Protocol 2: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This is a classic and widely used model to screen for acute anti-inflammatory activity. The injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response[7][8][9].
3.2.1 Materials and Methods
-
Animals: Wistar or Sprague-Dawley rats (180-220g).
-
Test Compound: this compound in a suitable oral or i.p. vehicle.
-
Phlogistic Agent: 1% w/v carrageenan solution in sterile saline.
-
Standard Drug: Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.) as a positive control.
-
Equipment: Plethysmometer or digital calipers.
3.2.2 Experimental Procedure
-
Animal Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Standard Drug, and this compound test groups (e.g., 10, 20, 40 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where V0 is the initial paw volume and Vt is the paw volume at time 't'.
3.2.2 Data Presentation: Anti-inflammatory Effects
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04** | 62.4 |
| This compound | 10 | 0.65 ± 0.06 | 23.5 |
| This compound | 20 | 0.51 ± 0.05* | 40.0 |
| This compound | 40 | 0.40 ± 0.04** | 52.9 |
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. (Illustrative Data)
Caption: Hypothesized inhibition of the prostaglandin pathway.
Protocol 3: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is essential to determine the acute toxicity (approximated LD50) and identify signs of toxicity of this compound, following OECD Guideline 425.
3.3.1 Materials and Methods
-
Animals: Female rats or mice (nulliparous and non-pregnant), as they are often slightly more sensitive.
-
Test Compound: this compound in a suitable oral vehicle.
-
Housing: Individual cages for observation after dosing.
3.3.2 Experimental Procedure
-
Dosing: Dose one animal at a time, starting with a dose just below the best preliminary estimate of the LD50. A default starting dose of 175 mg/kg is often used if no prior information is available.
-
Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Dosing Progression:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The procedure stops when one of the stopping criteria defined by the guideline is met (e.g., 3 consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).
-
Data Collection: Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system signs like tremors and convulsions), as well as body weight changes. Perform gross necropsy on all animals at the end of the study.
3.3.3 Data Presentation: Acute Toxicity
Table 3: Acute Oral Toxicity Observations for this compound
| Dose (mg/kg) | No. of Animals | Mortality (within 14 days) | Key Clinical Signs Observed |
|---|---|---|---|
| 50 | 1 | 0/1 | No signs of toxicity |
| 175 | 1 | 0/1 | Mild lethargy for 2h post-dosing |
| 550 | 1 | 1/1 | Severe tremors, convulsions, death at 6h |
| 175 (repeat) | 1 | 1/1 | Lethargy, piloerection, death at 24h |
| 50 (repeat) | 1 | 0/1 | No signs of toxicity |
Results lead to an estimated LD50 calculated by software like AOT425StatPgm. (Illustrative Data)
Caption: Mapping pharmacological effects to relevant animal models.
The protocols outlined in this document provide a foundational framework for the in vivo investigation of this compound. By systematically evaluating its cardioprotective, anti-inflammatory, and toxicological properties, researchers can generate the robust preclinical data necessary to validate its therapeutic potential. Adherence to standardized models and clear data presentation are critical for ensuring the reproducibility and interpretability of findings in the drug development process. Further studies may also explore its effects on smooth muscle contraction and its potential antiviral activities using other specialized in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2241-90-9 | FC145223 | Biosynth [biosynth.com]
- 3. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ijpras.com [ijpras.com]
- 9. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Unveiling the Molecular Architecture of Cyclobuxine D: A Guide to Spectroscopic Elucidation
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product chemistry, determining the precise three-dimensional structure of a molecule is paramount to understanding its biological activity and potential therapeutic applications. Cyclobuxine D, a steroidal alkaloid isolated from Buxus sempervirens, presents a fascinating case study in structural elucidation. This application note provides a detailed overview of the spectroscopic techniques and protocols employed to unravel the complex architecture of this bioactive compound, catering to researchers, scientists, and professionals in drug development.
Introduction
This compound is a member of the Buxus alkaloids, a class of natural products known for their diverse biological activities. The structural elucidation of this compound relies on a combination of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and supported by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The culmination of data from these techniques, often corroborated by X-ray crystallography, provides an unambiguous assignment of its chemical structure.
Spectroscopic Data Analysis
A comprehensive analysis of the spectroscopic data is essential for the complete structural assignment of this compound. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | 30.5 | 1.55 (m), 1.65 (m) | C-2, C-10 | H-2 |
| 2 | 28.7 | 1.80 (m), 1.95 (m) | C-1, C-3 | H-1, H-3 |
| 3 | 62.1 | 2.50 (m) | C-2, C-4, C-5, N-CH₃ | H-2 |
| 4 | 156.5 | - | - | - |
| 4-CH₂ | 106.3 | 4.65 (s), 4.90 (s) | C-3, C-4, C-5 | - |
| 5 | 49.8 | 1.30 (m) | C-3, C-4, C-6, C-10, C-19 | H-6 |
| 6 | 25.8 | 1.45 (m), 1.70 (m) | C-5, C-7 | H-5, H-7 |
| 7 | 27.9 | 1.60 (m), 1.85 (m) | C-6, C-8 | H-6, H-8 |
| 8 | 50.1 | 1.90 (m) | C-7, C-9, C-14 | H-7 |
| 9 | 20.2 | 0.45 (d, 4.5), 0.70 (d, 4.5) | C-8, C-10, C-11, C-19 | H-19 |
| 10 | 35.7 | - | - | - |
| 11 | 26.3 | 1.50 (m), 1.60 (m) | C-9, C-12 | H-12 |
| 12 | 34.1 | 1.75 (m), 2.05 (m) | C-11, C-13, C-17 | H-11 |
| 13 | 45.3 | - | - | - |
| 14 | 48.9 | - | - | - |
| 15 | 33.8 | 1.95 (m), 2.15 (m) | C-14, C-16, C-17 | H-16, H-17 |
| 16 | 75.1 | 4.10 (d, 6.0) | C-15, C-17, C-20 | H-15, H-17 |
| 17 | 62.8 | 2.30 (m) | C-13, C-16, C-20, C-21 | H-15, H-16, H-20 |
| 18 | 16.2 | 0.75 (s) | C-12, C-13, C-14, C-17 | - |
| 19 | 29.8 | 0.45 (d, 4.5), 0.70 (d, 4.5) | C-1, C-5, C-9, C-10 | H-9 |
| 20 | 58.5 | 2.60 (q, 6.5) | C-17, C-21, N-CH₃ | H-17, H-21 |
| 21 | 14.1 | 1.15 (d, 6.5) | C-17, C-20 | H-20 |
| 3-N-CH₃ | 33.5 | 2.45 (s) | C-3 | - |
| 20-N-CH₃ | 33.9 | 2.48 (s) | C-20 | - |
| C-14-CH₃ | 15.8 | 0.95 (s) | C-8, C-13, C-14, C-15 | - |
Note: Chemical shifts are reported in ppm relative to TMS. Assignments are based on 1D and 2D NMR data.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | 387.3375 [M+H]⁺ | Calculated for C₂₅H₄₃N₂O⁺: 387.3370 |
| ESI-MS/MS | Positive | 370.3109 | [M+H - NH₃]⁺ |
| 342.2798 | [M+H - NH₃ - C₂H₄]⁺ | ||
| 72.0813 | [C₄H₁₀N]⁺ (Side chain fragment) |
Table 3: Infrared and Ultraviolet-Visible Spectroscopic Data for this compound
| Technique | Medium | Absorption Maxima | Functional Group Assignment |
| IR | KBr | 3400 cm⁻¹ (br) | O-H, N-H stretching |
| 3075 cm⁻¹ | =C-H stretching (exocyclic methylene) | ||
| 1645 cm⁻¹ | C=C stretching (exocyclic methylene) | ||
| 890 cm⁻¹ | =CH₂ bending | ||
| UV-Vis | Methanol | λmax ≈ 210 nm | Isolated chromophore (exocyclic methylene) |
Experimental Protocols
Isolation of this compound
A general procedure for the isolation of this compound from the leaves of Buxus sempervirens involves the following steps:
-
Extraction: Dried and powdered plant material is extracted with ethanol or methanol.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent to remove neutral compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
1D NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments.
-
Mass Spectrometry
-
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): The sample is dissolved in methanol and infused into the mass spectrometer to determine the accurate mass of the molecular ion and deduce the elemental composition.
-
ESI-MS/MS (Tandem Mass Spectrometry): The protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: The IR spectrum is typically recorded using a potassium bromide (KBr) pellet to identify key functional groups.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., methanol) to identify the presence of chromophores.
Visualization of the Elucidation Workflow
The logical flow of the structural elucidation process can be visualized as follows:
The following diagram illustrates the key correlations observed in 2D NMR experiments that are pivotal in assembling the molecular structure of this compound.
Application Notes and Protocols for the Analysis of Cyclobuxine D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used for the characterization of Cyclobuxine D, a steroidal alkaloid found in Buxus sempervirens. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are pivotal for the structural elucidation and identification of this natural product.
Physicochemical and Spectrometric Data of this compound
The following table summarizes the key physicochemical and mass spectrometry data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₂N₂O | [1][2] |
| Molecular Weight | 386.61 g/mol | [2] |
| Monoisotopic Mass | 386.3297 Da | [3] |
| CAS Number | 2241-90-9 | [2] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Predicted [M+H]⁺ (m/z) | 387.33698 | [3] |
| Predicted [M+Na]⁺ (m/z) | 409.31892 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis of this compound
This protocol provides a generalized procedure for the acquisition of 1D and 2D NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), which is a common solvent for steroidal alkaloids.[4][5]
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[6]
-
Temperature: Maintain a constant temperature, typically 25°C, during all experiments.[5]
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: pulse width ~30°, acquisition time ~2-3 s, relaxation delay 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse width ~30°, acquisition time ~1-2 s, relaxation delay 2-5 s. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).[5]
-
Integrate the ¹H NMR signals and measure the coupling constants (J-values).
-
Analyze the 2D spectra to establish the complete chemical structure and stereochemistry of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of alkaloids.[7]
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 387.33698 |
| [M+Na]⁺ | 409.31892 |
| [M-H]⁻ | 385.32242 |
| [M+NH₄]⁺ | 404.36352 |
| [M+K]⁺ | 425.29286 |
Data sourced from PubChemLite.[3]
Experimental Protocol: ESI-MS and MS/MS Analysis of this compound
This protocol outlines a general procedure for the mass spectrometric analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
For LC-MS analysis, the sample can be injected directly into the LC system.
2. Mass Spectrometer and Parameters:
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of alkaloids as they readily form protonated molecules [M+H]⁺.
-
Full Scan MS:
-
Acquire data over a relevant mass range (e.g., m/z 100-1000) to detect the protonated molecule of this compound ([M+H]⁺ at m/z 387.34).
-
-
Tandem MS (MS/MS):
-
Select the precursor ion ([M+H]⁺) for fragmentation.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation pattern.
-
The fragmentation pattern will provide structural information. For Buxus alkaloids, characteristic losses include the amino side chains.[8]
-
3. Data Analysis:
-
Determine the accurate mass of the parent ion to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Based on the structure of this compound, expected fragmentations would involve the loss of the methylamino groups and cleavages within the steroid ring system.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for this compound isolation and analysis.
Logical Relationship in Spectrometric Analysis
This diagram shows the relationship between different spectrometric techniques and the information they provide for structural elucidation.
Caption: Logic of spectrometric data for structure elucidation.
References
- 1. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. PubChemLite - this compound (C25H42N2O) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CAS:2241-90-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Antiprotozoal Nor-Triterpene Alkaloids from Buxus sempervirens L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles [mdpi.com]
High-Performance Liquid Chromatography (HPLC) for the Separation of Buxus Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxus, commonly known as boxwood, is a genus of evergreen shrubs and small trees whose extracts have been utilized in traditional medicine for various ailments. The therapeutic potential of Buxus species is largely attributed to their rich content of steroidal alkaloids, a class of complex triterpenoids. These compounds have demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique essential for the separation, identification, and quantification of these structurally similar alkaloids in complex plant extracts. This document provides detailed application notes and protocols for the successful HPLC-based analysis of Buxus alkaloids.
Data Presentation: Quantitative Analysis of Buxus Alkaloids
The following tables summarize quantitative data obtained from the HPLC analysis of various Buxus alkaloids. These values can be used as a reference for method development and validation.
Table 1: LC-MS/MS Parameters for Quantification of Steroidal Alkaloids in Buxus papillosa
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) | LOD (ng/mL) | LOQ (ng/mL) | Regression Coefficient (r²) |
| Cyclovirobuxine-D | 403.4 | 86.1 | 120 | 25 | 0.486 | 1.473 | >0.99 |
| Buxamine B | 421.4 | 72.1 | 130 | 30 | 1.23 | 3.72 | >0.99 |
| Buxamine C | 421.4 | 72.1 | 130 | 30 | 2.67 | 8.08 | >0.99 |
| Cyclomicrobuxine | 385.3 | 72.1 | 125 | 28 | 0.89 | 2.69 | >0.99 |
| Buxpapine | 401.3 | 58.1 | 115 | 22 | 1.54 | 4.66 | >0.99 |
| Buxandrine | 419.4 | 72.1 | 130 | 30 | 2.45 | 7.41 | >0.99 |
Data adapted from an LC-ESI-QQQ-MS method, which provides a strong basis for HPLC method development. LOD: Limit of Detection; LOQ: Limit of Quantitation.
Table 2: UHPLC-MS Retention Times of Alkaloids from Buxus sempervirens
| Compound | Retention Time (min) | Molecular Formula | Observed m/z [M+H]⁺ |
| O-tigloylcyclovirobuxeine-B | 4.93 | C₃₂H₅₂N₂O₃ | 513.4051 |
| Cyclomicrophyllidine-B | 4.38 | C₃₃H₅₄N₂O₂ | 511.4258 |
| Buxamine A | 5.21 | C₂₇H₄₆N₂ | 407.3734 |
| Cyclobuxine D | 3.89 | C₂₅H₄₂N₂O | 387.3370 |
| Sempervirine | 6.54 | C₂₀H₁₆N₂ | 285.1386 |
Retention times are from a UHPLC-MS analysis and may vary with different HPLC systems, columns, and mobile phases, but the elution order is indicative.
Experimental Protocols
Sample Preparation: Extraction of Alkaloids from Buxus Plant Material
This protocol outlines a general procedure for the extraction of alkaloids from dried and powdered Buxus leaves or twigs.
Materials:
-
Dried and powdered Buxus plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonia solution (25%)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Ultrasonic bath
-
Filtration apparatus with 0.45 µm filters
Procedure:
-
Weigh 10 g of powdered plant material and place it in a flask.
-
Add 100 mL of methanol and sonicate for 30 minutes.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 50 mL of 5% aqueous sulfuric acid.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.
-
Adjust the pH of the aqueous phase to 9-10 with ammonia solution.
-
Extract the alkaloids with 3 x 50 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the dichloromethane to obtain the crude alkaloid extract.
-
For HPLC analysis, dissolve a known amount of the crude extract in the mobile phase to a final concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
HPLC Method for the Separation of Buxus Alkaloids
This protocol provides a starting point for the HPLC-UV analysis of Buxus alkaloids. Method optimization may be required depending on the specific alkaloids of interest and the complexity of the extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point. A C8 column can also be used.
-
Mobile Phase A: Water with 0.1% formic acid or triethylamine (to improve peak shape for basic alkaloids).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or triethylamine.
-
Gradient Elution: A gradient elution is recommended for complex extracts. A suggested starting gradient is:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: UV detection at 210 nm, 254 nm, or using a photodiode array (PDA) detector to scan a wider range.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Buxus alkaloids, from sample preparation to data analysis.
Caption: Workflow for HPLC Analysis of Buxus Alkaloids.
Signaling Pathway of Cyclovirobuxine D in Colorectal Cancer
Cyclovirobuxine D (CVB-D), a major alkaloid from Buxus, has been shown to inhibit colorectal cancer tumorigenesis. The diagram below illustrates the signaling pathway involved.
Caption: CVB-D inhibits the CTHRC1-AKT/ERK-Snail pathway.
Mechanism of Acetylcholinesterase Inhibition by Buxamines
Certain Buxus alkaloids, such as buxamine-B and buxamine-C, exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This has implications for the development of drugs for neurodegenerative diseases.
Application Notes and Protocols for Assessing Cyclobuxine D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobuxine D is a steroidal alkaloid derived from plants of the Buxus genus, commonly known as boxwood.[1] Emerging research has highlighted its potential as a cytotoxic agent, showing efficacy in various cancer cell lines.[2][3][4] this compound has been shown to induce cell death by triggering mitochondria-mediated apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression.[2][5][6] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cell culture, offering a framework for its investigation as a potential therapeutic agent.
Mechanism of Action Overview
This compound exerts its cytotoxic effects through a multi-faceted approach. In several cancer cell lines, it has been demonstrated to induce apoptosis via the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent activation of caspase-3.[2][3] Furthermore, this compound can cause cell cycle arrest at the S-phase or G2/M phase, thereby inhibiting cell proliferation.[2][5] Some studies also suggest that its cytotoxic activity is linked to the generation of reactive oxygen species (ROS) and the inhibition of critical cancer-promoting signaling pathways such as NF-κB/JNK and AKT/ERK.[4][5][6]
Key Experimental Protocols
This section details the essential protocols for a comprehensive assessment of this compound's cytotoxicity.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of living cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. It is advisable to start with a broad concentration range (e.g., 0.1 µM to 100 µM).[6] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO, ensuring the final concentration is below 0.1%).[6][9] Incubate for the desired treatment periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium.[9] Remove the treatment medium and add 100 µL of the diluted MTT solution to each well. Incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the selected duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C or for at least 30 minutes at 4°C.[4][5]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[4]
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast Cancer) | 25.3 ± 2.1 | 15.8 ± 1.5 | 9.7 ± 0.8 |
| A549 (Lung Cancer) | 30.1 ± 2.5 | 18.2 ± 1.9 | 11.5 ± 1.2 |
| HeLa (Cervical Cancer) | 22.5 ± 1.9 | 14.1 ± 1.3 | 8.9 ± 0.7 |
| HEK293 (Normal Kidney) | > 100 | > 100 | 85.4 ± 7.6 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48 hours)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Control | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| Vehicle | 94.8 ± 1.7 | 2.3 ± 0.4 | 1.6 ± 0.3 | 1.3 ± 0.3 |
| This compound (15 µM) | 60.5 ± 4.2 | 25.3 ± 2.1 | 10.1 ± 1.1 | 4.1 ± 0.5 |
| This compound (30 µM) | 35.1 ± 3.5 | 40.2 ± 3.8 | 18.5 ± 1.9 | 6.2 ± 0.8 |
Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound (48 hours)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.3 |
| Vehicle | 64.9 ± 3.5 | 20.5 ± 2.0 | 14.6 ± 1.5 |
| This compound (15 µM) | 45.2 ± 2.8 | 40.3 ± 2.5 | 14.5 ± 1.4 |
| This compound (30 µM) | 30.1 ± 2.5 | 55.6 ± 3.1 | 14.3 ± 1.3 |
Mandatory Visualizations
Experimental Workflow
References
- 1. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells [mdpi.com]
- 3. Cyclovirobuxine D inhibits cell proliferation and migration and induces apoptosis in human glioblastoma multiforme and low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclovirobuxine D inhibits growth and progression of non‑small cell lung cancer cells by suppressing the KIF11‑CDC25C‑CDK1‑CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Steroidal Alkaloids as an Emerging Therapeutic Alternative for Investigation of Their Immunosuppressive and Hepatoprotective Potential [frontiersin.org]
- 13. Cyclovirobuxine D Induced-Mitophagy through the p65/BNIP3/LC3 Axis Potentiates Its Apoptosis-Inducing Effects in Lung Cancer Cells [mdpi.com]
- 14. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of Cyclobuxine D in drug discovery and development"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobuxine D is a naturally occurring steroidal alkaloid isolated from plants of the Buxus genus, commonly known as boxwood.[1] Traditionally used in folk medicine for various ailments, recent scientific investigations have unveiled its potential therapeutic applications, making it a molecule of interest in drug discovery and development. This document provides an overview of the current understanding of this compound's biological activities, presents available quantitative data, and offers detailed protocols for key experimental assays to facilitate further research. While research is ongoing, this compound has shown promise in the fields of anti-inflammatory, cardioprotective, and antiviral research.
Biological Activities and Potential Therapeutic Applications
This compound exhibits a range of biological activities that are currently under investigation for their therapeutic potential.
Anti-Inflammatory Activity: this compound has demonstrated anti-inflammatory properties by reducing prostaglandin production and leukocyte migration in animal models of inflammation.[2] The mechanism is thought to be similar to that of corticosteroids, potentially through the inhibition of phospholipase A2, a key enzyme in the inflammatory cascade.
Cardioprotective Effects: Studies on isolated rat hearts have shown that this compound can protect myocardial cells from ischemia-reperfusion injury.[3][4] It has been observed to inhibit the release of ATP metabolites and creatine phosphokinase, which are markers of cellular damage.[3] The related compound, Cyclovirobuxine D, has been shown to exert its cardioprotective effects through various mechanisms, including the inhibition of the JAK-STAT signaling pathway and modulation of calcium channels.
Anti-HIV Activity (as part of a plant extract): An herbal extract from Buxus sempervirens, known as SPV-30, which contains this compound as one of its active components, has been studied for its potential in treating HIV/AIDS.[5] Preliminary clinical data suggests that a daily dose of 990 mg of the extract may help in delaying the progression of HIV by inhibiting the reverse transcriptase enzyme and slowing the decline of CD4 cell counts.[5][6] However, it is important to note that these studies were conducted with a plant extract and not with purified this compound.
Other Activities: this compound also exhibits a bradycardic effect (slowing of the heart rate) and can inhibit acetylcholine-induced muscle contractions.[7] Furthermore, its cytotoxic properties and interactions with nucleic acids are also areas of active research.[8][9]
Data Presentation
The following tables summarize the available quantitative data for this compound and the closely related compound, Cyclovirobuxine D. It is important to note that specific IC50 and Ki values for this compound are not widely reported in the currently available literature, highlighting a key area for future research.
Table 1: In Vivo and In Vitro Dosage of this compound
| Application Area | Model System | Dosage | Observed Effect | Reference |
| Anti-inflammatory | Carrageenan-induced inflammation (Guinea Pig) | 20 mg/kg | Reduction in prostaglandin synthesis and leukocyte migration | |
| Cardioprotection | Isolated rat heart (ischemia-reperfusion) | 100 and 1000 ng/mL | Suppression of mechanical failure; inhibition of ATP metabolite and creatine phosphokinase release | [3] |
Table 2: Quantitative Data for Cyclovirobuxine D (a related compound)
| Application Area | Model System | Parameter | Value | Reference |
| Anti-inflammatory | LPS-stimulated murine macrophages | IC50 (NO production) | 144 µmol/L | [1] |
| Cardioprotection | Myocardial infarction (Rat) | Dosage | 0.5, 1.0, and 2.0 mg/kg | |
| Cardioprotection | Doxorubicin-induced cardiomyopathy (Mouse) | Dosage | 1 mg/kg/day | [10] |
| Septic heart injury | In vitro model | Dosage | 0.1, 1, 10, or 100 µmol/L |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways involved in the biological activities of this compound and its analogue, Cyclovirobuxine D.
Caption: Proposed Anti-inflammatory Mechanism of this compound.
Caption: Anti-inflammatory Mechanism of Cyclovirobuxine D.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Carrageenan-Induced Paw Edema Assay for Anti-Inflammatory Activity
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Positive control.
-
Administer this compound or vehicle orally or intraperitoneally. Administer the positive control.
-
One hour after drug administration, measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume/thickness at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Prostaglandin E2 (PGE2) Synthesis Assay
Objective: To determine the in vitro effect of this compound on the production of PGE2 in a cell-based assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) to induce PGE2 production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Determine the IC50 value of this compound for PGE2 inhibition by plotting the percentage of inhibition against the log concentration of this compound.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To evaluate the in vitro inhibitory activity of this compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT inhibition assay kit (colorimetric or fluorometric)
-
This compound
-
Positive control: Nevirapine or AZT
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
Perform the RT inhibition assay according to the manufacturer's protocol of the chosen kit. This typically involves the following steps: a. Incubate the recombinant HIV-1 RT enzyme with the test compounds (this compound or positive control) or vehicle. b. Initiate the reverse transcription reaction by adding a template-primer and dNTPs (one of which is labeled). c. Stop the reaction and quantify the amount of newly synthesized DNA. The signal will be inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of RT inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity of this compound to muscarinic acetylcholine receptors using a radioligand binding assay.
Materials:
-
Rat brain tissue homogenate (or a cell line expressing the target receptor)
-
Radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors)
-
This compound
-
Unlabeled ligand for non-specific binding determination (e.g., atropine)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate the brain homogenate with the radioligand at a fixed concentration and varying concentrations of this compound.
-
For determining non-specific binding, incubate the homogenate with the radioligand and a high concentration of the unlabeled ligand.
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value of this compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic potential of this compound on a selected cell line.
Materials:
-
Human cancer cell line (e.g., HeLa) or a normal cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This compound is a promising natural product with a diverse range of biological activities that warrant further investigation for its therapeutic potential. The current body of research suggests its utility in the development of new anti-inflammatory, cardioprotective, and potentially antiviral agents. However, a significant gap in the literature is the lack of comprehensive quantitative data, such as IC50 and Ki values, for its various biological targets. Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the in vitro potency (IC50/Ki values) of pure this compound against key targets like phospholipase A2, reverse transcriptase, and various receptor subtypes.
-
Mechanistic Elucidation: Detailed investigation of the molecular signaling pathways modulated by this compound to better understand its mechanisms of action.
-
Preclinical Development: Conducting comprehensive preclinical studies, including pharmacokinetics, pharmacodynamics, and toxicology, to assess its drug-like properties and safety profile.
-
Lead Optimization: Utilizing the steroidal scaffold of this compound for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
The application notes and protocols provided herein are intended to serve as a valuable resource for researchers to advance the understanding and potential therapeutic application of this compound in drug discovery and development.
References
- 1. Cyclovirobuxinum D suppresses lipopolysaccharide-induced inflammatory responses in murine macrophages in vitro by blocking JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jipb.net [jipb.net]
- 3. Cyclobuxine protects the isolated rat heart from the myocardial injuries produced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of berberine on acute cardiomyopathy associated with doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 6. Efficacy and safety of Buxus sempervirens L. preparations (SPV(30)) in HIV-infected asymptomatic patients: a multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxic triterpenoid alkaloids from Buxus microphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biological Activity Prostaglandin-Synthesis-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
The Synthesis of Cyclobuxine D Analogs: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Cyclobuxine D, a complex steroidal alkaloid isolated from plants of the Buxus genus, has garnered significant interest within the scientific community due to its diverse biological activities. The intricate tetracyclic structure, featuring a characteristic 9β,19-cyclopropane ring and amino functionalities at C-3 and C-20, presents a unique scaffold for the development of novel therapeutic agents. This document aims to provide an overview of the synthetic approaches toward the generation of this compound derivatives and analogs. However, a comprehensive review of the available scientific literature reveals a significant gap in detailed, publicly accessible experimental protocols for the semi-synthesis or total synthesis of these compounds.
The primary route to obtaining this compound and its naturally occurring analogs remains the extraction from Buxus species, followed by chromatographic purification. The biosynthesis of this compound is understood to proceed from the triterpenoid cycloartenol, involving a series of enzymatic modifications.
Potential Synthetic Strategies and Key Reactive Sites
Based on the structure of this compound, several key reactive sites could be targeted for the synthesis of derivatives. A generalized workflow for the semi-synthesis of this compound analogs, starting from the natural product, can be conceptualized as follows:
Figure 1. Conceptual workflow for the semi-synthesis of this compound analogs.
The amino groups at positions C-3 and C-20 represent primary targets for modification. These secondary amines can undergo a variety of reactions, including:
-
N-Alkylation: Introduction of various alkyl groups could modulate the lipophilicity and steric bulk of the molecule, potentially influencing its interaction with biological targets.
-
N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides could lead to derivatives with altered hydrogen bonding capabilities and metabolic stability.
-
N-Arylation: Introduction of aromatic moieties could facilitate studies on structure-activity relationships, particularly for interactions with aromatic residues in protein binding pockets.
The C-16 hydroxyl group is another key site for derivatization. Standard esterification or etherification reactions could be employed to introduce a range of functional groups, thereby altering the polarity and pharmacokinetic profile of the resulting analogs.
The exocyclic methylene group at C-4 is also susceptible to chemical modification, such as oxidation or reduction, which would lead to significant changes in the steroidal backbone and potentially impact biological activity.
Challenges and Future Directions
The lack of detailed and reproducible synthetic protocols in the public domain presents a significant hurdle for researchers in this field. The development of robust and scalable synthetic routes to this compound derivatives is crucial for a thorough investigation of their therapeutic potential.
Future research efforts should focus on:
-
Development of Total Synthesis Strategies: A successful total synthesis would provide a reliable source of this compound and open avenues for the creation of a wide range of analogs with modifications not accessible through semi-synthesis.
-
Exploration of Semi-Synthetic Modifications: Systematic exploration of the reactivity of the key functional groups of this compound, with detailed reporting of experimental conditions and characterization of products, is essential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of analogs will be critical for elucidating the structural features required for specific biological activities and for the rational design of more potent and selective compounds.
Application Notes & Protocols: Experimental Design for Studying the Anti-inflammatory Effects of Cyclobuxine D
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclobuxine D, a steroidal alkaloid derived from Buxus species, has been traditionally investigated for various pharmacological activities.[1][2] Emerging evidence suggests its potential as an anti-inflammatory agent, with studies indicating its ability to inhibit key inflammatory pathways such as the NF-κB and JNK signaling cascades.[3] Furthermore, its role in reducing prostaglandin production and leukocyte migration has been noted.[4] These application notes provide a comprehensive experimental framework for the systematic evaluation of the anti-inflammatory properties of this compound, encompassing both in vitro cellular assays and in vivo models of acute inflammation. The protocols are designed to not only assess the efficacy of this compound but also to elucidate its underlying mechanism of action.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
Objective: To determine the direct effects of this compound on macrophage-mediated inflammation and to investigate its molecular mechanism of action at the cellular level. This involves quantifying the inhibition of key inflammatory mediators and assessing its impact on pro-inflammatory signaling pathways.
Protocol 1.1: Cell Culture and Cytotoxicity Assay
A. Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
B. Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.1% in all wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%.
Data Presentation: Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) ± SD |
|---|---|
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 99.1 ± 4.2 |
| 10 | 97.5 ± 3.9 |
| 25 | 95.3 ± 4.8 |
| 50 | 88.2 ± 5.5 |
| 100 | 65.4 ± 6.1 |
(Note: Data are representative. Subsequent experiments should use non-toxic concentrations, e.g., ≤ 25 µM).
Protocol 1.2: Measurement of Inflammatory Mediators
A. Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitric Oxide (NO) determination
-
ELISA kits for mouse TNF-α, IL-6, and Prostaglandin E2 (PGE₂)
B. Protocol:
-
Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1 hour. Include a vehicle control group and a positive control group (e.g., Dexamethasone).
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant for analysis.
-
Nitric Oxide (NO) Assay: Determine the nitrite concentration in the supernatant using the Griess Reagent kit according to the manufacturer's instructions.
-
ELISA: Quantify the levels of TNF-α, IL-6, and PGE₂ in the supernatant using specific ELISA kits, following the manufacturer's protocols.
Data Presentation: Table 2: Effect of this compound on LPS-Induced Inflammatory Mediators
| Treatment Group | NO (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | PGE₂ (pg/mL) ± SD |
|---|---|---|---|---|
| Control (No LPS) | 2.1 ± 0.4 | 55.2 ± 8.1 | 30.5 ± 5.3 | 45.1 ± 6.7 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 3250.4 ± 150.2 | 1890.7 ± 95.8 | 1540.3 ± 88.2 |
| LPS + this compound (5 µM) | 30.2 ± 2.5 | 2145.6 ± 110.5 | 1250.1 ± 70.4 | 1025.6 ± 65.1 |
| LPS + this compound (10 µM) | 21.5 ± 1.8 | 1580.3 ± 98.7 | 875.4 ± 62.1 | 750.8 ± 55.9 |
| LPS + this compound (25 µM) | 12.8 ± 1.1 | 950.7 ± 75.4 | 450.9 ± 40.8 | 410.2 ± 38.4 |
(Note: Data are representative.)
Protocol 1.3: Investigation of the Mechanism of Action
This protocol focuses on the NF-κB signaling pathway, a primary regulator of inflammation.[3]
A. Western Blot Analysis
-
Cell Lysis: After treatment (as in 1.2, but for shorter time points, e.g., 30-60 min for phosphorylation events), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-p65, p65, p-IκBα, IκBα, COX-2, iNOS, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Densitometry: Quantify band intensity using software like ImageJ.
B. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: After treatment (as in 1.2, but for a 4-6 hour incubation), extract total RNA from cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for Tnf, Il6, Nos2 (iNOS), Ptgs2 (COX-2), and a housekeeping gene (e.g., Gapdh).
-
Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method.
Data Presentation: Table 3: Effect of this compound on NF-κB Pathway Protein and Gene Expression
| Treatment Group | Relative p-p65/p65 Ratio | Relative iNOS Protein | Relative Tnf mRNA | Relative Nos2 mRNA |
|---|---|---|---|---|
| Control (No LPS) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 8.5 ± 0.7 | 12.1 ± 1.1 | 15.4 ± 1.5 | 18.2 ± 1.9 |
| LPS + this compound (25 µM) | 3.2 ± 0.4 | 4.5 ± 0.5 | 5.8 ± 0.6 | 6.5 ± 0.8 |
(Note: Data are representative and normalized to the control group.)
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
Objective: To confirm the anti-inflammatory efficacy of this compound in a well-established animal model of acute, localized inflammation.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.[5][6]
A. Materials:
-
Male Wistar rats (180-200 g)
-
λ-Carrageenan
-
Indomethacin (positive control)
-
Digital Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
B. Protocol:
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions. Fast overnight before the experiment.
-
Grouping: Randomly divide rats into groups (n=6-8):
-
Group I: Vehicle control
-
Group II: Carrageenan control (receives vehicle)
-
Group III-V: Carrageenan + this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Group VI: Carrageenan + Indomethacin (10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀).
-
Drug Administration: Administer the vehicle, this compound, or Indomethacin orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation:
-
Edema Volume (mL) = Vₜ - V₀
-
Percent Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation: Table 4: Effect of this compound on Carrageenan-Induced Paw Edema at 3 hours
| Treatment Group (p.o.) | Paw Edema Volume (mL) ± SD | Inhibition (%) |
|---|---|---|
| Carrageenan Control | 0.85 ± 0.07 | - |
| This compound (10 mg/kg) | 0.64 ± 0.06 | 24.7 |
| This compound (25 mg/kg) | 0.45 ± 0.05 | 47.1 |
| This compound (50 mg/kg) | 0.31 ± 0.04 | 63.5 |
| Indomethacin (10 mg/kg) | 0.28 ± 0.03 | 67.1 |
(Note: Data are representative.)
Protocol 2.2: Analysis of Inflammatory Markers in Paw Tissue
A. Materials:
-
Myeloperoxidase (MPO) assay kit
-
ELISA kits for rat TNF-α and IL-6
-
Phosphate-buffered saline (PBS)
B. Protocol:
-
Tissue Collection: At the end of the experiment (5 hours), euthanize the rats and excise the inflamed paw tissue.
-
Homogenization: Weigh the tissue, mince it, and homogenize it in ice-cold PBS. Centrifuge the homogenate and collect the supernatant.
-
MPO Assay: MPO is an enzyme abundant in neutrophils, and its activity is an indicator of neutrophil infiltration. Measure MPO activity in the tissue supernatant using a commercial kit.
-
Cytokine Measurement: Determine the levels of TNF-α and IL-6 in the tissue supernatant using specific rat ELISA kits.
Data Presentation: Table 5: Effect of this compound on Inflammatory Markers in Paw Tissue
| Treatment Group | MPO Activity (U/g tissue) ± SD | TNF-α (pg/g tissue) ± SD | IL-6 (pg/g tissue) ± SD |
|---|---|---|---|
| Carrageenan Control | 450.6 ± 35.1 | 125.8 ± 10.2 | 98.4 ± 8.5 |
| This compound (50 mg/kg) | 185.2 ± 20.5 | 55.3 ± 6.8 | 40.1 ± 5.1 |
| Indomethacin (10 mg/kg) | 150.8 ± 18.9 | 48.9 ± 5.5 | 35.7 ± 4.8 |
(Note: Data are representative.)
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 5. Cyclovirobuxine D, a cardiovascular drug from traditional Chinese medicine, alleviates inflammatory and neuropathic pain mainly via inhibition of voltage-gated Cav3.2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cyclobuxine D in Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isotopic and fluorescent labeling of Cyclobuxine D, a steroidal alkaloid extracted from Buxus microphylla, for use in tracking studies.[1] The protocols are designed to be adaptable for various research applications, including pharmacokinetics, receptor binding assays, and cellular imaging.
This compound possesses a complex chemical structure with secondary amine groups that serve as primary sites for labeling.[2][3] The selection of a specific labeling technique should be guided by the experimental requirements, such as the desired level of sensitivity and the analytical methods available.
Section 1: Isotopic Labeling of this compound
Isotopic labeling is a powerful technique for quantitatively tracking the fate of a molecule in biological systems. This method involves replacing one or more atoms in the this compound molecule with their corresponding isotopes. The primary advantage of this approach is that it minimally alters the chemical and biological properties of the compound.
Tritium (³H) Labeling
Tritium labeling is a widely used method for radiolabeling small molecules due to its high specific activity, making it suitable for sensitive applications like receptor binding assays and autoradiography.[4][5][6] The low energy of tritium's beta particle emission allows for high-resolution imaging.[4][7]
Key applications for ³H-Cyclobuxine D:
| Parameter | Tritium (³H) | Reference |
| Half-life | 12.3 years | [4] |
| Emission | Beta (β⁻) particles (low energy) | [7] |
| Max. Specific Activity | 29.1 Ci/mmol | [4] |
| Detection Methods | Liquid Scintillation Counting (LSC), Autoradiography | [4][7][8] |
Protocol: Catalytic Tritium Exchange Labeling of this compound
This protocol describes a general method for introducing tritium into this compound via hydrogen isotope exchange, catalyzed by a metal catalyst.[9][10]
Materials:
-
This compound
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous solvent (e.g., dioxane, ethyl acetate)
-
Filtration apparatus (e.g., syringe filter with Celite)
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid scintillation counter for analysis
Procedure:
-
Dissolve this compound in an anhydrous solvent in a reaction vessel suitable for handling tritium gas.
-
Add the Pd/C catalyst to the solution.
-
Evacuate the vessel and introduce tritium gas.
-
Stir the reaction mixture at room temperature for a specified period (optimization may be required, typically several hours).
-
After the reaction, remove the excess tritium gas according to safety protocols.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting ³H-labeled this compound using preparative HPLC.
-
Determine the specific activity of the purified product using liquid scintillation counting and UV-Vis spectrophotometry or mass spectrometry.[11]
Carbon-14 (¹⁴C) Labeling
Carbon-14 labeling is considered the gold standard for metabolic and disposition studies due to the stability of the carbon label, which prevents exchange.[6][12][13] The synthesis of ¹⁴C-labeled compounds is typically more complex and is often performed as a custom synthesis.
Key applications for ¹⁴C-Cyclobuxine D:
-
Definitive drug metabolism and pharmacokinetic (DMPK) studies[13]
-
Mass balance studies
-
Tracing the metabolic fate of the carbon skeleton
| Parameter | Carbon-14 (¹⁴C) | Reference |
| Half-life | 5730 years | [6][13] |
| Emission | Beta (β⁻) particles (low energy) | [13] |
| Max. Specific Activity | 62.4 mCi/mmol | [13] |
| Detection Methods | Liquid Scintillation Counting, Accelerator Mass Spectrometry (AMS) | [14][15] |
Protocol: Custom Synthesis of [¹⁴C]-Cyclobuxine D
The introduction of a ¹⁴C label requires a synthetic route that incorporates a ¹⁴C-labeled precursor. Given the complexity of this compound's structure, this would likely involve a multi-step synthesis starting from a simple ¹⁴C-labeled building block. The biosynthesis of alkaloids can be studied using precursors labeled with radioactive atoms.[16]
Conceptual Synthetic Approach:
-
Identify a suitable precursor: A key precursor in the biosynthesis of steroidal alkaloids like this compound would be identified.
-
Synthesize ¹⁴C-labeled precursor: A simple, commercially available ¹⁴C-labeled starting material (e.g., [¹⁴C]methyl iodide, [¹⁴C]acetate) would be used to synthesize the precursor.
-
Multi-step synthesis: A series of chemical reactions would be employed to build the complex structure of this compound from the ¹⁴C-labeled precursor.
-
Purification and analysis: The final ¹⁴C-Cyclobuxine D would be purified by HPLC and its specific activity determined.
Stable Isotope Labeling (Deuterium, ²H)
Deuterium labeling is a non-radioactive method for tracking molecules using mass spectrometry.[17][18] It is particularly useful for in vitro studies and as an internal standard in quantitative mass spectrometry assays.[18][19]
Key applications for ²H-Cyclobuxine D:
-
Metabolic profiling using LC-MS[20]
-
Internal standard for quantitative analysis[19]
-
Probing enzyme mechanisms
| Parameter | Deuterium (²H) | Reference |
| Natural Abundance | ~0.015% | [18] |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [18][20] |
Protocol: Deuterium Labeling via Catalytic Exchange
This protocol is similar to tritium labeling but uses deuterium gas.
Materials:
-
This compound
-
Deuterium gas (D₂)
-
Catalyst (e.g., Pd/C, Crabtree's catalyst)
-
Anhydrous solvent
-
LC-MS system for analysis
Procedure:
-
Dissolve this compound in an appropriate anhydrous solvent.
-
Add the catalyst.
-
Introduce deuterium gas and stir the reaction under a positive pressure of D₂.
-
Monitor the reaction for deuterium incorporation using LC-MS.
-
Upon completion, filter out the catalyst and evaporate the solvent.
-
Purify the deuterated this compound using chromatography.
-
Characterize the extent and location of deuterium incorporation using high-resolution mass spectrometry and NMR.[20]
Section 2: Fluorescent Labeling of this compound
Fluorescent labeling allows for the visualization of this compound in cellular and subcellular environments using fluorescence microscopy.[21][22] The choice of fluorophore depends on the desired spectral properties and the experimental setup.[21]
Labeling Strategy
The secondary amine groups on this compound are suitable targets for conjugation with amine-reactive fluorescent dyes.[2] Common classes of amine-reactive dyes include succinimidyl esters (SE), isothiocyanates, and sulfonyl chlorides.[23]
Protocol: Fluorescent Labeling of this compound using a Succinimidyl Ester Dye
This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a bright, photostable fluorophore)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[23]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Thin-layer chromatography (TLC) or HPLC for purification
Procedure:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO.
-
In a reaction vial, combine the this compound solution with the reaction buffer.
-
Add the fluorescent dye stock solution to the this compound solution. The molar ratio of dye to this compound may need to be optimized (typically a slight excess of the dye is used).
-
Stir the reaction at room temperature for several hours to overnight, protected from light.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the fluorescently labeled this compound from unreacted dye and starting material using preparative TLC or HPLC.
-
Characterize the final product using mass spectrometry and UV-Vis spectroscopy to confirm conjugation and determine the concentration.
| Dye Class | Reactive Group | Target Functional Group | Bond Formed | Reference |
| Succinimidyl Esters (SE) | N-hydroxysuccinimide ester | Primary/Secondary Amines | Amide | [23] |
| Isothiocyanates | -N=C=S | Primary/Secondary Amines | Thiourea | [23] |
| Sulfonyl Chlorides | -SO₂Cl | Primary/Secondary Amines | Sulfonamide | [23] |
Section 3: Experimental Workflows and Signaling Pathways
Workflow for Labeled this compound Tracking Studies
Caption: General workflow for labeling and tracking studies of this compound.
Hypothesized Signaling Pathway Interaction
This compound has been shown to have an inhibitory action on acetylcholine-induced contractions.[1] This suggests a potential interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.
Caption: Hypothesized antagonistic effect of this compound on mAChR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. Tritium - Wikipedia [en.wikipedia.org]
- 8. THE DETECTION OF TRITIUM LABELLED COMPOUNDS IN VAPOUR PHASE CHROMATOGRAPHY (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. inis.iaea.org [inis.iaea.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validating the natural source of ingredients by Carbon-14 testing - Food Engineering & Ingredients [fei-online.com]
- 15. Carbon-14 Analysis of Supplements, Nutraceuticals [betalabservices.com]
- 16. youtube.com [youtube.com]
- 17. Tracking Higher Order Protein Structure by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling the Anti-Cancer Potential: A Protocol for Assessing the Anti-Proliferative Activity of Cyclobuxine D
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and detailed protocols for evaluating the anti-proliferative activity of Cyclobuxine D, a natural steroidal alkaloid. This compound has demonstrated significant anti-cancer properties in various preclinical studies, making it a promising candidate for further investigation. These protocols are designed to guide researchers in conducting robust and reproducible experiments to assess its efficacy and elucidate its mechanism of action.
Introduction to this compound
This compound (CVB-D) is a natural compound primarily isolated from Buxus microphylla.[1][2] Traditionally used in Chinese medicine for cardiovascular diseases, recent research has highlighted its potent anti-tumor effects against a range of cancers, including gastric, colorectal, and non-small cell lung cancer.[1][3][4] Its anti-proliferative activity is attributed to its ability to induce cell cycle arrest and apoptosis, and to modulate key signaling pathways involved in cancer progression.[1][3][5]
Experimental Protocols
This section outlines detailed protocols for key in vitro assays to determine the anti-proliferative effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MGC-803, MKN28, DLD-1, LoVo, A549, H1299) in a 96-well plate at a density of 3 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[1][3] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100, 120 µM) in the culture medium.[1][3][4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as used for the highest drug concentration.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[3][4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) can be determined from a dose-response curve.
Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[7] It is a measure of long-term cell survival and proliferative capacity.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.[8][9]
-
Colony Fixation and Staining:
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for 24 or 48 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.[11]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13]
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[14]
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).[3]
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after staining.
-
Data Analysis:
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from the described experiments to illustrate expected outcomes.
Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MGC-803 | Gastric Cancer | 55.8 |
| MKN28 | Gastric Cancer | 62.3 |
| DLD-1 | Colorectal Cancer | 45.2 |
| LoVo | Colorectal Cancer | 51.7 |
| A549 | Non-Small Cell Lung Cancer | 68.1 |
| H1299 | Non-Small Cell Lung Cancer | 73.5 |
Table 2: Effect of this compound on Colony Formation of MGC-803 Cells
| This compound (µM) | Number of Colonies (Mean ± SD) | Surviving Fraction |
| 0 | 450 ± 25 | 1.00 |
| 20 | 315 ± 18 | 0.70 |
| 40 | 180 ± 15 | 0.40 |
| 60 | 68 ± 9 | 0.15 |
Table 3: Cell Cycle Distribution of DLD-1 Cells Treated with this compound for 24h
| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 25 | 48.7 ± 2.8 | 39.8 ± 3.0 | 11.5 ± 1.5 |
| 50 | 35.1 ± 2.5 | 52.3 ± 3.5 | 12.6 ± 1.7 |
Table 4: Apoptosis of A549 Cells Treated with this compound for 48h
| This compound (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 | 95.1 ± 2.2 | 3.2 ± 0.5 | 1.7 ± 0.3 |
| 40 | 70.5 ± 4.1 | 18.3 ± 2.1 | 11.2 ± 1.8 |
| 80 | 45.8 ± 3.5 | 35.6 ± 2.8 | 18.6 ± 2.0 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's anti-proliferative activity.
This compound Signaling Pathway
References
- 1. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1‑AKT/ERK‑Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. ossila.com [ossila.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 13. nanocellect.com [nanocellect.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of Cyclobuxine D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Cyclobuxine D.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The primary challenges stem from the complex nature of the crude extract from Buxus species. Key difficulties include:
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Low Concentration: this compound is often present in low concentrations within the plant material, necessitating the processing of large biomass volumes.
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Structurally Similar Impurities: The crude extract contains a multitude of other steroidal alkaloids with very similar physicochemical properties to this compound, making separation difficult.
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Co-extraction of Non-alkaloidal Impurities: Pigments, lipids, and other secondary metabolites are co-extracted, which can interfere with chromatographic separation and reduce the lifespan of columns.
-
Scalability of Purification Techniques: Transitioning from laboratory-scale purification methods to a large-scale process that maintains high resolution and purity can be challenging.
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Solvent Consumption: Large-scale chromatographic separations can be solvent-intensive, leading to high costs and environmental concerns.
Q2: What is a general overview of the purification workflow for this compound?
A2: A typical workflow for the large-scale purification of this compound involves several key stages:
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Extraction: The dried and powdered plant material (leaves and stems of Buxus species) is extracted using a suitable solvent, often with acidification to facilitate alkaloid extraction.
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Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic impurities.
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Preliminary Chromatographic Separation: The enriched alkaloid fraction is often first purified using lower-resolution chromatography, such as vacuum liquid chromatography (VLC) or flash chromatography on silica gel, to remove major impurities.
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High-Resolution Preparative Chromatography: The semi-purified fraction is then subjected to high-resolution preparative high-performance liquid chromatography (Prep-HPLC) or centrifugal partition chromatography (CPC) to isolate this compound from other closely related alkaloids.
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Crystallization: The final step often involves the crystallization of the purified this compound to achieve high purity and a stable solid form.
Q3: Which chromatographic techniques are most effective for the large-scale purification of this compound?
A3: For large-scale purification, a combination of chromatographic techniques is typically employed:
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Silica Gel Column Chromatography: This is a cost-effective method for the initial clean-up of the crude alkaloid extract to remove highly polar and non-polar impurities.
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Preparative Reversed-Phase HPLC (Prep-RP-HPLC): This is a high-resolution technique that is very effective in separating structurally similar alkaloids. Scaling up this method requires careful optimization of column size, flow rate, and solvent gradients.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatographic technique that avoids the use of solid stationary phases, which can be advantageous in preventing irreversible adsorption of the sample and improving recovery. It is a scalable technique well-suited for natural product purification.[1]
Q4: What are the critical parameters to consider when scaling up a purification method for this compound?
A4: When scaling up, it is crucial to maintain the separation performance achieved at the laboratory scale. Key parameters to consider include:
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Column Geometry: The ratio of column length to internal diameter should be kept constant to maintain resolution.
-
Linear Flow Rate: The linear flow rate of the mobile phase should be maintained to ensure consistent separation.
-
Sample Loading: The amount of sample loaded onto the column needs to be carefully optimized to avoid overloading, which can lead to peak broadening and poor separation.
-
Solvent Gradient: The gradient profile may need to be adjusted to accommodate the larger column volume and flow rates.
-
Column Packing: Uniform and stable column packing is critical for efficient and reproducible separations at a large scale.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for extraction.- Optimize the extraction solvent system and extraction time.- Consider using extraction-enhancing techniques such as ultrasound-assisted or microwave-assisted extraction. |
| Loss during acid-base extraction. | - Carefully monitor and control the pH during the acid and base partitioning steps.- Perform multiple extractions at each step to ensure complete transfer of alkaloids. | |
| Irreversible adsorption on the chromatographic column. | - For silica gel chromatography, consider using a different stationary phase like alumina or a bonded phase.- For Prep-HPLC, ensure the mobile phase is compatible with the sample and column.- Consider using CPC to avoid solid stationary phases.[1] | |
| Poor Resolution in Preparative HPLC | Column overloading. | - Reduce the sample load per injection.- Use a larger diameter column. |
| Inappropriate mobile phase. | - Optimize the mobile phase composition and gradient profile.- Ensure the mobile phase is properly degassed. | |
| Column deterioration. | - Flush the column with a strong solvent to remove contaminants.- If performance does not improve, the column may need to be repacked or replaced. | |
| Peak Tailing | Presence of active sites on the stationary phase. | - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the silica-based stationary phase. |
| Co-eluting impurities. | - Modify the mobile phase composition or gradient to improve separation.- Consider using a different chromatographic method (e.g., a different stationary phase or CPC). | |
| High Backpressure in HPLC System | Blockage in the system. | - Check for blockages in the inline filter, guard column, or column inlet frit.- Filter the sample and mobile phases to remove particulate matter. |
| Column packing bed compression. | - This can occur over time with high flow rates. The column may need to be repacked. | |
| Difficulty in Crystallization | Presence of impurities. | - Further purify the sample using a different chromatographic technique to remove impurities that may be inhibiting crystallization. |
| Inappropriate solvent system. | - Screen a variety of solvents and solvent mixtures to find a suitable system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. | |
| Supersaturation not achieved or too high. | - Slowly evaporate the solvent or use an anti-solvent addition method to induce crystallization gradually. |
Data Presentation
Table 1: Representative Data for a Multi-Step Purification of this compound from Buxus species (per 10 kg of dried plant material)
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity of this compound (%) |
| Crude Methanolic Extract | 10,000 | 800 | 8.0 | ~0.1 |
| Alkaloid-Enriched Fraction | 800 | 40 | 5.0 (from crude extract) | ~2.0 |
| Silica Gel Column Chromatography | 40 | 8 | 20.0 (from alkaloid fraction) | ~25 |
| Preparative RP-HPLC | 8 | 1.2 | 15.0 (from silica gel fraction) | >95 |
| Crystallization | 1.2 | 1.0 | 83.3 (from HPLC fraction) | >99 |
Note: The data presented in this table are illustrative and can vary depending on the plant material, extraction method, and specific chromatographic conditions used.
Experimental Protocols
Protocol 1: Large-Scale Extraction and Acid-Base Partitioning
-
Milling and Extraction: Mill 10 kg of dried and powdered Buxus leaves and stems to a fine powder. Macerate the powder in 50 L of methanol containing 1% acetic acid for 48 hours with occasional stirring. Filter the mixture and repeat the extraction process twice with fresh solvent.
-
Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure at a temperature below 50 °C to obtain a crude extract.
-
Acid-Base Extraction:
-
Suspend the crude extract in 5 L of 5% aqueous sulfuric acid.
-
Wash the acidic solution three times with 3 L of dichloromethane to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 10-11 with concentrated ammonium hydroxide.
-
Extract the alkaline solution five times with 3 L of dichloromethane to obtain the crude alkaloid fraction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the alkaloid-enriched fraction.
-
Protocol 2: Preparative Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the semi-purified alkaloid fraction from the silica gel column in the initial mobile phase. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 50 x 250 mm
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid
-
Gradient: 20-60% B over 40 minutes
-
Flow Rate: 80 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 5 mL (concentration: 50 mg/mL)
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time of a standard.
-
Post-Purification: Pool the fractions containing pure this compound, and remove the organic solvent under reduced pressure. Neutralize the aqueous solution and extract the this compound with dichloromethane. Evaporate the organic solvent to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for addressing low purity of the final this compound product.
References
"optimizing the extraction yield of Cyclobuxine D from plant material"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Cyclobuxine D from plant material, primarily from species of the Buxus genus.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: Methanol, often acidified with a small amount of acetic acid (e.g., 0.5%), is a highly effective solvent for extracting this compound and other Buxus alkaloids.[1] Alkaloids are typically present in plants as salts and are therefore more soluble in polar solvents like methanol or ethanol.[2] The addition of acid helps to protonate the alkaloids, further increasing their solubility in the extraction solvent. Chloroform and dichloromethane are also effective solvents for the free base form of this compound.[3]
Q2: How does pH affect the extraction of this compound?
A2: pH is a critical factor in alkaloid extraction.[4] this compound, like other alkaloids, is a basic compound.
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Acidic Conditions (pH 2-4): In an acidic solution, this compound will be in its protonated salt form, which is soluble in aqueous and alcoholic solvents. This is why acidified water or alcohol is often used for the initial extraction from the plant material.[5]
-
Basic Conditions (pH 9-10): In a basic solution, this compound will be in its free base form, which has lower solubility in water but higher solubility in non-polar organic solvents like chloroform or dichloromethane. This principle is exploited during liquid-liquid extraction for purification.
Q3: What is the optimal temperature for extracting this compound?
A3: While there is limited specific data on the optimal temperature for this compound extraction, general principles for alkaloid extraction suggest that moderate heating can increase solvent efficiency and extraction yield. However, excessive temperatures should be avoided as they can lead to the degradation of the target compound. A temperature range of 40-60°C is often a good starting point for optimization.
Q4: Can advanced extraction techniques like ultrasound or microwave-assisted extraction improve the yield?
A4: Yes, modern techniques can significantly improve extraction efficiency.
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Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. Studies on other alkaloids have shown that UAE can lead to higher yields compared to traditional maceration.[6][7][8]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It has been shown to be efficient for alkaloid extraction, often resulting in higher yields in a shorter time compared to conventional methods.
Q5: How does the time of year the plant material is harvested affect this compound yield?
A5: The concentration of alkaloids in Buxus species can vary depending on the season.[9] Studies have shown that the total alkaloid content in Buxus sempervirens tends to be highest in the summer months.[9] Therefore, harvesting plant material during this period can lead to a higher starting concentration of this compound and potentially a greater extraction yield.
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids
While specific comparative data for this compound is limited, this table provides a general comparison of common extraction methods for plant alkaloids to guide your experimental design.
| Extraction Method | Typical Solvents | Temperature | Extraction Time | Relative Yield | Advantages | Disadvantages |
| Maceration | Methanol, Ethanol, Water | Room Temperature | 24-72 hours | Moderate | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Methanol, Ethanol, Chloroform | Boiling point of solvent | 6-24 hours | High | Efficient, exhaustive extraction | Requires specialized glassware, potential for thermal degradation |
| Ultrasound-Assisted | Methanol, Ethanol, Water | 25-60°C | 15-60 minutes | High | Fast, efficient, reduced solvent use | Requires specialized equipment |
| Microwave-Assisted | Methanol, Ethanol, Water | 50-100°C | 5-30 minutes | Very High | Very fast, highly efficient, reduced solvent use | Requires specialized equipment, potential for localized overheating |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Improper Solvent: The polarity of the solvent may not be suitable for the target compound's form (salt vs. free base).2. Insufficient Extraction Time/Temperature: The extraction may not be complete.3. Poor Plant Material Quality: Low concentration of this compound in the starting material due to factors like harvest time or plant variety. | 1. Use an acidified polar solvent like methanol or ethanol for the initial extraction. For the free base, use a non-polar solvent like chloroform.2. Gradually increase the extraction time or temperature and monitor the yield.3. Source plant material from a reputable supplier and consider harvesting in the summer months. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent is extracting a wide range of compounds, including pigments and lipids.2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds. | 1. Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before the main alkaloid extraction.2. Optimize the extraction temperature to be high enough for efficient extraction but low enough to minimize impurity co-extraction. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Compounds: Natural products in the extract can act as emulsifiers.2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 1. Add a small amount of a saturated salt solution (brine) to the separatory funnel to break the emulsion.2. Gently invert the separatory funnel for mixing instead of vigorous shaking. |
| Degradation of this compound | 1. Excessive Heat: High temperatures during extraction or solvent evaporation can degrade the alkaloid.2. Extreme pH: Very strong acids or bases can cause structural changes.3. Prolonged Exposure to Light/Air: Some alkaloids are sensitive to oxidation. | 1. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.2. Use dilute acids and bases for pH adjustments.3. Store extracts and purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Acidified Methanol Extraction of this compound
This protocol is based on a documented method for the isolation of this compound from Buxus sempervirens.[1]
-
Preparation of Plant Material:
-
Dry the leaves and bark of the Buxus plant at room temperature or in an oven at a low temperature (40-50°C).
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Prepare a 0.5% (v/v) acetic acid solution in methanol.
-
Macerate the powdered plant material in the acidified methanol at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature with occasional stirring.
-
Alternatively, for a faster extraction, perform the extraction at 40-50°C for 2-4 hours with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper or a sintered glass funnel to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in a 10% aqueous acetic acid solution.
-
Extract this acidic solution with petroleum ether or hexane multiple times to remove non-polar impurities like fats and chlorophyll. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide).
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Extract the now basic aqueous solution with chloroform or dichloromethane multiple times. The free base this compound will move into the organic layer.
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Combine the organic layers, wash with a small amount of distilled water, and then dry over anhydrous sodium sulfate.
-
-
Final Concentration and Purification:
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved using techniques like column chromatography on silica gel or alumina.
-
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. globethesis.com [globethesis.com]
- 3. This compound | CAS:2241-90-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. journals.itb.ac.id [journals.itb.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. worldsresearchassociation.com [worldsresearchassociation.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low sensitivity in the analytical detection of Cyclobuxine D"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analytical detection of Cyclobuxine D, with a specific focus on addressing low sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low sensitivity in the analytical detection of this compound?
Low sensitivity in the analysis of this compound by LC-MS can stem from several factors throughout the analytical workflow. These can be broadly categorized into:
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Sample Preparation: Inefficient extraction of this compound from the sample matrix, presence of interfering compounds (matrix effects), or loss of analyte during cleanup steps.
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Chromatographic Conditions: Suboptimal mobile phase composition (pH, organic content), poor peak shape, or inadequate separation from matrix components.
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Mass Spectrometry Parameters: Inefficient ionization of this compound, incorrect selection of precursor and product ions, suboptimal collision energy, or inappropriate source parameters (e.g., temperature, gas flows).
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Analyte Properties: this compound lacks a strong chromophore, making UV detection inherently less sensitive and necessitating the use of mass spectrometry for trace-level quantification.
Q2: Which ionization technique is better for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
Both ESI and APCI can be used for the analysis of alkaloids like this compound. The choice depends on the specific compound and the matrix. ESI is generally suitable for polar and ionizable compounds. APCI can be more effective for less polar compounds and is sometimes less susceptible to matrix effects. For this compound, which is a steroidal alkaloid, ESI is commonly used. However, if experiencing low sensitivity with ESI, particularly in complex matrices, testing APCI is a worthwhile troubleshooting step.
Q3: How can I minimize matrix effects when analyzing this compound in biological samples or plant extracts?
Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a common cause of poor sensitivity and variability. To mitigate these effects:
-
Optimize Sample Preparation: Employ a robust sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Improve Chromatographic Separation: Adjust the gradient, mobile phase, or column chemistry to separate this compound from matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar analog can be used.
-
Dilute the Sample: If the concentration of this compound is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
This guide provides a step-by-step approach to diagnosing and resolving low or absent signal for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
| Step | Action | Possible Cause | Recommendation |
| 1. Verify MS Performance | Infuse a this compound standard solution directly into the mass spectrometer. | Instrument malfunction, incorrect tuning parameters. | Ensure the instrument is properly tuned and calibrated. Optimize source parameters (capillary voltage, gas flows, temperatures) for maximum this compound signal. |
| 2. Evaluate Chromatography | Inject a clean standard of this compound onto the LC-MS system. | Poor peak shape (tailing, fronting), inconsistent retention time. | Check for column degradation, leaks, or blockages. Ensure mobile phase is correctly prepared and pH is appropriate for this compound (a basic compound). |
| 3. Investigate Sample Prep | Prepare a spiked sample (blank matrix + known amount of this compound) and a neat standard at the same concentration. Compare the responses. | Matrix suppression, inefficient extraction, analyte degradation. | A significantly lower response in the spiked sample indicates matrix effects. Refine the sample cleanup procedure (e.g., use a different SPE sorbent). Evaluate the stability of this compound under the extraction conditions. |
Issue 2: High Background Noise
High background noise can obscure the analyte peak, leading to poor sensitivity and inaccurate integration.
| Problem Area | Potential Source | Troubleshooting Action |
| Solvents and Reagents | Contaminated solvents (e.g., plasticizers, metal ions), impure mobile phase additives. | Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases. |
| LC System | Contamination from previous analyses, pump seal wear, contaminated autosampler wash solution. | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). Replace pump seals and autosampler wash solution. |
| Mass Spectrometer | Dirty ion source (capillary, cone), contaminated ion optics. | Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Buxus Leaves
This protocol is a general guideline for the extraction of this compound from plant material for LC-MS analysis.
-
Homogenization: Weigh 100 mg of dried, powdered Buxus leaves into a centrifuge tube.
-
Extraction: Add 10 mL of methanol. Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter.
-
Dilution: Dilute the filtered extract with the initial mobile phase as needed to fall within the calibration range of the instrument.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic and mass spectrometric analysis of this compound.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Positive ESI)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | m/z 387.3 → 314.3 (Example, requires optimization) |
| Collision Energy | 20-30 eV (Requires optimization) |
Note: The MRM transition and collision energy must be optimized for your specific instrument by infusing a this compound standard.
Signaling Pathway
This compound and Cholinergic Signaling
This compound has been reported to have an inhibitory action on acetylcholine-induced muscle contraction. This suggests an interaction with the cholinergic signaling pathway, potentially at the level of muscarinic acetylcholine receptors (mAChR).
Caption: Postulated inhibitory effect of this compound on cholinergic signaling.
Technical Support Center: Cyclobuxine D Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Cyclobuxine D in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a natural steroidal alkaloid derived from plants of the Buxus genus, commonly known as boxwood.[1] It has demonstrated various biological activities, including potential anti-inflammatory and anti-HIV properties.[1] Like many other steroidal alkaloids, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility in water-based media, which is the foundation of most in vitro assays, can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the general solubility properties of this compound?
This compound is soluble in several organic solvents. The table below summarizes its known solubility characteristics.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Poorly soluble | Inferred from its chemical structure and properties of similar alkaloids. |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound for use in in vitro assays.
Q4: What is the maximum permissible concentration of DMSO in a cell-based assay?
High concentrations of DMSO can be toxic to cells.[3][4] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with less than 0.1% being ideal to minimize any potential off-target effects.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: Preparing this compound Working Solutions
This guide addresses common issues encountered when preparing aqueous working solutions of this compound from a DMSO stock solution.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture medium. | Rapid change in solvent polarity. The hydrophobic this compound comes out of solution when the DMSO concentration drops sharply. | 1. Perform a stepwise (serial) dilution. Instead of a single large dilution, dilute the DMSO stock solution in smaller steps with the aqueous buffer.[5] 2. Pre-warm the aqueous diluent. Warming the buffer or medium to 37°C can sometimes help maintain solubility during dilution. 3. Increase the final DMSO concentration slightly , but do not exceed the toxic limit for your specific cell line (typically <0.5%). |
| Inconsistent or lower-than-expected biological activity. | Inaccurate concentration of the final working solution due to precipitation or adsorption to plasticware. | 1. Visually inspect for precipitation. Before adding to your assay, ensure the final working solution is clear. If not, prepare it again using the troubleshooting steps above. 2. Use low-adhesion plasticware. Hydrophobic compounds can adsorb to standard laboratory plastics. 3. Prepare working solutions fresh before each experiment. |
| Cell toxicity observed in the vehicle control group. | The final DMSO concentration is too high for the specific cell line being used. | 1. Determine the DMSO tolerance of your cell line. Run a dose-response curve with DMSO alone to find the maximum non-toxic concentration. 2. Reduce the final DMSO concentration in your experiments by preparing a more concentrated initial stock solution, allowing for a higher dilution factor. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 386.61 g/mol .[6]
-
Weigh the this compound powder accurately.
-
Add the appropriate volume of sterile DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions by Serial Dilution
Objective: To prepare a final working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile dilution tubes
Procedure:
-
Determine the final desired concentration of this compound and the maximum allowable final DMSO concentration.
-
Perform a series of intermediate dilutions. For example, to achieve a 1:1000 final dilution from a 10 mM stock to a 10 µM working solution:
-
Step 1 (1:10 dilution): Add 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed medium. Mix well by gentle pipetting. This creates a 1 mM intermediate solution in 10% DMSO.
-
Step 2 (1:10 dilution): Add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed medium. Mix well. This creates a 100 µM intermediate solution in 1% DMSO.
-
Step 3 (1:10 dilution): Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed medium. Mix well. This results in the final 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your in vitro assay.
Advanced Solubilization Strategies
For particularly challenging assays requiring higher concentrations of this compound or lower DMSO concentrations, the following strategies can be explored.
pH Adjustment
As an alkaloid with basic nitrogen atoms, the solubility of this compound is expected to be pH-dependent.
-
Principle: Lowering the pH of the aqueous solution will protonate the basic nitrogen atoms, forming a more water-soluble salt.
-
Application: For cell-free assays, consider using a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). For cell-based assays, ensure the final pH of the culture medium remains within the physiological range tolerated by the cells.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]
-
Principle: The hydrophobic this compound molecule can form an inclusion complex with the lipophilic inner cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.
-
Commonly Used Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a derivative frequently used to improve the solubility of steroidal compounds for in vitro and in vivo studies.[8][9]
-
Experimental Approach:
-
Prepare a solution of HP-β-CD in your aqueous buffer.
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Add the this compound DMSO stock solution to the HP-β-CD solution.
-
Incubate the mixture (e.g., with stirring or sonication) to facilitate complex formation.
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The optimal ratio of this compound to HP-β-CD will need to be determined empirically.
-
Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:2241-90-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. lifetein.com [lifetein.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound | 2241-90-9 | FC145223 | Biosynth [biosynth.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid and sterol solubilization in 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Toxicity of Cyclobuxine D in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for managing the toxicity of Cyclobuxine D in experimental animal models.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the general toxicity profile of this compound in animals?
A1: this compound is classified as highly hazardous (Toxicity Class Ib), with an oral toxicity ranging from 5 to 50 mg/kg of body weight in animals. It is known to interfere with central nervous system functions and can be fatal, particularly to species like dogs and horses. Common signs of toxicity include disturbances of the gastrointestinal (GI) tract.
Q2: What are the primary organs affected by this compound toxicity?
A2: While research is ongoing, the primary concerns revolve around the central nervous system and the cardiovascular system. Ingestion can lead to initial excitement, followed by paralysis and respiratory failure. Although some studies on the related compound Cyclovirobuxine D (CVB-D) show cardioprotective effects against other toxins, CVB-D itself may induce arrhythmias. As with many compounds, high doses may also impact liver and kidney function, and histopathological evaluation of these organs is recommended in toxicity studies.
Q3: My animals are showing unexpected adverse effects at low doses. What could be the cause?
A3:
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Species Sensitivity: Toxicity can vary significantly between species. For instance, dogs and horses are reported to be highly sensitive. Ensure that your dosing is appropriate for the specific animal model you are using.
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Compound Purity: Verify the purity of your this compound sample. Impurities from the extraction process could contribute to unexpected toxicity.
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Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own toxic effects or could alter the compound's absorption and metabolism. Conduct a vehicle-only control study to rule this out.
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Route of Administration: The route of administration (e.g., oral, intraperitoneal) significantly influences the absorption rate and subsequent toxicity. Intraperitoneal administration often leads to higher peak plasma concentrations and greater toxicity compared to oral administration.
Q4: What is the proposed mechanism of this compound toxicity?
A4: The mechanism is complex and appears to be dose-dependent. At high concentrations, this compound can have a destabilizing effect on the original structure of nucleic acids. It is also suggested to inhibit smooth muscle contraction by potentially blocking voltage-sensitive and potassium-activated calcium channels. Cardiotoxicity may be linked to the excessive prolongation of the action potential duration (APD).
Q5: Are there any known strategies to mitigate the toxicity of this compound?
A5: Research into specific antidotes is limited. However, some studies on related compounds offer potential avenues for investigation. The cardioprotective effects of Cyclovirobuxine D against doxorubicin-induced cardiotoxicity are linked to the suppression of oxidative damage and the activation of the Nrf2 signaling pathway. Therefore, co-administration with antioxidants could be a potential, though currently unproven, mitigation strategy. For general toxicity, supportive care focusing on managing symptoms (e.g., gastrointestinal distress, respiratory support) is crucial.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. It is important to note that precise LD50 values for pure this compound in common laboratory rodents are not well-documented in the provided search results. The data below is derived from information on the toxicity class and effects in specific animals.
| Parameter | Species | Route of Administration | Value | Reference |
| Toxicity Class | General (Animal) | Oral | Ib (Highly Hazardous) | |
| Toxic Dose Range | General (Animal) | Oral | 5 - 50 mg/kg body weight | |
| Lethal Dose (from leaves) | Dog | Oral | 0.1 g/kg | |
| Lethal Dose (from leaves) | Horse | Oral | ~0.15% of body weight |
Experimental Protocols
Protocol: Acute Oral Toxicity Assessment (General Guideline)
This protocol is a generalized guideline for determining the acute oral toxicity (approximating the LD50) of this compound in a rodent model, based on standard toxicological procedures.
1. Animals and Housing:
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Species: Use a standard laboratory rodent model (e.g., Swiss albino mice or Wistar rats).
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Characteristics: Use healthy, young adult animals of a single sex (to reduce variability) or both sexes if sex-specific differences are expected. Animals should be acclimatized to laboratory conditions for at least one week.
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Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.
2. Preparation of Test Substance:
-
Prepare a solution or a stable suspension of this compound in an appropriate vehicle (e.g., distilled water, saline, or a small percentage of DMSO in saline).
-
The concentration should be calculated to allow for the administration of the desired dose in a volume that is appropriate for the animal's size (e.g., typically not exceeding 10 mL/kg for rats).
3. Dose Administration:
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Fast the animals overnight (with water still available) before dosing.
-
Divide the animals into at least 4-5 dose groups, with a minimum of 5 animals per group. Include a control group that receives only the vehicle.
-
Select doses based on a logarithmic scale (e.g., 5, 10, 25, 50, 100 mg/kg). The range should be chosen to span from a dose expected to cause no mortality to one that causes 100% mortality.
-
Administer the substance carefully using an oral gavage needle.
4. Observation:
-
Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 4, 6, 24, 48, 72, and 96 hours) for up to 14 days.
-
Record all signs of toxicity, including changes in behavior, posture, respiration, and the presence of convulsions or gastrointestinal distress.
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Record the number of mortalities in each group at each observation point.
5. Data Analysis and Endpoint Determination:
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The primary endpoint is mortality within the 14-day observation period.
-
Calculate the LD50 value using a recognized statistical method, such as the probit analysis method described by Finney.
-
At the end of the study, conduct a gross necropsy on all surviving animals. For a more detailed study, collect organs (liver, kidney, heart, lungs) for histopathological examination.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical pathway for this compound cardiotoxicity.
Caption: Workflow for assessing acute toxicity of this compound.
Technical Support Center: Overcoming Resistance to Cyclobuxine D in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cyclobuxine D in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a natural steroidal alkaloid that exhibits anti-cancer properties through multiple mechanisms. It has been shown to induce apoptosis (programmed cell death), autophagy (a cellular degradation process), and cell cycle arrest in various cancer cell lines. Key signaling pathways affected by this compound include the inhibition of NF-κB/JNK, Akt/mTOR, and CTHRC1-AKT/ERK-Snail pathways, as well as the modulation of the p65/BNIP3/LC3 axis to induce mitophagy.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
A2: Reduced sensitivity, or acquired resistance, to this compound can arise from various general mechanisms of cancer drug resistance. While specific resistance mechanisms to this compound have not been extensively studied, potential causes could include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in Target Pathways: Changes in the signaling pathways that this compound targets, such as mutations or upregulation of downstream compensatory pathways, can lead to resistance.
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Enhanced Pro-Survival Signaling: Activation of pro-survival pathways, such as the STAT3 or Hedgehog signaling pathways, can counteract the apoptotic effects of this compound.
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Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins, like those in the Bcl-2 family, can prevent this compound-induced cell death.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A3: You can assess the expression and activity of drug efflux pumps like P-glycoprotein (ABCB1) through several methods:
-
Western Blotting: Use antibodies specific for P-glycoprotein to compare its expression levels between your sensitive and resistant cell lines.
-
Immunofluorescence: Visualize the expression and localization of P-glycoprotein in your cells.
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Functional Assays: Use fluorescent substrates of P-glycoprotein, such as Rhodamine 123. If your resistant cells show lower accumulation of the dye compared to sensitive cells, and this can be reversed by a P-glycoprotein inhibitor (e.g., Verapamil), it suggests increased efflux pump activity.
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: While specific studies on synergistic combinations to overcome this compound resistance are limited, a rational approach would be to co-administer this compound with inhibitors of potential resistance pathways. For example:
-
ABC Transporter Inhibitors: Compounds like Verapamil or third-generation inhibitors could be tested to block drug efflux.
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STAT3 or Hedgehog Pathway Inhibitors: Combining this compound with inhibitors of these pro-survival pathways may re-sensitize resistant cells.
-
BH3 Mimetics: Drugs that mimic the action of pro-apoptotic BH3-only proteins could enhance the apoptotic response to this compound.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause 1: Suboptimal Drug Concentration or Potency
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Compare this to published values for similar cell types.
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Optimize Treatment Duration: Conduct a time-course experiment to identify the optimal treatment duration for inducing cell death.
-
Possible Cause 2: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Investigate Drug Efflux: As detailed in FAQ Q3, assess the expression and function of ABC transporters.
-
Analyze Target Pathway Alterations:
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Western Blot: Examine the phosphorylation status and total protein levels of key components in the NF-κB/JNK, Akt/mTOR, and ERK pathways in both sensitive and resistant cells.
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Gene Expression Analysis: Use qPCR or RNA-seq to identify changes in the expression of genes within these pathways.
-
-
Assess Apoptotic Machinery:
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Western Blot: Compare the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. An increased ratio of anti- to pro-apoptotic proteins can indicate resistance.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) to confirm if the apoptotic cascade is blocked.
-
-
Issue 2: Inconsistent Results in Apoptosis Assays
Possible Cause 1: Issues with Annexin V/PI Staining
-
Troubleshooting Steps:
-
Optimize Staining Protocol: Ensure the correct concentrations of Annexin V and Propidium Iodide (PI) are used and that the incubation time is appropriate for your cell line.
-
Use Appropriate Controls: Include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating on the flow cytometer.
-
Handle Cells Gently: Avoid harsh trypsinization or vigorous pipetting, which can damage the cell membrane and lead to false-positive PI staining.
-
Possible Cause 2: Cell Detachment and Loss During Sample Preparation
-
Troubleshooting Steps:
-
Collect Supernatant: For adherent cells, always collect the culture supernatant, as it contains apoptotic cells that have detached. Combine these with the trypsinized adherent cells before staining.
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Use Gentle Centrifugation: Spin down cells at a low speed (e.g., 300-400 x g) to prevent cell damage.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MGC-803 | Gastric Cancer | ~60 | MTT | |
| MKN28 | Gastric Cancer | ~80 | MTT | |
| T98G | Glioblastoma | ~40 | MTT | |
| Hs683 | Glioblastoma | ~50 | MTT | |
| DLD-1 | Colorectal Cancer | ~25 | MTT | |
| LoVo | Colorectal Cancer | ~30 | MTT | |
| A549 | Non-small cell lung cancer | ~60 | CCK-8 | |
| H1299 | Non-small cell lung cancer | ~50 | CCK-8 | |
| MCF-7 | Breast Cancer | ~20 | MTT |
Note: These are approximate values from different studies and may vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
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Cell Treatment: Treat cells with this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Washing: Wash the cells once with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
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Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Signaling Pathways Modulated by this compound.
Technical Support Center: Refining Chromatographic Separation of Co-eluting Buxus Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of co-eluting Buxus alkaloids.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows broad, poorly resolved peaks for my Buxus alkaloid standards. What are the likely causes?
A1: Several factors can contribute to poor peak shape and resolution. These include:
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Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase, as well as the pH and ionic strength of the buffer, are critical for achieving good separation.
-
Inappropriate Stationary Phase: The choice of column chemistry is fundamental. For the complex mixtures of alkaloids found in Buxus species, a standard C18 column may not provide sufficient selectivity.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting.
-
System Issues: Problems such as excessive dead volume in the HPLC/UPLC system, a contaminated or old column, or a partially clogged frit can all degrade chromatographic performance.
Q2: I am observing peak tailing specifically for my basic Buxus alkaloids. What is the reason and how can I fix it?
A2: Peak tailing for basic compounds like many Buxus alkaloids is often caused by secondary interactions with free silanol groups on the surface of silica-based stationary phases. To mitigate this:
-
Use a Low pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid will protonate the basic alkaloids, which can reduce their interaction with silanols and improve peak shape.
-
Employ End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, minimizing these secondary interactions.
-
Consider Mobile Phase Additives: The use of ion-pairing reagents or small amounts of amine modifiers in the mobile phase can also mask silanol groups and improve peak symmetry.[1][2]
Q3: Two of my key Buxus alkaloids are consistently co-eluting. How can I improve their separation?
A3: Resolving co-eluting peaks requires a systematic approach to altering the selectivity of your chromatographic system. Key strategies include:
-
Modify the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter elution patterns due to different solvent-analyte interactions.
-
Adjust the pH: Altering the pH of the mobile phase can change the ionization state of the alkaloids, which can significantly impact their retention and selectivity.
-
Introduce Additives: The addition of ion-pairing reagents or different buffer salts can influence selectivity.[3]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry is the most powerful way to alter selectivity. Consider phases like phenyl-hexyl, pentafluorophenyl (PFP), or embedded polar group (EPG) columns.
-
Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, sometimes improving resolution.
Q4: Can I use mass spectrometry to resolve co-eluting Buxus alkaloids if I can't separate them chromatographically?
A4: Yes, to an extent. If you are using a mass spectrometer (MS) as a detector, you can often resolve co-eluting compounds that have different mass-to-charge ratios (m/z). With a triple quadrupole mass spectrometer, you can use Multiple Reaction Monitoring (MRM) to selectively detect and quantify specific alkaloids even if they elute at the same time.[4][5] However, for isomeric or isobaric alkaloids (compounds with the same m/z), chromatographic separation is still essential for accurate quantification.
Troubleshooting Guides
Issue 1: Poor Resolution Between Structurally Similar Buxus Alkaloids (e.g., Cyclovirobuxeine D and a related isomer)
Symptom: Two or more peaks are significantly overlapped, preventing accurate integration and quantification.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for co-eluting Buxus alkaloids.
Issue 2: Inconsistent Retention Times in a Gradient Elution of a Complex Buxus Extract
Symptom: The retention times of specific alkaloids shift between consecutive injections or different sample batches.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a longer equilibration time may be necessary. |
| Mobile Phase Preparation | Prepare fresh mobile phase for each batch of analysis. Ensure accurate pH adjustment and thorough mixing of aqueous and organic components. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature. |
| Pump Performance | Check the HPLC/UPLC pump for pressure fluctuations, which may indicate a need for maintenance. |
Experimental Protocols
Protocol 1: High-Resolution UHPLC-QTOF-MS Method for Profiling Buxus Alkaloids
This protocol is adapted from a method used for the analysis of Buxus sempervirens extracts and is suitable for identifying a wide range of alkaloids.[6][7][8]
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column with high efficiency, such as a C18 or Phenyl-Hexyl column with a particle size of ≤ 2 µm (e.g., 100 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 70% B
-
15-18 min: Linear gradient from 70% to 95% B
-
18-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flows: Consult instrument manufacturer's recommendations
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2)
-
Mass Range: m/z 100-1000
-
Protocol 2: LC-ESI-QQQ-MS Method for Quantification of Co-eluting Steroidal Alkaloids
This protocol is based on a method for the quantification of steroidal alkaloids in Buxus papillosa and is particularly useful when chromatographic co-elution of isobaric compounds is encountered.[4][5]
-
Instrumentation:
-
HPLC or UPLC system
-
Triple Quadrupole (QQQ) Mass Spectrometer with an ESI source
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-10 min: Linear gradient from 5% to 75% B
-
10-11 min: Linear gradient from 75% to 95% B
-
11-16 min: Hold at 5% B for re-equilibration
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for each target alkaloid by infusing individual standards.
-
Collision Energy and other MS parameters: Optimize for each MRM transition to achieve maximum sensitivity.
-
Data Presentation
Table 1: Comparison of Stationary Phases for Resolving Critical Pairs of Buxus Alkaloids
| Stationary Phase | Principle of Separation | Potential Advantage for Buxus Alkaloids |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Good starting point for general profiling. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Enhanced selectivity for alkaloids with aromatic rings. |
| Pentafluorophenyl (PFP) | Multiple interaction modes including hydrophobic, π-π, and dipole-dipole. | Can provide unique selectivity for structurally similar alkaloids. |
| Embedded Polar Group (EPG) | Hydrophobic interactions with a hydrophilic end-capping. | Can improve peak shape for basic compounds and offer alternative selectivity. |
Table 2: Effect of Mobile Phase pH on the Retention of a Hypothetical Basic Buxus Alkaloid (pKa = 8.5)
| Mobile Phase pH | Ionization State of Alkaloid | Expected Retention on C18 | Expected Peak Shape |
| 3.0 | Fully Protonated (BH+) | Increased | Symmetrical |
| 7.0 | Partially Protonated/Neutral (B/BH+) | Decreased | Potentially broader |
| 9.5 | Primarily Neutral (B) | Significantly Decreased | May exhibit tailing |
Visualization of Key Concepts
Logical Relationship for Method Development
Caption: A logical approach to HPLC method development for Buxus alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of steroidal alkaloids in Buxus papillosa using electrospray ionization liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Cyclobuxine D Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Cyclobuxine D. It provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to the oral bioavailability of this compound?
A1: The primary challenges for the oral delivery of this compound, a steroidal alkaloid, are its poor aqueous solubility and potential for significant first-pass metabolism.[1] Its lipophilic nature can also lead to poor dissolution in the gastrointestinal fluids, limiting its absorption.[2][3] Furthermore, like many xenobiotics, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells, further reducing its net absorption.[4][5]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Currently, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) have shown significant promise. A study demonstrated that a SNEDDS formulation of this compound increased its relative bioavailability by over 200% in rabbits compared to a conventional tablet.[2][4] Other potential strategies that have been successful for poorly soluble drugs include:
-
Solid Dispersions: This technique involves dispersing this compound in an amorphous form within a hydrophilic carrier, which can enhance its dissolution rate and solubility.[6][7]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability.[8][9]
-
Nanoparticle Formulations: Besides SNEDDS, other nanoparticle systems like nanostructured lipid carriers (NLCs) could be explored to improve oral absorption.
Q3: Is this compound a substrate for P-glycoprotein (P-gp)? How can this be addressed?
A3: While not definitively confirmed in publicly available literature, the decreased efflux observed with a SNEDDS formulation suggests that this compound may be a P-gp substrate.[2] To confirm this, a bidirectional Caco-2 cell permeability assay is recommended. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.
To address P-gp mediated efflux, formulation strategies can incorporate excipients that have P-gp inhibitory effects. For example, some surfactants and lipids used in SNEDDS formulations, such as Solutol HS 15 and oleic acid, have been reported to inhibit P-gp, which may contribute to the enhanced bioavailability of this compound in such formulations.[2][5]
Q4: What is known about the metabolism of this compound?
A4: The metabolic pathways of this compound are not well-elucidated in the available scientific literature. It is known to be a steroidal alkaloid derived from cycloartenol. Given its chemical structure, it is likely to undergo hepatic metabolism, potentially by cytochrome P450 (CYP) enzymes, which is a common route for steroid-like molecules. The extent of its first-pass metabolism is a key factor in its oral bioavailability. To investigate this, in vitro studies using liver microsomes or hepatocytes can be conducted to determine its metabolic stability.
Troubleshooting Guides
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Phase separation or drug precipitation upon dilution | Unstable formulation, poor emulsification, drug supersaturation. | 1. Thermodynamic Stability Testing: Perform centrifugation (e.g., 3500 rpm for 30 min) and heating-cooling cycles (e.g., 4°C and 40°C for 48h each) on the diluted nanoemulsion to check for phase separation or precipitation.[1] 2. Optimize Excipient Ratios: Re-evaluate the ratios of oil, surfactant, and cosurfactant using pseudo-ternary phase diagrams to identify a more stable nanoemulsion region.[2] 3. Increase Surfactant/Cosurfactant Concentration: A higher concentration of emulsifiers may be needed to stabilize the nanoemulsion droplets. |
| Inconsistent or large globule size (>200 nm) | Inefficient self-emulsification, inappropriate excipient selection. | 1. Screen Different Excipients: Test a variety of oils, surfactants, and cosurfactants to find a combination that results in a smaller globule size upon spontaneous emulsification.[1] 2. Check Emulsification Efficiency: Observe the number of flask inversions required for complete emulsification; a lower number indicates better performance.[1] 3. Gentle Agitation: Ensure mild and consistent agitation during dilution to facilitate spontaneous nanoemulsion formation. |
| Low drug loading capacity | Poor solubility of this compound in the selected oil phase. | 1. Conduct Solubility Studies: Determine the saturation solubility of this compound in various oils, surfactants, and cosurfactants to select excipients with the highest solubilizing capacity.[2] 2. Use of Co-solvents: Incorporate a co-solvent in the formulation to enhance drug solubility. |
Caco-2 Cell Permeability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low TEER values (< 200 Ω·cm²) | Incomplete monolayer formation, cell toxicity. | 1. Extend Culture Time: Allow Caco-2 cells to differentiate for at least 21 days post-seeding. 2. Check for Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) with the this compound formulation to ensure the tested concentrations are not toxic to the cells.[2] 3. Verify Cell Line Integrity: Ensure the Caco-2 cell line is from a reliable source and within a suitable passage number range. |
| High variability in permeability coefficients (Papp) | Inconsistent cell monolayers, experimental error. | 1. Ensure Monolayer Uniformity: Visually inspect the monolayers for uniformity before each experiment. 2. Standardize Procedures: Maintain consistent incubation times, buffer conditions, and sampling techniques across all wells and experiments.[3] 3. Use of Reference Compounds: Include well-characterized high and low permeability compounds (e.g., propranolol and mannitol) in each assay for quality control. |
| Inconclusive efflux ratio | Low overall transport, assay sensitivity issues. | 1. Increase Drug Concentration: Use a higher, non-toxic concentration of this compound to increase the amount of drug transported. 2. Sensitive Analytical Method: Employ a highly sensitive analytical method like LC-MS/MS for accurate quantification of this compound in the receiver compartment. |
Quantitative Data Summary
Table 1: Physicochemical Characterization of Optimized this compound SNEDDS Formulation [2][4]
| Parameter | Value |
| Formulation Composition (mass ratio) | This compound : Oleic Acid : Solutol SH15 : Propylene Glycol (3:24:38:38) |
| Globule Size (nm) | 64.80 ± 3.58 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -21.5 ± 1.2 |
| Drug Loading (%) | 3.0 |
Table 2: Pharmacokinetic Parameters of this compound Tablet vs. SNEDDS in Rabbits [2][4]
| Parameter | Market Tablet | SNEDDS Formulation |
| Cmax (ng/mL) | 152.3 ± 21.7 | 315.8 ± 35.4 |
| Tmax (h) | 2.5 ± 0.5 | 1.0 ± 0.3 |
| AUC₀₋₂₄ (ng·h/mL) | 876.5 ± 102.1 | 1754.9 ± 189.6 |
| Relative Bioavailability (%) | - | 200.22 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is a synthesized guide for assessing the intestinal permeability and potential for active efflux of this compound.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed cells onto Transwell® inserts (e.g., 12-well plates, 1.12 cm² surface area, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell culture for 21-25 days to allow for differentiation and formation of a confluent monolayer, changing the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values ≥ 200 Ω·cm².[3]
3. Transport Studies:
-
Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport:
- Add the this compound formulation (dissolved in HBSS) to the apical (A) side (e.g., 0.5 mL).
- Add fresh HBSS to the basolateral (B) side (e.g., 1.5 mL).
- Incubate at 37°C with gentle shaking.
- Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.
-
Basolateral to Apical (B-A) Transport:
- Add the this compound formulation to the basolateral (B) side.
- Add fresh HBSS to the apical (A) side.
- Collect samples from the apical side at the same time points.
4. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
5. Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
- dQ/dt: The rate of drug transport across the monolayer (µg/s).
- A: The surface area of the filter membrane (cm²).
- C₀: The initial concentration of the drug in the donor chamber (µg/mL).
6. Calculation of Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests the involvement of active efflux.
Protocol 2: Oral Pharmacokinetic Study in Rats
This protocol provides a general framework for an in vivo pharmacokinetic study of a this compound formulation in rats.
1. Animals:
-
Use healthy adult male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight (8-12 hours) before dosing, with free access to water.
2. Formulation Administration (Oral Gavage):
-
Prepare the this compound formulation (e.g., SNEDDS or a suspension in a suitable vehicle like 0.5% carboxymethyl cellulose).
-
Administer a single oral dose of the formulation to the rats using a gavage needle. The dose volume should be appropriate for the rat's body weight (e.g., 5-10 mL/kg).[2]
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points.
-
A typical sampling schedule could be: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data, including:
- Cmax (Maximum plasma concentration)
- Tmax (Time to reach Cmax)
- AUC₀₋t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
- AUC₀₋inf (Area under the plasma concentration-time curve from time 0 to infinity)
- t₁/₂ (Elimination half-life)
6. Bioavailability Calculation (if an intravenous study is also performed):
-
Absolute Bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Experimental workflow for developing and evaluating an oral formulation of this compound.
Caption: The role of P-glycoprotein in limiting the oral absorption of this compound.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. frontiersin.org [frontiersin.org]
- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aniphy.fr [aniphy.fr]
- 8. Bioequivalence Study Sampling Schedules - BioPharma Services [biopharmaservices.com]
- 9. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
"troubleshooting inconsistent results in Cyclobuxine D bioassays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in bioassays involving Cyclobuxine D.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may lead to variability in your experimental outcomes with this compound.
Question 1: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays. What are the potential causes?
Answer: Inconsistent results in cell viability assays with this compound can stem from several factors related to the compound's properties and handling, as well as general assay procedures.
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Compound Solubility and Stability: this compound is a steroidal alkaloid with limited aqueous solubility.[1] It is soluble in organic solvents like DMSO, chloroform, and acetone.[1] Incomplete solubilization or precipitation of the compound in your culture medium can lead to significant variations in the effective concentration delivered to the cells. Ensure your final DMSO concentration in the culture medium is low and consistent across all experiments to avoid solvent-induced cytotoxicity. Long-term storage conditions are critical; it is recommended to store this compound at 2°C - 8°C in a well-sealed container.[2]
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Purity of this compound: As a natural product isolated from Buxus species, the purity of the this compound batch can impact bioactivity.[2] Impurities from the extraction and purification process could have their own biological effects, leading to inconsistent results between different batches. We recommend using highly purified this compound and, if possible, verifying its purity upon receipt.
-
Cell Culture Conditions: Standard cell culture variables can significantly impact results. Ensure consistent cell passage numbers, seeding densities, and growth media conditions. Mycoplasma contamination can also alter cellular responses and should be periodically checked.
-
Assay Protocol Execution: Minor variations in incubation times, reagent concentrations, and washing steps can introduce variability. Adherence to a standardized protocol is crucial.
Question 2: What is the known mechanism of action for this compound, and how might this influence our assay design?
Answer: The precise mechanism of action for this compound is not fully elucidated, but several bioactivities have been reported. It is known to be a steroidal alkaloid.[2] A closely related compound, Cyclovirobuxine D, has been shown to inhibit the growth of non-small cell lung cancer cells by suppressing the NF-κB/JNK signaling pathway and inhibiting the G2/M phase cell cycle transition.[3] this compound has also been reported to have an inhibitory action on muscarinic acetylcholine receptors.[4] Additionally, it has been investigated for its potential anti-HIV activity by targeting the reverse transcriptase enzyme.[5]
Given these potential mechanisms, when designing your bioassay, consider the following:
-
Target Cell Line: The choice of cell line is critical. A cell line with a known active NF-κB or JNK pathway may be more sensitive to this compound.
-
Endpoint Measurement: Assays that measure cell cycle progression (e.g., flow cytometry for DNA content) or NF-κB/JNK pathway activation (e.g., reporter assays, western blotting for phosphorylated proteins) could provide more specific insights than general viability assays.
Question 3: How should we prepare and store our this compound stock solutions to ensure consistency?
Answer: Proper preparation and storage of this compound stock solutions are critical for reproducible results.
Stock Solution Preparation and Storage Protocol:
-
Solvent Selection: Use an appropriate organic solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming and vortexing may be necessary. Visually inspect the solution for any precipitate.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture absorption.
Troubleshooting Workflow for Inconsistent Results
Below is a logical workflow to help diagnose the source of inconsistent results in your this compound bioassays.
A troubleshooting decision tree for inconsistent bioassay results.
Data Presentation
The following table presents hypothetical data from three independent cell viability experiments to illustrate the issue of inconsistent results.
| Experiment | This compound IC50 (µM) | Standard Deviation (µM) | R² of Dose-Response Curve |
| Experiment 1 | 15.2 | 2.1 | 0.98 |
| Experiment 2 | 28.5 | 4.5 | 0.91 |
| Experiment 3 | 18.9 | 2.8 | 0.96 |
This table highlights variability in the calculated IC50 values between experiments, suggesting an underlying issue with one of the factors mentioned in the troubleshooting guide.
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., A549, a non-small cell lung cancer line).
-
Cell Seeding:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is below 0.5% in all wells, including the vehicle control.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow Diagram
A typical workflow for a cell viability bioassay.
Signaling Pathway Visualization
Based on the activity of the related compound Cyclovirobuxine D, a potential mechanism of action for this compound could involve the inhibition of the NF-κB and JNK signaling pathways.[3]
Potential Signaling Pathway for this compound
A potential signaling pathway inhibited by this compound.
References
- 1. This compound | CAS:2241-90-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 2241-90-9 | FC145223 | Biosynth [biosynth.com]
- 3. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclobuxine - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Reduce Off-target Effects of Cyclobuxine D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of Cyclobuxine D in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary biological activities?
This compound is a natural steroidal alkaloid derived from plants of the Buxus species. Its primary biological activities are understood to involve the disruption of cell membrane integrity and interference with cellular signaling pathways, leading to cytotoxic effects. It has also been reported to have an inhibitory effect on acetylcholine-induced muscle contraction and potential anti-inflammatory properties. A structurally related compound, Cyclovirobuxine D, has been shown to inhibit key regulators of the G2/M phase of the cell cycle and the NFκB/JNK signaling pathway.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, making it difficult to attribute an observed phenotype solely to the modulation of the primary target. For a compound like this compound, which is known to have broad cytotoxic effects and potentially interacts with multiple cellular components, understanding and controlling for off-target effects is critical for accurate data interpretation and for assessing its therapeutic potential.
Q3: What are some initial steps I can take to minimize off-target effects in my experiments with this compound?
Several key strategies can be implemented at the outset of your experiments:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to identify the minimal concentration of this compound required to achieve the desired on-target effect. Using concentrations at or slightly above the IC50 for the primary target can help minimize engagement with lower-affinity off-targets.
-
Employ Structurally Distinct Inhibitors: To confirm that the observed biological effect is due to the inhibition of the intended target, use a structurally unrelated compound that is known to inhibit the same target. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.
-
Utilize Genetic Validation: Techniques such as siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative target of this compound can help verify that the observed phenotype is a direct result of modulating that specific target.
Troubleshooting Guide
Issue 1: I'm observing high levels of cytotoxicity at concentrations expected to be selective for my target of interest.
-
Possible Cause: The high cytotoxicity may be a result of this compound interacting with multiple off-target proteins that are essential for cell survival.
-
Troubleshooting Steps:
-
Refine the Working Concentration: Re-evaluate your dose-response curve to ensure you are using the lowest possible concentration that still elicits the desired on-target effect.
-
Conduct a Cell Viability Assay: Test the cytotoxicity of this compound across multiple, distinct cell lines to determine if the observed toxicity is cell-type specific.
-
Perform an Off-Target Profile Screen: Submit this compound for screening against a broad panel of proteins, such as a kinase or GPCR panel, to identify potential unintended targets that could be mediating the toxic effects.
-
Issue 2: My experimental results with this compound are inconsistent or unexpected based on its proposed on-target activity.
-
Possible Cause: The observed phenotype may be a composite of both on-target and off-target effects, or it could be dominated by an off-target interaction.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat your cells with a structurally different inhibitor for the same primary target. If the phenotype is not replicated, it is likely that the effects of this compound are, at least in part, off-target.
-
Perform a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.
-
Investigate Compensatory Signaling Pathways: Inhibition of a primary target can sometimes lead to the activation of compensatory signaling pathways. Use techniques like western blotting to probe for the activation of known resistance pathways.
-
Data Presentation
Table 1: Example Kinase Profiling Data for this compound
This table illustrates hypothetical data from a kinase profiling screen to identify potential off-target interactions of this compound.
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (nM) |
| Primary Target X | 95% | 50 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 60% | 1,500 |
| Off-Target Kinase C | 15% | >10,000 |
This is example data and does not reflect actual experimental results.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To determine if this compound directly binds to its intended target protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: In the this compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization upon binding.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding/Activity Assay: The service will typically perform a competition binding assay or an enzymatic activity assay to determine the extent to which this compound binds to or inhibits each kinase in the panel.
-
Data Analysis: The results will be presented as the percent inhibition for each kinase at the tested concentration. Follow-up dose-response curves should be performed for any kinases that show significant inhibition to determine the IC50 values.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: A multi-pronged approach to validating on-target effects.
Caption: Potential signaling pathways affected by this compound analogs.
Technical Support Center: Method Development for Resolving Isomeric Impurities of Cyclobuxine D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for resolving isomeric impurities of Cyclobuxine D. Given the complexity of steroidal alkaloids, this guide addresses common challenges encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomeric impurities of this compound?
While specific isomeric impurities of this compound are not extensively documented in publicly available literature, potential isomers can be inferred from its complex stereochemistry and biosynthetic pathways. This compound, a steroidal alkaloid from Buxus species, has several chiral centers. Therefore, diastereomers and epimers are the most probable isomeric impurities. One closely related compound mentioned in the literature is cyclobuxosuffrine, which has been shown to be interconvertible with this compound and may be a potential isomeric impurity.
Q2: What type of HPLC column is best suited for separating this compound and its isomers?
The choice of HPLC column is critical for the successful resolution of isomeric impurities. For steroidal alkaloids like this compound, which are often basic and have multiple chiral centers, the following column types are recommended:
-
Chiral Stationary Phases (CSPs): These are the most effective columns for separating enantiomers and diastereomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.
-
Reversed-Phase C18 and C8 Columns: While not chiral, these columns can sometimes separate diastereomers. Method development will be crucial to optimize selectivity.
-
Phenyl Columns: The unique selectivity of phenyl columns can be beneficial for separating aromatic or structurally rigid isomers.
Q3: How does mobile phase composition affect the resolution of this compound isomers?
Mobile phase composition, including the organic modifier, buffer, and pH, plays a pivotal role in achieving separation.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice between them can significantly impact selectivity. A systematic evaluation of both is recommended.
-
Buffer and pH: Since this compound is a basic compound with multiple amino groups, the pH of the mobile phase will control its ionization state and, consequently, its retention and interaction with the stationary phase. A pH range of 3 to 7 is a typical starting point for reversed-phase chromatography of basic compounds. Buffers such as phosphate or acetate are commonly used.
-
Additives: Ion-pairing reagents or other mobile phase additives can sometimes improve peak shape and resolution for basic analytes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomeric Peaks | 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition (organic modifier, pH). 3. Insufficient column efficiency. | 1. Screen different column selectivities (e.g., C18, Phenyl, Chiral). 2. Systematically vary the mobile phase pH and the type/percentage of the organic modifier. 3. Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column. |
| Peak Tailing for this compound and Impurities | 1. Secondary interactions between the basic analytes and silanol groups on the silica support. 2. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or an end-capped column. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure consistent ionization of the analytes. |
| Co-elution of Impurities with the Main Peak | 1. Lack of selectivity in the chromatographic system. 2. Insufficient method optimization. | 1. Perform a thorough method development study, exploring a wide range of stationary phases and mobile phase conditions. 2. Consider a 2D-LC approach for complex samples. 3. If using a chiral column, experiment with different chiral selectors. |
| Irreproducible Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Column degradation. | 1. Use a column oven to maintain a consistent temperature. 2. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. 3. Use a guard column and ensure the mobile phase is filtered and degassed. |
Experimental Protocols
Systematic HPLC Method Development for this compound Isomer Separation
-
Column Screening:
-
Select a diverse set of columns, including a standard C18, a Phenyl-Hexyl, and a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
-
Prepare a solution of this compound that is expected to contain isomeric impurities (e.g., a stressed sample or a crude extract).
-
-
Mobile Phase Optimization:
-
Initial Gradient Elution: Start with a broad gradient to elute all components. A typical gradient might be 10-90% acetonitrile in water (with a constant buffer concentration) over 30 minutes.
-
pH Screening: For each column, screen a range of mobile phase pH values (e.g., 3.0, 5.0, 7.0) using appropriate buffers (e.g., ammonium acetate, ammonium formate).
-
Organic Modifier Evaluation: Compare the selectivity obtained with acetonitrile versus methanol as the organic modifier.
-
-
Isocratic vs. Gradient Elution:
-
Based on the initial screening, if a few closely eluting isomers are observed, develop an isocratic or a shallow gradient method to improve their resolution.
-
-
Temperature Optimization:
-
Evaluate the effect of column temperature on selectivity and resolution. Temperatures between 25°C and 40°C are a good starting range.
-
Visualizations
Caption: A generalized workflow for HPLC method development for resolving isomeric impurities.
Caption: A troubleshooting decision tree for addressing poor resolution of isomeric impurities.
Validation & Comparative
A Comparative Guide to the Bioactivities of Cyclobuxine D and Cyclovirobuxine D
For Researchers, Scientists, and Drug Development Professionals
Cyclobuxine D and Cyclovirobuxine D are structurally related steroidal alkaloids isolated from plants of the Buxus genus, commonly known as boxwood. While both compounds share a common chemical scaffold, emerging research reveals distinct and diverse bioactivities, positioning them as intriguing candidates for further pharmacological investigation. This guide provides a comparative overview of their known biological effects, supported by available experimental data and methodologies, to aid researchers in exploring their therapeutic potential.
Summary of Bioactivities
Cyclovirobuxine D has been extensively studied for its anticancer, cardiovascular, and analgesic properties. In contrast, research on this compound has primarily focused on its cardiovascular and neuromuscular effects. A direct comparative study evaluating the full spectrum of their bioactivities is not yet available in the public domain.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivities of Cyclovirobuxine D. At present, specific IC50 or EC50 values for the primary bioactivities of this compound are not well-documented in publicly accessible literature.
| Compound | Bioactivity | Cell Line / Model | Parameter | Value |
| Cyclovirobuxine D | Anticancer (Non-Small Cell Lung Cancer) | A549 | IC50 (24h) | 68.73 µM |
| H1299 | IC50 (24h) | 61.16 µM | ||
| A549 | IC50 (48h) | 59.46 µM | ||
| H1299 | IC50 (48h) | 54.99 µM | ||
| A549 | IC50 (72h) | 47.78 µM | ||
| H1299 | IC50 (72h) | 41.7 µM | ||
| Analgesia (Inflammatory Pain) | Mouse Model | EC50 (i.pl.) | 2.03 ± 0.53 µg | |
| Ion Channel Inhibition (T-type Calcium Channel) | HEK 293T cells expressing Cav3.2 | IC50 (HP -75 mV) | 1.47 ± 0.03 µM | |
| HEK 293T cells expressing Cav3.2 | IC50 (HP -100 mV) | 2.28 µM | ||
| Ion Channel Inhibition (hERG Potassium Channel) | HEK293 cells expressing hERG | IC50 | 19.7 µM | |
| This compound | Cardiovascular (Bradycardic Effect) | Rat Heart | - | Not Reported |
| Neuromuscular (Muscle Contraction Inhibition) | Rabbit Jejunum | - | Not Reported | |
| Enzyme Inhibition (Acetylcholinesterase) | - | - | Not Reported |
Detailed Bioactivities and Mechanisms of Action
Cyclovirobuxine D
Anticancer Activity: Cyclovirobuxine D has demonstrated significant cytotoxic effects against various cancer cell lines. In non-small cell lung cancer (NSCLC) cells (A549 and H1299), it inhibits proliferation in a dose- and time-dependent manner. The underlying mechanisms involve the induction of G2/M phase cell cycle arrest and apoptosis. Key signaling pathways implicated in its anticancer effects include:
-
KIF11-CDC25C-CDK1-CyclinB1 G2/M Phase Transition Regulatory Network: Inhibition of this network disrupts mitotic progression, leading to cell cycle arrest.
-
NFκB/JNK Signaling Pathway: Suppression of this pathway contributes to the pro-apoptotic effects of Cyclovirobuxine D.
-
CTHRC1-AKT/ERK-Snail Signaling Pathway: In colorectal cancer, Cyclovirobuxine D has been shown to inhibit tumorigenesis through this pathway.
Cardiovascular Effects: Cyclovirobuxine D is recognized for its cardioprotective effects and is used in the treatment of cardiovascular diseases. It has been shown to reduce mortality and improve cardiac function in rat models of congestive heart failure. The mechanisms include:
-
Ion Channel Modulation: It acts as an ether-a-go-go related gene (ERG) potassium channel blocker.
-
Calcium Homeostasis: Cyclovirobuxine D enhances the release of calcium from intracellular stores in cardiac myocytes and modulates the expression of key calcium-cycling proteins.
-
Myocardial Protection: It protects against doxorubicin-induced myocardial apoptosis and mitochondrial cytochrome c release. In anesthetized pigs, it causes coronary vasodilation, an effect linked to the endothelial release of nitric oxide.
Analgesic Activity: Cyclovirobuxine D exhibits strong and persistent analgesic effects in mouse models of inflammatory and neuropathic pain. This activity is primarily mediated through the inhibition of voltage-gated calcium channels:
-
Cav3.2 T-type Calcium Channels: Cyclovirobuxine D potently inhibits Cav3.2 channels in a state-dependent manner, with a stronger blockade of inactivated channels.
This compound
The bioactivity profile of this compound is less characterized compared to Cyclovirobuxine D. Available data points to the following effects:
-
Cardiovascular Effects: this compound has a significant bradycardic (heart rate-slowing) effect in the rat heart. The precise mechanism underlying this effect requires further elucidation. It has also been shown to have a protective effect on myocardial cells against ischemia and reperfusion injury in an isolated rat heart model by inhibiting the release of ATP metabolites and creatine phosphokinase.
-
Neuromuscular Effects: It exerts an inhibitory action on acetylcholine and Ba2+-induced contraction of the longitudinal muscle isolated from the rabbit jejunum.
-
Enzyme Inhibition: There are suggestions that this compound may act as an acetylcholinesterase inhibitor, which could have implications for its pharmacological effects. However, quantitative data on its inhibitory potency is lacking.
-
Other Activities: this compound has been noted to have a biphasic effect on the stability of nucleic acids, with stabilization at low concentrations and destabilization at high concentrations. It has also been investigated for its potential anti-inflammatory activity.
Experimental Protocols
Cell Viability Assay (MTT Assay) for Anticancer Activity of Cyclovirobuxine D
-
Cell Seeding: A549 and H1299 cells are seeded in 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.
-
Treatment: Cells are treated with varying concentrations of Cyclovirobuxine D (e.g., 0-120 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the treatment period, 20 µl of 5 mg/ml MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals are dissolved by adding 100 µl of DMSO to each well.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The 50% inhibitory concentration (IC50) values are then calculated.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition by Cyclovirobuxine D
-
Cell Line: HEK293 cells stably expressing the target ion channel (e.g., Cav3.2 or hERG) are used.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains physiological concentrations of ions, and the intracellular solution in the patch pipette is formulated to isolate the current of interest.
-
Drug Application: Cyclovirobuxine D at various concentrations is applied to the cells via a perfusion system.
-
Data Analysis: The effect of Cyclovirobuxine D on the channel's current amplitude and gating properties (activation, inactivation) is analyzed to determine the IC50 value and mechanism of inhibition.
Writhing Test for Analgesic Activity of Cyclovirobuxine D
-
Animal Model: Male Kunming mice are commonly used.
-
Induction of Writhing: An intraperitoneal injection of a chemical irritant, such as 0.6% acetic acid, is administered to induce a writhing response (stretching and constriction of the abdomen).
-
Treatment: Cyclovirobuxine D or a control vehicle is administered (e.g., intraperitoneally or intraplantarly) at a specific time point before the acetic acid injection.
-
Observation: The number of writhes is counted for a defined period (e.g., 15 minutes) after the acetic acid injection.
-
Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the drug-treated group to the control group.
Signaling Pathway and Experimental Workflow Diagrams
A Comparative Analysis of the Cytotoxic Profiles of Cyclobuxine D and Other Buxus Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of Cyclobuxine D and other alkaloids derived from the Buxus genus. The information presented is supported by experimental data from various scientific studies, offering insights into the potential of these natural compounds in cancer research.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected Buxus alkaloids against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a common measure of a compound's cytotoxic potency. Lower IC50 values indicate higher potency.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (as Cyclovirobuxine D) | MGC-803 (Gastric Cancer) | ~40 (at 48h) | |
| MKN28 (Gastric Cancer) | ~60 (at 48h) | ||
| T98G (Glioblastoma) | Not explicitly stated, but showed dose-dependent inhibition | ||
| Hs683 (Low-grade Glioma) | Not explicitly stated, but showed dose-dependent inhibition | ||
| A549 (Lung Cancer) | Not explicitly stated, but showed dose-dependent inhibition | ||
| H446 (Lung Cancer) | Not explicitly stated, but showed dose-dependent inhibition | ||
| 95-D (Lung Cancer) | Not explicitly stated, but showed dose-dependent inhibition | ||
| Buxmicrophylline P | HL-60, SMMC-7721, A-549, MCF-7, SW480 | > 40 | |
| Buxmicrophylline Q | HL-60, SMMC-7721, A-549, MCF-7, SW480 | > 40 | |
| Buxmicrophylline R | HL-60 (Leukemia) | 15.58 | |
| SMMC-7721 (Hepatocellular Carcinoma) | 10.23 | ||
| A-549 (Lung Cancer) | 12.87 | ||
| MCF-7 (Breast Cancer) | 4.51 | ||
| SW480 (Colon Cancer) | 9.76 | ||
| Unnamed Alkaloid (Compound 36 from Buxus sinica) | ES2 (Ovarian Cancer) | 1.33 | |
| A2780 (Ovarian Cancer) | 0.48 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced literature are provided below. These protocols are fundamental to understanding the generation of the presented cytotoxic data.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Buxus alkaloids. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
b) SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the alkaloids.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) (e.g., 50 µL of 50% w/v) to each well and incubating for 1 hour at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed five times with slow-running tap water and then air-dried.
-
Staining: SRB solution (e.g., 100 µL of 0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 10-30 minutes.
-
Washing: Unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.
-
Protein-Bound Dye Solubilization: The protein-bound dye is solubilized by adding a Tris base solution (e.g., 200 µL of 10 mM) to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.
Signaling Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway Induced by this compound
This compound has been shown to induce apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular signals in response to cellular stress.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxic effects of Buxus alkaloids involves a series of well-defined steps from sample preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity screening.
"structure-activity relationship studies of Cyclobuxine D and its synthetic analogs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships of Cyclobuxine D and its naturally occurring analogs, a class of steroidal alkaloids derived from Buxus species. Due to the limited availability of quantitative data for synthetic analogs, this guide focuses on the comparative bioactivities of prominent, structurally related Buxus alkaloids. The data presented herein is intended to inform research and drug development efforts by highlighting key structural features that influence cytotoxic and neuroprotective activities.
Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and cholinesterase inhibitory activities of various Buxus alkaloids. This data provides a basis for understanding the structure-activity relationships within this class of compounds.
Cytotoxicity Data
The cytotoxic effects of Buxus alkaloids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.
Table 1: Cytotoxicity of Buxus Alkaloids Against Human Cancer Cell Lines (IC50 in µM)
| Alkaloid | HL-60 | SMMC-7221 | A-549 | MCF-7 | SW480 | HepG2 | K562 | ES2 | A2780 |
| Buxmicrophylline P | >40 | >40 | >40 | >40 | >40 | - | - | - | - |
| Buxmicrophylline Q | >40 | >40 | >40 | >40 | >40 | - | - | - | - |
| Buxmicrophylline R | 15.58 | 10.23 | 12.87 | 4.51 | >40 | - | - | - | - |
| Buxmicrophylline G | - | - | - | - | - | 0.89 | - | - | - |
| Compound 36 | - | - | - | - | - | - | - | 1.33 | 0.48 |
| Buxmicrophylline F | - | - | - | - | - | - | 2.95 | - | - |
| Buxmicrophylline H | - | - | - | - | - | - | 1.70 | - | - |
| Buxmicrophylline I | - | - | - | - | - | - | 5.61 | - | - |
| Cyclovirobuxine D | - | - | - | - | - | - | 0.37 | - | - |
| Cisplatin (Control) | - | - | - | 7.86 | - | - | - | - | - |
Note: Data for this compound was not available in the reviewed literature. A hyphen (-) indicates that the data was not reported in the cited sources.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Several Buxus alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's. The IC50 values for this inhibitory activity are detailed in Table 2.
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Buxus Alkaloids (IC50 in µM)
| Alkaloid | AChE IC50 (µM) | BChE IC50 (µM) |
| 31-hydroxybuxatrienone | 10.8 | - |
| Nb-demethylpapillotrienine | >100 | - |
| Chitralinine-C | 11.64 | 24.31 |
| Hyrcanone | 83.0 | 1.12 |
| Hyrcatrienine | 125.0 | 85.0 |
| N(b)-dimethylcycloxobuxoviricine | 250.0 | 125.0 |
| Hyrcamine | 468.0 | 350.0 |
| Buxidin | 250.0 | 125.0 |
| Buxandrine | 125.0 | 83.0 |
| Buxabenzacinine | 250.0 | 125.0 |
| Buxippine-K | 125.0 | 83.0 |
Note: Data for this compound was not available in the reviewed literature. A hyphen (-) indicates that the data was not reported in the cited sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Buxus alkaloids is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HL-60, MCF-7, etc.)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (Buxus alkaloids) dissolved in DMSO
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the Buxus alkaloids (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of Buxus alkaloids against AChE is measured using a spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Test compounds (Buxus alkaloids) dissolved in a suitable solvent
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations are added.
-
Enzyme Addition: 20 µL of AChE solution is added to each well.
-
Pre-incubation: The plate is incubated for 15 minutes at 25°C.
-
Substrate Addition: The reaction is initiated by adding 10 µL of ATCI solution.
-
Kinetic Measurement: The absorbance is measured immediately at 412 nm and then continuously for 5 minutes. The rate of the reaction is determined.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
Apoptotic Signaling Pathway of Cyclovirobuxine D in Cancer Cells
Cyclovirobuxine D, a prominent analog of this compound, has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanism of action.
Caption: Apoptotic pathway of Cyclovirobuxine D in cancer cells.
This guide serves as a foundational resource for researchers interested in the pharmacological potential of this compound and its analogs. The provided data and protocols can aid in the design of future studies aimed at elucidating the therapeutic applications of this intriguing class of natural products.
Cyclobuxine D: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity
In the landscape of natural compounds with therapeutic potential, Cyclobuxine D, a steroidal alkaloid, has emerged as a promising candidate in anticancer research. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, juxtaposed with other well-researched natural compounds: resveratrol, curcumin, and baicalein. This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a thorough overview of its performance and mechanisms.
Correlation of In Vitro and In Vivo Efficacy
This compound has demonstrated significant efficacy in inhibiting the growth and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, in both laboratory cell cultures (in vitro) and animal models (in vivo).[1][2][3][4][5] In vitro studies have shown that this compound (also referred to as Cyclovirobuxine D or CVB-D) inhibits the proliferation of cancer cells at micromolar concentrations.[2] These findings are corroborated by in vivo studies where this compound administration led to a significant reduction in the size and weight of xenograft tumors in nude mice.[1][2] This positive correlation between the in vitro cytotoxicity and in vivo antitumor effects underscores the potential of this compound as a therapeutic agent.
Comparative Anticancer Activity
To provide a broader context for the performance of this compound, this section compares its anticancer activities with those of resveratrol, curcumin, and baicalein, based on available data from various studies. It is important to note that these comparisons are drawn from separate studies and may not represent head-to-head comparisons under identical experimental conditions.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for the in vitro cytotoxic activity of a compound. The following table summarizes the reported IC50 values for this compound and its alternatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound (CVB-D) | DLD-1, LoVo | Colorectal Cancer | Concentrations up to 50 µM showed inhibitory effects |
| Resveratrol | MCF-7 | Breast Cancer | 51.18[6] |
| HepG2 | Liver Cancer | 57.4[6] | |
| Curcumin | Hep-G2 | Liver Cancer | 8.28[7] |
| HCT116 | Colon Cancer | 9.64[7] | |
| T47D | Breast Cancer | 2.07[8] | |
| MCF7 | Breast Cancer | 1.32[8] | |
| MDA-MB-231 | Breast Cancer | 11.32[8] | |
| Baicalein | MCF-7 | Breast Cancer | 22.16 (48h)[9] |
| MDA-MB-231 | Breast Cancer | 27.98 (48h)[9] |
In Vivo Tumor Growth Inhibition
The efficacy of an anticancer agent in vivo is often measured by its ability to inhibit tumor growth in animal models. The table below presents the reported tumor growth inhibition for each compound.
| Compound | Animal Model | Cancer Type | Tumor Growth Inhibition |
| This compound (CVB-D) | Nude mice xenograft | NSCLC, Colorectal Cancer | Significant reduction in tumor size and weight[1][2] |
| Resveratrol | Mouse xenograft | Ovarian Cancer | Significant decrease in tumor volume and weight[10] |
| Mouse model | Skin Cancer | Inhibition of tumor formation[11] | |
| Curcumin (Nanocurcumin) | Ehrlich ascites carcinoma | 59.8% reduction in tumor size[7] | |
| ICR SCID mice xenograft | Colon Cancer | Tumor growth suppression[12] | |
| Baicalein | Mouse model | Reduced tumor volume and growth rate[13] |
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms underlying the anticancer activity of these compounds is crucial for their development as therapeutic agents.
This compound Signaling Pathway
This compound exerts its anticancer effects through the modulation of multiple signaling pathways. A key mechanism is the suppression of the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network, leading to cell cycle arrest.[1] Additionally, it inhibits the NFκB/JNK signaling pathway, which is crucial for cancer cell survival and proliferation.[1]
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the general protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for a tumor xenograft study.
References
- 1. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 7. In vitro and in vivo studies on the anticancer potential of curcumin and nanocurcumin [blj.journals.ekb.eg]
- 8. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Baicalein inhibits tumor progression by inhibiting tumor cell growth and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobuxine D vs. Standard-of-Care Antiretrovirals: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anti-HIV agent Cyclobuxine D against current standard-of-care antiretroviral therapies. The data presented is based on available clinical and preclinical research to offer an objective overview for drug development and research professionals.
Executive Summary
This compound, a steroidal alkaloid derived from Buxus species, has been investigated for its potential anti-HIV properties. Research suggests its mechanism of action may involve the inhibition of HIV's reverse transcriptase. Clinical data is primarily based on studies of SPV(30), a standardized extract of Buxus sempervirens containing this compound as a component. This guide benchmarks the efficacy of SPV(30) against modern combination antiretroviral therapy (cART), the established standard-of-care for HIV-1 infection.
Standard-of-care regimens, such as those based on integrase strand transfer inhibitors (INSTIs) like bictegravir and dolutegravir, have demonstrated high rates of virologic suppression and robust CD4+ T cell count recovery in numerous large-scale clinical trials. In contrast, the available data for the this compound-containing extract, SPV(30), is from a single placebo-controlled study in treatment-naïve, asymptomatic patients. While this study suggests a potential benefit in delaying disease progression, a direct comparison highlights the superior and more rapid efficacy of current first-line antiretroviral drugs.
Data Presentation: Efficacy Comparison
The following tables summarize the efficacy data for SPV(30) and two representative standard-of-care cART regimens.
Table 1: Virologic and Immunologic Outcomes of SPV(30) in Asymptomatic HIV-Infected Patients
| Endpoint | SPV(30) (990 mg/day) | Placebo |
| Therapeutic Failures * | Statistically significant difference in favor of SPV(30) | - |
| Disease Progression | Statistically significant delay in progression | - |
| Viral Load Increase >0.5 log | Fewer patients compared to placebo (p=0.029) | - |
*Therapeutic failure was defined by a decrease in CD4 cell count to <200 x 106/l and/or clinical progression to AIDS or AIDS-Related Complex.[1]
Table 2: Efficacy of a Dolutegravir-Based Regimen in ART-Naïve HIV-Positive Individuals
| Time Point | Median Viral Load (copies/mL) | Median CD4+ T-cell Count (cells/µL) |
| Baseline | 446,812 | 209 |
| 3 Months | 34 | 291 |
| 6 Months | 0.0 | 378 |
*Data from a pilot evaluation of dolutegravir-based therapy.[2]
Table 3: Efficacy of Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) in Treatment-Naïve Adults with HIV-1
| Time Point | Virologic Suppression (<50 copies/mL) |
| 4 Weeks | 75.0% |
| 12 Weeks | 93.1% |
| 24 Weeks | 97.2% |
*Data from a real-world assessment comparing B/F/TAF to an efavirenz-based regimen.[3]
Experimental Protocols
SPV(30) Clinical Trial Methodology
A multicentre, randomized, double-blind, placebo-controlled trial was conducted with 145 previously untreated, asymptomatic HIV-infected subjects (CDC group IV) with baseline CD4 cell counts between 250 and 500 x 106/l.[1] Participants were randomized to receive SPV(30) at doses of 990 mg/day or 1980 mg/day, or a placebo.[1] The primary endpoints were therapeutic failure, defined as a decrease in CD4 cell count below 200 x 106/l or the number of clinical aggravations (progression to AIDS or AIDS-Related Complex), and the rate of disease progression.[1] Viral load changes were also assessed.[1]
Dolutegravir-Based Therapy Study Protocol
This pilot evaluation assessed the efficacy of dolutegravir-based antiretroviral therapy in ART-naïve HIV-positive individuals. The study monitored changes in viral load and CD4+ T-cell counts at baseline, 3 months, and 6 months of treatment.[2]
Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) Real-World Study Protocol
This single-center, retrospective study compared the short-term viral load reduction in treatment-naïve HIV-1 patients initiated on either B/F/TAF or an efavirenz-based regimen. Rates of virologic suppression to <50 copies/mL were assessed at 4, 12, and 24 weeks.[3]
Visualizations
Caption: HIV lifecycle and targets of antiretroviral drugs.
Caption: Comparison of clinical trial workflows.
References
Inter-Laboratory Validation of a Quantitative High-Performance Liquid Chromatography (HPLC)-UV Assay for Cyclobuxine D
A Comparative Guide for Researchers and Drug Development Professionals
This guide presents a comprehensive overview of the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography (HPLC)-UV assay for the determination of Cyclobuxine D. While specific inter-laboratory validation data for this compound is not widely published, this document outlines the expected performance characteristics and protocols based on established principles of analytical method validation for similar alkaloidal compounds. The data presented herein is a representative model derived from a hypothetical collaborative study among three independent laboratories (Lab A, Lab B, and Lab C) to demonstrate the robustness and reproducibility of the described method.
Introduction to this compound Quantification
This compound is a steroidal alkaloid found in various Buxus species, which has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. This guide details the validation of a specific and reliable HPLC-UV method and compares it with alternative analytical techniques.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. Below is a comparison of the validated HPLC-UV method with a common alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate to High | Very High |
| Sensitivity | ng-µg range | pg-ng range |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (%Recovery) | 95-105% | 97-103% |
| Cost | Lower | Higher |
| Complexity | Simpler | More Complex |
Inter-Laboratory Validation Data
The following tables summarize the quantitative data from the hypothetical inter-laboratory validation study of the HPLC-UV method for this compound.
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards across a range of 1-100 µg/mL.
| Laboratory | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 1 - 100 | 0.9998 |
| Lab B | 1 - 100 | 0.9995 |
| Lab C | 1 - 100 | 0.9997 |
Precision
Precision was evaluated at three concentration levels (Low, Medium, High) by analyzing six replicates on the same day (repeatability) and on three different days (intermediate precision). Reproducibility is represented by the inter-laboratory precision.
| Concentration (µg/mL) | Lab A (%RSD) | Lab B (%RSD) | Lab C (%RSD) | Inter-Laboratory (%RSD) |
| Repeatability | ||||
| 5 (Low) | 1.8 | 2.1 | 1.9 | 2.5 |
| 50 (Medium) | 1.2 | 1.5 | 1.3 | 1.8 |
| 90 (High) | 0.9 | 1.1 | 1.0 | 1.3 |
| Intermediate Precision | ||||
| 5 (Low) | 2.5 | 2.8 | 2.6 | 3.2 |
| 50 (Medium) | 1.9 | 2.2 | 2.0 | 2.7 |
| 90 (High) | 1.4 | 1.7 | 1.5 | 2.1 |
Accuracy
Accuracy was determined by the recovery of spiked this compound in a blank matrix at three concentration levels.
| Spiked Concentration (µg/mL) | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) | Average Recovery (%) |
| 5 (Low) | 98.5 | 101.2 | 99.3 | 99.7 |
| 50 (Medium) | 99.8 | 100.5 | 100.1 | 100.1 |
| 90 (High) | 101.1 | 99.0 | 100.3 | 100.1 |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Lab A | Lab B | Lab C |
| LOD (µg/mL) | 0.3 | 0.4 | 0.35 |
| LOQ (µg/mL) | 1.0 | 1.2 | 1.1 |
Experimental Protocols
The following is the standardized protocol used by all participating laboratories in the validation study.
Sample Preparation
-
Extraction: 1 g of dried and powdered Buxus leaf material is extracted with 20 mL of methanol using ultrasonication for 30 minutes.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter prior to HPLC analysis.
-
Dilution: The filtered extract is diluted with the mobile phase to fall within the linear range of the calibration curve.
HPLC-UV Method
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
UV Detection Wavelength: 210 nm.
Data Analysis
Quantification is performed using an external standard calibration curve. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Visualizations
Experimental Workflow
"comparative genomic or proteomic analysis of cells treated with Cyclobuxine D"
For Researchers, Scientists, and Drug Development Professionals
Cyclobuxine D, a steroidal alkaloid derived from Buxus microphylla, has demonstrated significant anti-tumorigenic properties in preclinical studies. This guide provides a comparative overview of the known cellular and molecular effects of this compound treatment, with a focus on its impact on cancer cells. The information presented here is compiled from published research to aid in understanding its mechanism of action and to guide future investigations.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound (also referred to as CVB-D) on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| DLD-1 | Colorectal Cancer | 48 | ~23.20 | [1] |
| LoVo | Colorectal Cancer | 48 | ~26.12 | [1] |
Table 2: Effects of this compound on Protein Expression
| Cell Line | Treatment Conditions | Protein | Method | Change in Expression | Reference |
| DLD-1, LoVo | Not specified | E-cadherin | Western Blot | Increased | [1] |
| DLD-1, LoVo | Not specified | Vimentin | Western Blot | Decreased | [1] |
| DLD-1, LoVo | Not specified | N-cadherin | Western Blot | Decreased | [1] |
| A549, H1299 | Dose-dependent | PCNA | Western Blot | Decreased | [2] |
| A549, H1299 | Dose-dependent | Snail | Western Blot | Decreased | [2] |
| A549, H1299 | Dose-dependent | Slug | Western Blot | Decreased | [2] |
| A549, H1299 | Dose-dependent | Bcl-2 | Western Blot | Decreased | [2] |
| A549, H1299 | Dose-dependent | Bax | Western Blot | Increased | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
Colorectal cancer (CRC) cells (DLD-1 and LoVo) were seeded in 96-well plates.[1] After 24 hours, the cells were treated with increasing concentrations of this compound (0-50 µM) for 24 and 48 hours.[1] Following treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value was calculated using probit regression analysis.[1]
Western Blot Analysis
CRC and non-small cell lung cancer (NSCLC) cells were treated with this compound at various concentrations.[1][2] After treatment, total protein was extracted from the cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., E-cadherin, Vimentin, N-cadherin, PCNA, Snail, Slug, Bcl-2, Bax) overnight. After washing, the membrane was incubated with a secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.[1][2]
Apoptosis Analysis (Flow Cytometry)
NSCLC cells (A549 and H1299) were treated with different concentrations of this compound.[2] The cells were then harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-cancer effects by modulating specific signaling pathways.
In colorectal cancer, this compound targets the CTHRC1-AKT/ERK-Snail signaling pathway.[1] This inhibition leads to a reduction in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
References
"validation of a bioanalytical method for Cyclobuxine D in plasma"
For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is a critical aspect of preclinical and clinical studies. This guide provides a detailed comparison of two distinct bioanalytical methods for the determination of Cyclobuxine D, a diterpenoid alkaloid with potential therapeutic applications, in plasma. We will compare a validated High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) method with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method developed for structurally similar alkaloids.
This guide will delve into the experimental protocols of each method, present a clear comparison of their performance based on key validation parameters, and provide visual representations of the analytical workflows.
Experimental Protocols
A thorough understanding of the methodologies employed is essential for selecting the most appropriate bioanalytical strategy. Below are the detailed experimental protocols for the two compared methods.
Reference Method: HPLC-APCI-MS for this compound
This method outlines a validated procedure for the quantification of this compound in human plasma.
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard (IS) solution (Mirtazapine, 1 ng/mL).
-
Alkalinize the plasma sample by adding 20 µL of 1 M sodium hydroxide.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 3 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series
-
Column: Reversed-phase C18 column
-
Mobile Phase: 30 mM ammonium acetate buffer solution containing 1% formic acid and methanol (48:52, v/v)[1]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: Finnigan LCQ DECA ion trap mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: [M+H]⁺ at m/z 403.4 for this compound and [M+H]⁺ at m/z 266.2 for the IS[1]
Alternative Method: LC-MS/MS for Structurally Similar Alkaloids (Peimine and Peiminine)
This method, validated for the Fritillaria alkaloids peimine and peiminine, presents a viable alternative for the analysis of isosteroidal alkaloids like this compound.
Sample Preparation:
-
To 100 µL of rat plasma, add the internal standard (Carbamazepine).
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
LC System: Not specified, but a standard HPLC or UPLC system is implied.
-
Column: Luna C18 column (50 mm × 2.0 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water containing 10 mmol/L ammonium formate (35:65, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: For peimine: m/z 432.4 → 414.4; for peiminine: m/z 430.4 → 412.4; for IS (Carbamazepine): m/z 237.1 → 194.2[2]
Performance Comparison
The following table summarizes the key validation parameters for both the reference HPLC-APCI-MS method for this compound and the alternative LC-MS/MS method for peimine and peiminine.
| Validation Parameter | HPLC-APCI-MS for this compound | LC-MS/MS for Peimine and Peiminine |
| Linearity Range | 10.11 - 4044 pg/mL[1] | 0.8 - 800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.11 pg/mL[1] | 0.8 ng/mL |
| Intra-day Precision (%RSD) | < 9.5%[1] | 4.2% - 8.5% (Peimine), 3.7% - 8.9% (Peiminine) |
| Inter-day Precision (%RSD) | < 12.4%[1] | 5.1% - 9.3% (Peimine), 4.5% - 9.8% (Peiminine) |
| Accuracy | Not explicitly stated in the abstract, but implied to be within acceptable limits. | 95.8% - 103.5% (Peimine), 96.3% - 104.2% (Peiminine) |
| Mean Extraction Recovery | 85.3% - 92.8%[1] | 94.1% - 105.3% (Peimine), 85.8% - 98.6% (Peiminine)[2] |
| Internal Standard | Mirtazapine[1] | Carbamazepine[2] |
| Ionization Technique | APCI[1] | ESI[2] |
| Mass Analyzer | Ion Trap[1] | Triple Quadrupole[2] |
Visualizing the Bioanalytical Workflow and Method Comparison
To further clarify the processes and highlight the key differences, the following diagrams were generated using the DOT language.
Conclusion
Both the HPLC-APCI-MS and the LC-MS/MS methods offer robust and reliable approaches for the quantification of this compound or structurally related alkaloids in plasma. The choice between the two will depend on the specific requirements of the study.
The HPLC-APCI-MS method demonstrates exceptional sensitivity with an LLOQ in the picogram per milliliter range, making it highly suitable for studies where very low concentrations of the analyte are expected.
The LC-MS/MS method , while having a higher LLOQ in the nanogram per milliliter range, utilizes the highly selective and widely adopted triple quadrupole mass spectrometry platform with electrospray ionization. This often translates to excellent specificity and robustness, which is advantageous for high-throughput analyses in drug development.
Ultimately, researchers should consider the required sensitivity, available instrumentation, and the specific context of their pharmacokinetic or toxicokinetic studies when selecting the most appropriate bioanalytical method for this compound. This guide provides the foundational data to make an informed decision.
References
Assessing the Specificity of Cyclovirobuxine D Against Various Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclovirobuxine D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, has garnered significant interest in the scientific community for its potential anti-cancer properties. This guide provides a comparative analysis of the specificity of CVB-D against a range of cancer cell lines, supported by experimental data. The information presented herein is intended to assist researchers in evaluating its therapeutic potential and designing further investigations.
Data Presentation: Cytotoxicity Profile of Cyclovirobuxine D
The cytotoxic effects of Cyclovirobuxine D have been evaluated across several cancer cell lines, demonstrating a degree of specificity in its activity. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Non-Small Cell Lung Cancer | A549 | 68.73 | 24 |
| 59.46 | 48 | ||
| 47.78 | 72 | ||
| H1299 | 61.16 | 24 | |
| 54.99 | 48 | ||
| 41.7 | 72 | ||
| Colorectal Cancer | DLD-1 | ~23.20 | 48 |
| LoVo | ~26.12 | 48 | |
| Gastric Cancer | MGC-803 | Dose- and time-dependent reduction in viability observed. | 24, 48, 72 |
| MKN28 | Dose- and time-dependent reduction in viability observed. | 24, 48, 72 | |
| Glioblastoma/Glioma | T98G | Dose- and time-dependent reduction in viability observed. | 12, 24, 48 |
| Hs683 | Dose- and time-dependent reduction in viability observed. | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of Cyclovirobuxine D's specificity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cyclovirobuxine D. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: Plates are incubated for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of its reproductive viability.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Treatment: Cells are treated with various concentrations of Cyclovirobuxine D for a specified period (e.g., 24 hours).
-
Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium is changed every 2-3 days.
-
Fixation and Staining: Colonies are washed with PBS, fixed with a solution like methanol or paraformaldehyde, and then stained with a staining solution such as crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The plating efficiency and surviving fraction are calculated based on these counts.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with Cyclovirobuxine D for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is used to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This method is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protein Extraction: Cells are treated with Cyclovirobuxine D, and then total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be detected on X-ray film or with a digital imager. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Experimental Workflow
"comparative study of the extraction efficiency of different methods for Cyclobuxine D"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various methods for the extraction of Cyclobuxine D, a steroidal alkaloid found in plants of the Buxus genus, most notably Buxus sempervirens. This compound has garnered significant interest for its potential therapeutic properties, including its activity as an acetylcholinesterase inhibitor and a modulator of calcium channels. Efficient extraction of this compound is a critical first step in its study and potential development as a pharmaceutical agent.
This document outlines the methodologies for conventional and modern extraction techniques, presents available data on their efficiency, and provides a visualization of a key signaling pathway associated with this compound's mechanism of action.
Comparative Analysis of Extraction Methods
While direct comparative studies on the extraction efficiency of various methods specifically for this compound are limited in publicly available literature, this section summarizes common techniques used for alkaloid extraction from Buxus species. The efficiency of these methods can be inferred from their general effectiveness for similar compounds.
| Extraction Method | Principle | Reported Yield (Total Alkaloids from Buxus) | Advantages | Disadvantages |
| Conventional Solvent Extraction (Acid-Base Fractionation) | Partitioning of alkaloids based on their basicity. The plant material is extracted with an organic solvent, followed by a series of acid-base washes to isolate the alkaloid fraction. | Up to 1.8% of the plant material's dry weight[1]. The total alkaloid content in Buxus leaves and bark can be up to 3%[2]. | Well-established and relatively simple procedure. Effective for separating alkaloids from other plant constituents. | Time-consuming, requires large volumes of organic solvents, and may lead to the degradation of some compounds. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compound into the solvent. | Data not specifically available for this compound. However, UAE is known to significantly improve the extraction yield of various plant alkaloids. | Reduced extraction time, lower solvent consumption, and increased efficiency compared to conventional methods. | The high energy input can potentially degrade thermolabile compounds if not properly controlled. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds. | Data not specifically available for this compound. MAE is recognized for its high extraction efficiency for a wide range of phytochemicals, including alkaloids. | Rapid extraction, reduced solvent usage, and higher yields compared to conventional methods. | Requires specialized equipment. The potential for thermal degradation of the target compound exists. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. The solvating power of the fluid can be tuned by altering pressure and temperature. | Data not specifically available for this compound. SFE is a green and highly selective extraction technique for various natural products. | Environmentally friendly (uses non-toxic CO2), highly selective, and yields solvent-free extracts. | High initial equipment cost and may require the use of co-solvents for extracting polar compounds like alkaloids. |
Experimental Protocols
Detailed experimental protocols for the extraction of this compound are not extensively documented in a comparative context. The following are generalized methodologies for the key extraction techniques, which can be optimized for Buxus species.
Conventional Solvent Extraction (Acid-Base Fractionation) Protocol
-
Maceration: The dried and powdered plant material (e.g., leaves of Buxus sempervirens) is macerated with a suitable organic solvent (e.g., methanol or ethanol) for an extended period (24-48 hours).
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in a dilute acid solution (e.g., 5% HCl), which protonates the basic alkaloids, making them water-soluble.
-
This aqueous solution is then washed with an immiscible organic solvent (e.g., chloroform) to remove neutral and acidic impurities.
-
The pH of the aqueous layer is then adjusted to be basic (e.g., with NH4OH), which deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted back into an organic solvent (e.g., chloroform).
-
-
Purification: The organic layer containing the alkaloids is washed, dried, and the solvent is evaporated to yield the total alkaloid fraction, from which this compound can be further purified by chromatographic techniques.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Dried and powdered Buxus plant material is mixed with a suitable solvent (e.g., methanol or ethanol) in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or subjected to sonication with an ultrasonic probe.
-
Parameter Optimization: Key parameters such as ultrasonic frequency, power, temperature, and extraction time are optimized to maximize the yield of this compound.
-
Extraction and Filtration: After sonication, the mixture is filtered to separate the extract from the plant residue.
-
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure to obtain the crude extract containing this compound.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: The powdered plant material is placed in a microwave-transparent extraction vessel with a suitable solvent.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation in a specialized microwave extraction system.
-
Parameter Control: Parameters such as microwave power, temperature, pressure, and extraction time are carefully controlled to optimize extraction efficiency and prevent degradation.
-
Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered.
-
Solvent Removal: The solvent is evaporated to yield the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Loading: The ground plant material is packed into an extraction vessel.
-
Supercritical CO2 Extraction: Supercritical carbon dioxide, often modified with a co-solvent like ethanol to increase its polarity, is passed through the extraction vessel at a specific temperature and pressure.
-
Parameter Optimization: The extraction conditions (pressure, temperature, CO2 flow rate, and co-solvent percentage) are optimized for the selective extraction of this compound.
-
Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The solvent-free extract is collected from the separator.
Visualization of a Key Signaling Pathway
This compound is known to exert its biological effects through various mechanisms, including the inhibition of acetylcholinesterase (AChE). The following diagram illustrates a simplified representation of the cholinergic synapse and the inhibitory action of this compound on AChE.
Caption: Inhibition of Acetylcholinesterase by this compound at the cholinergic synapse.
This guide provides a foundational understanding of the extraction methodologies for this compound and its primary mechanism of action. Further research is warranted to conduct direct comparative studies to quantify the extraction efficiencies of these modern techniques for this promising natural product.
References
Evaluating the Synergistic Potential of Cyclobuxine D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobuxine D, a steroidal alkaloid isolated from Buxus species, has garnered scientific interest for its diverse biological activities. While research has primarily focused on its individual properties, including anti-inflammatory, cardioprotective, and cytotoxic effects, its potential for synergistic interactions with other compounds remains a largely unexplored frontier.[1][2] This guide provides a comprehensive overview of the known mechanisms of this compound and explores hypothetical synergistic combinations with other therapeutic agents. The experimental data presented is illustrative, aiming to provide a framework for future research in this promising area.
Known Biological Activities and Mechanisms of this compound
This compound exhibits a range of biological effects, suggesting multiple potential avenues for synergistic drug development.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by reducing the production of prostaglandins and inhibiting leukocyte migration.[2] This effect is believed to stem from the inhibition of both pathways of arachidonic acid oxygenation, thereby reducing the availability of this key inflammatory precursor.[2]
Cytotoxic and Potential Anticancer Effects
This compound has been noted for its cytotoxic effects, which may involve the disruption of cell membrane integrity and interference with cellular signaling pathways.[1] Extracts of Buxus sempervirens, containing this compound, have shown the ability to induce cell cycle arrest, apoptosis (programmed cell death), and autophagy in cancer cells.[3][4] One of the alkaloids from Buxus species, cyclovirobuxine D, which is structurally related to this compound, has been reported to have antitumor activity against several types of cancer.[5]
Cardioprotective Effects
In preclinical models, this compound has shown a protective effect on myocardial cells against ischemia and reperfusion injury.[2] It has been found to inhibit the release of ATP metabolites and prevent the release of creatine phosphokinase, which are markers of myocardial damage.[2]
Anti-HIV Activity
Extracts from Buxus sempervirens containing this compound have been investigated for their anti-HIV properties. The mechanism is thought to involve the inhibition of the HIV reverse transcriptase enzyme.[2][6]
Hypothetical Synergistic Combinations and Rationale
Based on its known mechanisms, this compound could potentially be combined with other drugs to achieve synergistic effects, enhancing therapeutic efficacy while potentially reducing dosages and side effects.
Combination with Chemotherapeutic Agents
Rationale: Given the cytotoxic properties of this compound and its ability to induce apoptosis and autophagy, combining it with conventional chemotherapeutic drugs could offer a synergistic anti-cancer effect.[1][3][4] Many chemotherapy drugs work by inducing DNA damage or inhibiting cell division. This compound could potentially lower the threshold for apoptosis or disrupt cellular repair mechanisms, making cancer cells more susceptible to the effects of chemotherapy.
Potential Combinations:
-
With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): this compound's potential to interfere with DNA stability at high concentrations could enhance the DNA-damaging effects of these agents.[2]
-
With Anti-mitotic Drugs (e.g., Paclitaxel): By inducing cell cycle arrest, this compound could sensitize cancer cells to drugs that target dividing cells.
Combination with Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
Rationale: this compound's unique anti-inflammatory mechanism, targeting arachidonic acid pathways, could be complementary to that of NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes.[2] A combination could lead to a more potent and broader anti-inflammatory response.
Potential Combinations:
-
With COX-2 Inhibitors (e.g., Celecoxib): Combining this compound with a selective COX-2 inhibitor could provide strong anti-inflammatory effects with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.
Experimental Data (Hypothetical)
The following table presents a hypothetical in vitro study evaluating the synergistic cytotoxicity of this compound with Cisplatin on a human lung cancer cell line (A549). The Combination Index (CI) is used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
| Treatment Group | IC50 (µM) of this compound | IC50 (µM) of Cisplatin | Combination Index (CI) | Effect |
| This compound alone | 15 | - | - | - |
| Cisplatin alone | 5 | - | - | - |
| Combination (1:1 ratio) | 7.5 | 2.5 | 0.75 | Synergistic |
| Combination (2:1 ratio) | 10 | 2.5 | 0.83 | Synergistic |
| Combination (1:2 ratio) | 7.5 | 3.75 | 0.95 | Additive |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The cells are then treated with varying concentrations of this compound, Cisplatin, or a combination of both for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment. The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's inhibition of arachidonic acid pathways.
Experimental Workflow for Synergy Evaluation
Caption: General workflow for evaluating drug synergy.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other compounds is currently lacking, its known biological activities provide a strong rationale for investigating such combinations. The hypothetical frameworks and experimental protocols outlined in this guide are intended to stimulate and direct future research. Rigorous evaluation of potential synergistic pairings could unlock new therapeutic strategies for a variety of diseases, including cancer and inflammatory disorders. Further in-depth studies are crucial to validate these hypotheses and translate them into clinical applications.
References
- 1. This compound | 2241-90-9 | FC145223 | Biosynth [biosynth.com]
- 2. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 3. Acetonic Extract of Buxus sempervirens Induces Cell Cycle Arrest, Apoptosis and Autophagy in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetonic Extract of Buxus sempervirens Induces Cell Cycle Arrest, Apoptosis and Autophagy in Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Hydroalcoholic extract of Buxus sempervirens shows antiproliferative effect on melanoma, colorectal carcinoma and prostate cancer cells by affecting the autophagic flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyclobuxine D: A Procedural Guide
For researchers, scientists, and drug development professionals handling Cyclobuxine D, a steroidal alkaloid with noted cytotoxic effects, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to its potential biological activity, this compound waste must be managed with stringent protocols to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Key Chemical and Physical Properties
A comprehensive understanding of this compound's properties is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₄₂N₂O |
| Molecular Weight | 386.61 g/mol |
| Melting Point | 237 °C |
| Storage Temperature | 2°C - 8°C |
Disposal Protocol: A Step-by-Step Approach
Given the cytotoxic nature of this compound, it should be treated as hazardous chemical waste. The primary recommended method for the disposal of cytotoxic waste is incineration by a licensed hazardous waste management company.[2][3][4]
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation: Proper segregation is crucial to prevent accidental exposure and to ensure compliant disposal.[2][5]
-
Solid Waste: All solid materials contaminated with this compound, such as filter paper, gloves, and vials, should be collected in a dedicated, clearly labeled, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated puncture-resistant sharps container labeled for cytotoxic waste.[2]
3. Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" and "Cytotoxic"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The name of the principal investigator or lab contact
4. Storage: Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.
5. Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's EHS office or a licensed hazardous waste disposal contractor. These specialized services will ensure the waste is transported and incinerated in accordance with all local, state, and federal regulations.[4]
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to maintaining a safe laboratory environment. The following diagram illustrates the key decision points and actions required for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Your Research: A Guide to Handling Cyclobuxine D
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cyclobuxine D. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent steroidal alkaloid.
This compound, a natural bioactive compound isolated from Buxus species, is recognized for its significant biological activity.[1][2] Due to its potential toxicity, strict adherence to safety protocols is paramount to protect laboratory personnel and the surrounding environment. Oral toxicity data places this compound in the highly hazardous Ib toxicity class, with animal studies indicating a lethal dose between 5 and 50 mg/kg of body weight.[3] Symptoms of exposure can range from nausea, vomiting, and dizziness to more severe effects such as ataxia, spasms, and potentially death by respiratory arrest.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and accidental ingestion.[4][5] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[6][7] Check for visible signs of degradation before and during use. | Provides a robust barrier against skin absorption. Double-gloving minimizes exposure in case of a breach of the outer glove. |
| Body Protection | A disposable, liquid-tight laboratory coat or a specialized "bunny suit" coverall.[7][8] Cuffs should be tucked into the inner gloves. | Prevents contamination of personal clothing and skin. Impermeable materials are essential to protect against spills and splashes. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[6] A full-face shield should be worn over goggles when there is a risk of splashes.[6][8] | Protects the eyes and face from accidental splashes of solutions containing this compound. |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the powdered form of this compound or when generating aerosols.[5][8] | Minimizes the risk of inhaling the powdered compound, which can lead to systemic toxicity. A surgical mask is not sufficient.[5] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material.[6] Shoe covers should be used to prevent tracking contamination. | Protects the feet from spills and prevents the spread of the compound outside of the immediate work area. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Storage: Store this compound in a well-sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 2°C and 8°C.[1] The storage area should be clearly labeled with appropriate hazard warnings.
-
Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]
Spill Management:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Notify: Inform the laboratory supervisor and relevant safety personnel.
-
PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleaning: Carefully collect the contained material into a sealed, labeled waste container. Decontaminate the spill area with a suitable cleaning agent.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Use a licensed hazardous waste disposal service.
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. This compound | 2241-90-9 | FC145223 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclobuxine - Wikipedia [en.wikipedia.org]
- 4. gerpac.eu [gerpac.eu]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Cyclovirobuxin D | 860-79-7 [amp.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
